molecular formula C11H17NO B1676417 Methoxyphenamine CAS No. 93-30-1

Methoxyphenamine

Cat. No.: B1676417
CAS No.: 93-30-1
M. Wt: 179.26 g/mol
InChI Key: OEHAYUOVELTAPG-UHFFFAOYSA-N
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Description

Methoxyphenamine is a synthetic sympathomimetic amine of the amphetamine class that acts as a non-selective β-adrenoceptor agonist . Its primary mechanism of action involves stimulating the release of norepinephrine and activating both alpha and beta-adrenergic receptors, leading to bronchodilation and vasoconstriction . This mechanism underpins its historical and research applications as a bronchodilator for investigating respiratory conditions like asthma and as a nasal decongestant . In research settings, this compound serves as a valuable tool for studying adrenergic receptor function and their roles in various physiological systems . Due to its structural similarity to methamphetamine, it has also been utilized in forensic toxicology studies as a model compound to differentiate between active and passive drug exposure . The compound is typically administered orally and undergoes hepatic metabolism via the cytochrome P450 enzyme system, through processes including O-demethylation, aromatic ring hydroxylation, and N-demethylation . This product is provided as a high-purity Active Pharmaceutical Ingredient (API) . It is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-methylpropan-2-amine
Source PubChem
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InChI

InChI=1S/C11H17NO/c1-9(12-2)8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHAYUOVELTAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
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Related CAS

5588-10-3 (hydrochloride)
Record name Methoxyphenamine [INN:BAN]
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DSSTOX Substance ID

DTXSID0023292
Record name Methoxyphenamine
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Molecular Weight

179.26 g/mol
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Physical Description

Solid
Record name Methoxyphenamine
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CAS No.

93-30-1
Record name (±)-Methoxyphenamine
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Record name Methoxyphenamine [INN:BAN]
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Record name Methoxyphenamine
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Melting Point

< 25 °C
Record name Methoxyphenamine
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, exerts its pharmacological effects primarily through its interaction with the adrenergic system. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, signaling pathways, and physiological outcomes. The document summarizes available quantitative data, outlines key experimental methodologies, and presents visual representations of the underlying biological processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals. While this compound is established as a non-selective β-adrenergic receptor agonist with additional α-adrenergic activity, a notable gap exists in the public domain regarding specific quantitative metrics of its receptor binding and functional potency.

Introduction

This compound is clinically utilized as a bronchodilator for the relief of symptoms associated with asthma and other obstructive airway diseases, and as a nasal decongestant.[1] Its therapeutic effects stem from its ability to interact with adrenergic receptors, which are key components of the sympathetic nervous system. Understanding the precise mechanism of action at the molecular level is crucial for optimizing its therapeutic use and for the development of novel, more selective adrenergic modulators. This guide synthesizes the current knowledge on this compound's pharmacology, with a focus on its receptor interactions and downstream signaling cascades.

Molecular Targets and Receptor Interactions

The primary molecular targets of this compound are adrenergic receptors, a class of G protein-coupled receptors (GPCRs). This compound is classified as a non-selective β-adrenoceptor agonist.[1] It also exhibits activity at α-adrenergic receptors.[2] The interaction with these receptors can be both direct, through binding and activation, and indirect, by stimulating the release of the endogenous catecholamine, norepinephrine.[2]

Adrenergic Receptor Subtypes
  • β-Adrenergic Receptors: this compound's bronchodilatory effects are primarily mediated through its agonist activity at β2-adrenergic receptors located on the smooth muscle cells of the airways.[3] Activation of these receptors leads to muscle relaxation and widening of the airways. As a non-selective β-agonist, it is also expected to interact with β1-adrenergic receptors, which are predominantly found in the heart.

  • α-Adrenergic Receptors: The nasal decongestant properties of this compound are attributed to its agonist activity at α-adrenergic receptors, particularly the α1 subtype, on the smooth muscle of blood vessels in the nasal mucosa. This interaction leads to vasoconstriction, reducing blood flow and swelling.

Quantitative Analysis of Receptor Interaction

A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data on the binding affinity (Ki) and functional potency (EC50, Emax) of this compound at specific adrenergic receptor subtypes. While its clinical effects are well-documented, the precise pharmacological parameters that define its receptor interaction profile are not readily found in published studies. This data gap presents an opportunity for future research to fully characterize the molecular pharmacology of this compound.

One study investigating the effect of this compound on histamine-induced nasal congestion in anesthetized rats reported an ID50 value, which is the dose required to inhibit the response by 50%.

ParameterValueSpeciesModelReference
ID50 (Histamine-induced nasal congestion) 1.16 mg/kg (i.v.)RatAnesthetized

Signaling Pathways

The activation of adrenergic receptors by this compound initiates intracellular signaling cascades that ultimately produce the observed physiological responses.

β-Adrenergic Receptor Signaling

Activation of β-adrenergic receptors by this compound leads to the stimulation of the Gs alpha subunit of the associated G protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, resulting in smooth muscle relaxation in the bronchi.

Beta_Adrenergic_Signaling This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchodilation PKA->Smooth_Muscle_Relaxation Leads to

β-Adrenergic Receptor Signaling Pathway
α1-Adrenergic Receptor Signaling

The activation of α1-adrenergic receptors by this compound is coupled to the Gq alpha subunit of the G protein. This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The resulting increase in intracellular calcium leads to smooth muscle contraction in blood vessels, causing vasoconstriction.

Alpha_Adrenergic_Signaling This compound This compound Alpha_Receptor α1-Adrenergic Receptor This compound->Alpha_Receptor Binds to G_Protein Gq Protein Alpha_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Nasal Decongestion Ca_Release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation (Cells expressing receptor) Start->Membrane_Prep Incubation Incubation with Radioligand and this compound Membrane_Prep->Incubation Filtration Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End cAMP_Assay_Workflow Start Start Cell_Seeding Cell Seeding (Cells expressing receptor) Start->Cell_Seeding Compound_Treatment Treatment with this compound Cell_Seeding->Compound_Treatment Lysis_Measurement Cell Lysis and cAMP Measurement Compound_Treatment->Lysis_Measurement Analysis Data Analysis (EC50, Emax) Lysis_Measurement->Analysis End End Analysis->End

References

An In-depth Technical Guide to the Chemical Properties and Structure of Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

Methoxyphenamine, also known as 2-methoxy-N-methylamphetamine (OMMA), is a sympathomimetic amine of the amphetamine class.[1][2] It has been primarily utilized as a bronchodilator for the relief of symptoms associated with asthma and other respiratory conditions.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, structure, and associated experimental methodologies for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a solid at room temperature and its hydrochloride salt is soluble in dimethyl sulfoxide (DMSO). The following table summarizes its key chemical and physical properties.

PropertyValueSource
Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 1-(2-methoxyphenyl)-N-methylpropan-2-amine
CAS Number 93-30-1
Melting Point < 25 °C
pKa (Strongest Basic) 10.04 - 10.45
Solubility (DMSO) 34 mg/mL (for HCl salt), 43 mg/mL
SMILES CC(CC1=CC=CC=C1OC)NC
InChI InChI=1S/C11H17NO/c1-9(12-2)8-10-6-4-5-7-11(10)13-3/h4-7,9,12H,8H2,1-3H3
InChIKey OEHAYUOVELTAPG-UHFFFAOYSA-N

Chemical Structure

This compound is a substituted amphetamine, characterized by a phenyl ring substituted with a methoxy group at the ortho (2-position) and a methyl group on the nitrogen of the amine. The full IUPAC name is 1-(2-methoxyphenyl)-N-methylpropan-2-amine. It is a racemic mixture.

Experimental Protocols

Synthesis of this compound Hydrochloride

A common synthesis method for this compound hydrochloride involves the following steps:

  • Schiff Base Formation: o-methoxyphenyl acetone is reacted with a monomethyl amine solution in an organic solvent such as methanol or ethanol to form the corresponding Schiff base. The reaction is typically carried out at a temperature between 20-35°C for 15-18 hours.

  • Reduction: The resulting Schiff base is then reduced using a metal reducing agent like sodium borohydride, potassium borohydride, or lithium aluminum hydride. This reaction is conducted at a temperature of -5 to 5°C for 6-12 hours to yield this compound free base.

  • Salt Formation: The synthesized this compound free base is dissolved in absolute ethanol. A solution of hydrochloric acid in ethanol is then added at a temperature below 0°C to adjust the pH to 2-3. The resulting this compound hydrochloride is then separated and purified.

Analytical Determination by HPLC

A high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of this compound hydrochloride in compound capsule dosage forms.

  • Chromatographic Conditions:

    • Column: Ultrasphere C18

    • Mobile Phase: A mixture of dichloromethane, methanol, and a 0.25% (v/v) aqueous solution of diethylamine in a ratio of 20:60:20 (v/v/v).

    • Flow Rate: 1 ml/min

    • Detection: UV detection at 264 nm.

    • Analysis Time: The separation is achieved within 6 minutes.

  • Validation: The method demonstrated good linearity for this compound hydrochloride in the concentration range of 62.5-375 µg/ml. The intra- and inter-day relative standard deviations (R.S.D.s) were between 0.4% and 0.6%.

Doping Control Analysis using GC-MS and LC-MS/MS

For doping control purposes, this compound and its metabolites can be detected in urine samples.

  • GC-MS Analysis:

    • Sample Preparation: 5 mL of urine is extracted with 2 mL of tert-butylmethyl ether at a pH of 14. 5 µL of the ether layer is then injected into the GC-MS system.

    • Instrumentation: An Agilent 5890/5973 GC-MSD system with an HP-5MS column can be used.

    • Temperature Program: The oven temperature is started at 85°C for 0.1 min and then increased to 330°C at a rate of 28°C/min.

    • Detection: The instrument is operated in SCAN mode (m/z 40-400).

  • LC-MS/MS Analysis:

    • Sample Preparation: Native urine is enriched with an internal standard (e.g., 2H3-ephedrine) and can be directly injected into the LC-MS/MS system without further treatment.

    • Instrumentation: An Applied Biosystems API 2000 mass spectrometer with an atmospheric pressure chemical ionization (APCI) source can be used.

    • Chromatography: A Phenomenex Gemini C6-phenyl column is used with an isocratic elution at a flow rate of 800 µL/min. The mobile phase consists of 5 mM ammonium acetate with 0.1% acetic acid (A) and acetonitrile (B), with the composition held at 90% A.

    • Detection: The mass spectrometer is operated in positive ion mode at 400°C. This compound is detected by its characteristic product ions at m/z 149, 121, 93, and 91. This method has a limit of detection of 0.7 ng/mL.

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action: β-Adrenergic Receptor Agonism

This compound functions as a β-adrenergic receptor agonist. Its mechanism of action involves stimulating the release of norepinephrine, which in turn activates both α- and β-adrenergic receptors. The activation of β2-adrenergic receptors in the bronchial smooth muscle leads to muscle relaxation and bronchodilation, which is its primary therapeutic effect. Additionally, its action on α-adrenergic receptors causes vasoconstriction, leading to nasal decongestant effects.

Signaling_Pathway This compound This compound Norepinephrine_Release Stimulates Norepinephrine Release This compound->Norepinephrine_Release Adrenergic_Receptors Adrenergic Receptors (α and β) Norepinephrine_Release->Adrenergic_Receptors Beta2_Receptor β2-Adrenergic Receptor (Bronchial Smooth Muscle) Adrenergic_Receptors->Beta2_Receptor Alpha_Receptor α-Adrenergic Receptor (Nasal Mucosa) Adrenergic_Receptors->Alpha_Receptor Bronchodilation Bronchodilation Beta2_Receptor->Bronchodilation Vasoconstriction Vasoconstriction (Nasal Decongestion) Alpha_Receptor->Vasoconstriction

Caption: Simplified signaling pathway of this compound.

Experimental Workflow: LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in urine samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard (e.g., 2H3-ephedrine) Urine_Sample->Internal_Standard Direct_Injection Direct Injection Internal_Standard->Direct_Injection LC_Separation LC Separation (C6-phenyl column) Direct_Injection->LC_Separation MS_MS_Detection Tandem Mass Spectrometry (APCI, Positive Mode) LC_Separation->MS_MS_Detection Data_Acquisition Data Acquisition (Product Ions m/z 149, 121, 93, 91) MS_MS_Detection->Data_Acquisition Quantification Quantification and Confirmation Data_Acquisition->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

References

The Synthesis and Discovery of Methoxyphenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine, a synthetic sympathomimetic amine of the amphetamine class, has a history of use as a bronchodilator and nasal decongestant. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, tailored for professionals in the fields of pharmaceutical research and drug development. It details the seminal synthetic routes, presents key quantitative data in a structured format, and outlines detailed experimental protocols for its preparation. Furthermore, this guide illustrates the relevant biological pathways and experimental workflows through meticulously crafted diagrams to facilitate a deeper understanding of its synthesis and mechanism of action.

Introduction and Discovery

This compound, chemically known as 1-(2-methoxyphenyl)-N-methylpropan-2-amine, was first synthesized at the Upjohn company by Woodruff and his colleagues.[1] Initially investigated for its bronchodilatory properties, it was introduced for the treatment of asthma and nasal congestion.[1] Its mechanism of action is primarily attributed to its activity as a β-adrenergic receptor agonist, which leads to the relaxation of bronchial smooth muscle and vasoconstriction of nasal mucosa.[2][3] Subsequent research by Heinzelman, also at Upjohn, provided an improved synthetic procedure and corrected the melting point of its hydrochloride salt.[1]

Synthesis of this compound

The synthesis of this compound has been approached through several routes, with the most common methods involving the reductive amination of a ketone precursor. This section details the prevalent synthetic strategies, providing both an overview and specific experimental protocols.

Reductive Amination of o-Methoxyphenylacetone

A widely employed method for the synthesis of this compound is the reductive amination of o-methoxyphenylacetone. This two-step, one-pot process involves the formation of an intermediate imine by reacting o-methoxyphenylacetone with methylamine, followed by the reduction of the imine to the corresponding secondary amine, this compound.

This protocol is based on the method described in Chinese patent CN105669469A.

Step 1: Imine Formation

  • In a suitable reaction vessel, dissolve o-methoxyphenylacetone in an organic solvent such as methanol, ethanol, or ethyl acetate.

  • Add a solution of monomethylamine to the reaction mixture.

  • Stir the mixture at room temperature for a specified duration to facilitate the formation of the o-methoxyphenyl oxime (imine intermediate).

Step 2: Reduction to this compound

  • Cool the reaction mixture containing the imine to a temperature between -8°C and -10°C.

  • Slowly add a reducing agent, such as sodium borohydride or potassium borohydride, to the cooled mixture. The mass of the borohydride should be approximately 0.18 to 0.2 times the mass of the starting o-methoxyphenylacetone.

  • Allow the reaction to proceed for 1 to 1.5 hours at this temperature.

  • After the reaction is complete, cautiously add water to quench any unreacted borohydride.

  • Perform a liquid-liquid extraction to isolate the this compound free base.

  • The organic layer is then separated and purified.

Step 3: Salt Formation (this compound Hydrochloride)

  • Dissolve the purified this compound free base in absolute ethanol.

  • Cool the solution to below 0°C.

  • Slowly add a solution of hydrochloric acid in ethanol to adjust the pH to 2-3.

  • Allow the this compound hydrochloride to crystallize out of the solution at a low temperature (e.g., -8°C) for approximately 12 hours.

  • Collect the crystalline product by filtration.

  • The crude product can be recrystallized from absolute ethanol and dried under vacuum.

Catalytic Hydrogenation Route

An alternative approach involves the catalytic hydrogenation of an intermediate, as described in Chinese patent CN102267917B. This method starts from o-methoxyphenylacetic acid and proceeds through o-methoxypropiophenone.

Step 1: Synthesis of o-Methoxypropiophenone

  • o-Methoxyphenylacetic acid is reacted with an organic base in acetic anhydride and heated to produce o-methoxypropiophenone.

Step 2: Reductive Amination via Catalytic Hydrogenation

  • Place o-methoxypropiophenone, a 33% methylamine solution in ethanol, and a platinum-on-carbon (Pt/C) catalyst in a high-pressure autoclave.

  • The reaction is carried out under hydrogen pressure (e.g., 2.0 MPa) at an elevated temperature (e.g., 80°C) for a specified time (e.g., 2 hours).

  • After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude this compound.

Step 3: Salt Formation

  • The crude this compound is dissolved in a suitable organic solvent.

  • Dry hydrogen chloride gas is bubbled through the solution until the pH is ≤1.

  • The precipitated this compound hydrochloride is collected by filtration, washed with a non-polar solvent like acetone, and recrystallized.

Quantitative Data

This section summarizes the key quantitative data related to the synthesis and properties of this compound and its hydrochloride salt.

Table 1: Synthesis and Physicochemical Properties of this compound Hydrochloride
ParameterValueReference
Synthesis via Reductive Amination
Starting Materialo-Methoxyphenylacetone
Key ReagentsMonomethylamine, Sodium Borohydride
Overall Yield82.3%
Synthesis via Catalytic Hydrogenation
Starting Materialo-Methoxypropiophenone
Key ReagentsMethylamine, H₂, Pt/C catalyst
Yield58.5%
Physicochemical Properties
Molecular FormulaC₁₁H₁₇NO · HCl
Molecular Weight215.72 g/mol
Melting Point128.6-131.8 °C
HPLC Purity99.6%

Note: Yields and purity are dependent on the specific reaction conditions and purification methods employed.

Visualizing the Synthesis and Mechanism of Action

To provide a clearer understanding of the processes involved, the following diagrams illustrate the synthesis pathway and the biological signaling cascade of this compound.

Diagram 1: Synthesis of this compound via Reductive Amination

Synthesis_of_this compound cluster_start Starting Materials cluster_reaction1 Imine Formation cluster_reaction2 Reduction cluster_reaction3 Salt Formation o-Methoxyphenylacetone o-Methoxyphenylacetone Imine_Intermediate Imine Intermediate o-Methoxyphenylacetone->Imine_Intermediate + Methylamine Methylamine Methylamine Methylamine->Imine_Intermediate Methoxyphenamine_Base This compound (Free Base) Imine_Intermediate->Methoxyphenamine_Base + NaBH4 (Reduction) Methoxyphenamine_HCl This compound HCl Methoxyphenamine_Base->Methoxyphenamine_HCl + HCl Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Beta2_Receptor β2-Adrenergic Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Bronchodilation Bronchodilation PKA->Bronchodilation Leads to This compound This compound This compound->Beta2_Receptor Agonist Binding

References

In Vitro Metabolism of Methoxyphenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of methoxyphenamine, a sympathomimetic amine used as a bronchodilator and nasal decongestant. Understanding the metabolic fate of this compound is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This document summarizes the key metabolic pathways, the primary enzymes involved, and known inhibitors, and provides detailed experimental protocols for studying its metabolism in a laboratory setting.

Core Concepts in this compound Metabolism

The in vitro metabolism of this compound is primarily characterized by three main biotransformation pathways: O-demethylation, N-demethylation, and aromatic hydroxylation. These reactions are predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, with a significant contribution from the CYP2D6 isoform.

Key Metabolic Pathways and Metabolites

The principal metabolic transformations of this compound observed in in vitro systems include:

  • O-demethylation: The removal of a methyl group from the methoxy moiety, leading to the formation of O-desmethylthis compound (ODMP).

  • N-demethylation: The removal of a methyl group from the amine, resulting in N-desmethylthis compound (NDMP).

  • Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring, primarily at the 5-position, to form 5-hydroxythis compound (5HMP).[1][2][3]

Subsequent secondary metabolic reactions can also occur, leading to the formation of other metabolites such as 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone.[3][4]

Role of Cytochrome P450 Enzymes

The cytochrome P450 superfamily of enzymes, located primarily in the liver, is central to the metabolism of a vast number of xenobiotics, including this compound.

CYP2D6: This specific isoform has been identified as the key enzyme responsible for the O-demethylation and 5-hydroxylation of this compound. This is a critical consideration in drug development, as CYP2D6 is known for its genetic polymorphism, leading to variations in metabolic activity among individuals, who can be classified as poor, intermediate, extensive, or ultrarapid metabolizers.

The N-demethylation of this compound, however, appears to be mediated by cytochrome P450 isoenzymes other than CYP2D6.

Quantitative Analysis of this compound Metabolism

While extensive research has elucidated the qualitative aspects of this compound metabolism, publicly available literature lacks comprehensive quantitative data on the kinetics of these reactions in human in vitro systems. The following tables summarize the known metabolic reactions and inhibitors. Further experimental investigation is required to determine the specific Michaelis-Menten constants (K(m)) and maximum reaction velocities (V({max})) for each metabolic pathway, as well as the inhibition constants (K(_i)) for known inhibitors.

Table 1: Major In Vitro Metabolic Reactions of this compound

Metabolic PathwayMetabolite FormedPrimary Enzyme Involved
O-demethylationO-desmethylthis compound (ODMP)CYP2D6
N-demethylationN-desmethylthis compound (NDMP)Cytochrome P450 (non-CYP2D6)
Aromatic Hydroxylation5-hydroxythis compound (5HMP)CYP2D6

Table 2: Known Inhibitors of this compound Metabolism

InhibitorTarget Pathway(s)Enzyme(s) InhibitedType of Inhibition
QuinidineO-demethylation, Aromatic HydroxylationCYP2D6Competitive
DebrisoquineO-demethylationCYP2D6Competitive
SparteineO-demethylationCYP2D6Competitive

Experimental Protocols

To investigate the in vitro metabolism of this compound, standard assays such as microsomal stability and enzyme inhibition studies are employed. These protocols provide a framework for determining the rate of metabolism and identifying potential drug-drug interactions.

Microsomal Stability Assay

This assay is designed to determine the metabolic stability of this compound in the presence of liver microsomes, which are rich in CYP enzymes.

Materials:

  • Human liver microsomes (pooled)

  • This compound hydrochloride

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On ice, prepare a reaction mixture containing human liver microsomes in potassium phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension to 37°C.

    • Initiate the metabolic reaction by adding the this compound stock solution and the NADPH regenerating system to the microsomal suspension. The final concentration of this compound should be within the linear range of the assay.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The rate of disappearance of this compound is used to calculate the in vitro half-life (t({1/2})) and intrinsic clearance (CL({int})).

Cytochrome P450 Inhibition Assay (IC(_{50}) Determination)

This assay is used to determine the concentration of an inhibitor (e.g., quinidine) that causes a 50% reduction in the rate of this compound metabolism.

Materials:

  • Human liver microsomes or recombinant human CYP2D6

  • This compound hydrochloride (as the substrate)

  • Known inhibitor (e.g., quinidine)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH

  • Acetonitrile (ice-cold)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the inhibitor at various concentrations.

  • Incubation:

    • Prepare a series of reaction mixtures, each containing human liver microsomes (or recombinant CYP2D6), potassium phosphate buffer, and a different concentration of the inhibitor. Include a control with no inhibitor.

    • Pre-incubate the mixtures at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding this compound and NADPH to each mixture.

    • Incubate at 37°C for a fixed period, ensuring that the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Terminate the reactions by adding ice-cold acetonitrile.

    • Process the samples as described in the microsomal stability assay (vortex, centrifuge, and collect the supernatant).

  • LC-MS/MS Analysis:

    • Quantify the formation of a specific metabolite (e.g., ODMP or 5HMP) in each sample using LC-MS/MS.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC(_{50}) value from the resulting curve.

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for an in vitro metabolism study.

Methoxyphenamine_Metabolism cluster_pathways Metabolic Pathways M This compound ODMP O-desmethylthis compound (ODMP) M->ODMP O-demethylation (CYP2D6) NDMP N-desmethylthis compound (NDMP) M->NDMP N-demethylation (non-CYP2D6) HMP 5-hydroxythis compound (5HMP) M->HMP Aromatic Hydroxylation (CYP2D6)

Figure 1. Metabolic pathways of this compound.

In_Vitro_Metabolism_Workflow cluster_workflow Experimental Workflow start Start: Prepare Reagents (Microsomes, Substrate, Cofactors) incubation Incubation at 37°C (Time-course or Inhibitor Concentrations) start->incubation termination Reaction Termination (e.g., with cold acetonitrile) incubation->termination centrifugation Protein Precipitation & Centrifugation termination->centrifugation analysis Supernatant Analysis (LC-MS/MS) centrifugation->analysis data Data Analysis (Calculate t1/2, CLint, or IC50) analysis->data end End: Results data->end

Figure 2. In vitro metabolism experimental workflow.

References

The Toxicology Profile of Methoxyphenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current toxicological knowledge of Methoxyphenamine (2-methoxy-N-methylamphetamine), a sympathomimetic amine with a history of use as a bronchodilator and nasal decongestant. This document synthesizes available data on its acute toxicity, mechanism of action, and metabolism. Notably, a significant gap in the publicly available literature exists concerning the chronic, genetic, carcinogenic, and reproductive toxicity of this compound. This guide addresses this data deficit by outlining the standard experimental protocols for these unevaluated toxicological endpoints, providing a framework for future research and a comprehensive safety evaluation. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in designing future preclinical safety studies.

Introduction

This compound, also known by trade names such as Orthoxine and Vicks Vatronol, is a beta-adrenergic receptor agonist belonging to the amphetamine class of compounds.[1] It has been primarily utilized for its bronchodilator and nasal decongestant properties.[2] As with any pharmacologically active compound, a thorough understanding of its toxicological profile is paramount for safe and effective use and for guiding further drug development efforts. This guide provides a detailed summary of the known toxicological data for this compound and describes the necessary experimental protocols to address the existing data gaps in its safety assessment.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure. The primary endpoint is often the median lethal dose (LD50), which is the statistically derived dose expected to cause death in 50% of the treated animals.

Quantitative Data

The available acute toxicity data for this compound hydrochloride in rats are summarized in the table below.

Parameter Species Route of Administration Value Reference
LD50RatOral630 mg/kg[3]
LD50RatSubcutaneous573 mg/kgCayman Chemical Safety Data Sheet
LD50MouseIntraperitoneal90 mg/kgCayman Chemical Safety Data Sheet

Table 1: Acute Toxicity of this compound Hydrochloride

Experimental Protocol: Acute Oral Toxicity (LD50) in Rats

The following is a generalized protocol for determining the acute oral LD50 in rats, based on standard regulatory guidelines.[4]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar strain)

  • Age: Young adults (8-12 weeks old)

  • Sex: Typically, both males and females are used, or a justification is provided for using a single sex.

  • Housing: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, except for a brief fasting period before dosing.

Procedure:

  • Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.

  • Fasting: Animals are fasted overnight (food, but not water) prior to dosing.[4]

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to deliver the desired dose in a specific volume (typically not exceeding 10 mL/kg for aqueous solutions in rats).

  • Dose Administration: The test substance is administered by oral gavage using a suitable stomach tube. A control group receives the vehicle alone.

  • Dose Levels: A range of dose levels is selected to cause a range of toxic effects, from no effect to lethality. A preliminary range-finding study may be conducted with a small number of animals to determine the appropriate dose range.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are frequent on the day of dosing and at least once daily thereafter.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end of the observation period) are subjected to a gross necropsy.

Data Analysis: The LD50 is calculated using appropriate statistical methods, such as probit analysis.

Diagram of a Generalized Acute Oral Toxicity (LD50) Workflow:

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase Acclimatization Animal Acclimatization (>= 5 days) Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage Dosing (Test Substance & Vehicle Control) Fasting->Dosing Observation Observation Period (14 days) - Clinical Signs - Body Weight - Mortality Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Data_Analysis Data Analysis (LD50 Calculation) Necropsy->Data_Analysis

Caption: Generalized workflow for an acute oral toxicity (LD50) study in rodents.

Mechanism of Action and Metabolism

Signaling Pathway: β-Adrenergic Receptor Activation

This compound is a β-adrenergic receptor agonist. Its pharmacological effects are primarily mediated through the activation of these receptors, which are G-protein coupled receptors. The binding of this compound to β-adrenergic receptors initiates a signaling cascade that leads to various cellular responses, including smooth muscle relaxation in the bronchioles (bronchodilation) and vasoconstriction in the nasal mucosa (decongestion).

Diagram of the β-Adrenergic Receptor Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Beta_Receptor β-Adrenergic Receptor This compound->Beta_Receptor Binds to G_Protein G-Protein (Gs) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation) PKA->Cellular_Response Leads to

Caption: Simplified β-adrenergic receptor signaling pathway activated by this compound.

Metabolism

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically CYP2D6. The main metabolic pathways include O-dealkylation and aromatic hydroxylation.

G cluster_metabolites Metabolites This compound This compound O_Desmethyl O-desmethylthis compound This compound->O_Desmethyl CYP2D6 (O-dealkylation) Hydroxylated 5-hydroxythis compound This compound->Hydroxylated CYP2D6 (Aromatic Hydroxylation) N_Desmethyl N-desmethyl-methoxyphenamine (minor) This compound->N_Desmethyl CYP2D6 (N-demethylation)

References

Methoxyphenamine: A Technical Guide for Sympathomimetic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine is a sympathomimetic amine of the amphetamine class, recognized for its utility as a bronchodilator and nasal decongestant. This technical guide provides an in-depth overview of its core pharmacology, experimental methodologies for its characterization, and its mechanism of action. While comprehensive quantitative data for this compound is limited in publicly available literature, this document consolidates existing knowledge and presents comparative data from analogous compounds to facilitate further research and development. The guide includes detailed experimental protocols, data summaries, and visualizations of relevant signaling pathways to serve as a valuable resource for the scientific community.

Introduction

This compound, also known as 2-methoxy-N-methylamphetamine (OMMA), is a synthetic sympathomimetic amine.[1] Its primary therapeutic applications have been as a bronchodilator for conditions like asthma and as a nasal decongestant.[2] The pharmacological effects of this compound are primarily attributed to its interaction with the adrenergic system, mimicking the effects of endogenous catecholamines.[3] This document aims to provide a detailed technical overview of this compound's role as a sympathomimetic amine, focusing on its mechanism of action, pharmacological data, and the experimental methods used to evaluate its activity.

Mechanism of Action

This compound exerts its effects through a multi-faceted interaction with the sympathetic nervous system. Its core mechanisms include:

  • Norepinephrine Release: A primary mechanism of action is the stimulation of norepinephrine release from sympathetic nerve terminals.[2] This increase in local norepinephrine concentration leads to the activation of adrenergic receptors.

  • Adrenergic Receptor Agonism: this compound acts as a non-selective β-adrenoceptor agonist.[4] Its bronchodilatory effects are primarily mediated through the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and improved airflow.

  • Alpha-Adrenergic Effects: The compound also exhibits activity at α-adrenergic receptors, which is responsible for its vasoconstrictive properties. This action on the blood vessels in the nasal mucosa leads to reduced blood flow and decreased congestion.

Pharmacological Data

Comprehensive quantitative pharmacological data for this compound is scarce in publicly accessible literature. The following tables summarize the known information and provide comparative data for other sympathomimetic amines to offer context.

Table 1: Adrenergic Receptor Binding and Functional Activity (Comparative)

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of Isoproterenol)
This compound β-Adrenergic (non-selective)Data Not AvailableData Not AvailableData Not Available
Isoproterenol β1~50~10100
β2~30~5100
Salbutamol β2~1000~100100
Ephedrine α/β (mixed)WeakMicromolar rangePartial Agonist
Pseudoephedrine α/β (mixed)WeakMicromolar rangePartial Agonist

Note: Data for isoproterenol, salbutamol, ephedrine, and pseudoephedrine are approximate values from various pharmacological studies and are provided for comparative purposes due to the lack of specific data for this compound.

Table 2: Human Pharmacokinetic Parameters

ParameterThis compound
Absorption Rapidly absorbed from the gastrointestinal tract.
Metabolism Undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system. Key metabolic pathways include O-demethylation, aromatic ring hydroxylation, and N-demethylation.
Elimination Metabolites are excreted via the kidneys.
Half-life (t½) Data Not Available
Volume of Distribution (Vd) Data Not Available
Clearance (CL) Data Not Available

Signaling Pathways

As a β-adrenergic agonist, this compound primarily activates the Gs alpha subunit of the G-protein coupled receptor. This initiates a signaling cascade involving adenylyl cyclase and the production of cyclic AMP (cAMP), a key second messenger.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Adrenergic_Receptor β-Adrenergic Receptor This compound->Adrenergic_Receptor Binds to G_Protein G-Protein (αs, βγ) Adrenergic_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates targets leading to

β-Adrenergic Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for key experiments used to characterize sympathomimetic amines like this compound.

Radioligand Binding Assay for Adrenergic Receptors

This protocol outlines a method to determine the binding affinity of a compound for adrenergic receptors.

Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing adrenergic receptors) Incubation 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration 3. Filtration (Separates bound from unbound radioligand) Incubation->Filtration Scintillation 4. Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis 5. Data Analysis (Calculation of Ki values) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the adrenergic receptor subtype of interest (e.g., β2-adrenergic receptor).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in a suitable buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared cell membranes, a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol for β-receptors), and varying concentrations of this compound.

    • For determining non-specific binding, a high concentration of a known antagonist (e.g., propranolol) is used instead of this compound.

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro cAMP Accumulation Assay

This assay measures the functional consequence of β-adrenergic receptor activation by quantifying the production of the second messenger cAMP.

Methodology:

  • Cell Culture and Plating:

    • Culture cells expressing the β-adrenergic receptor of interest.

    • Plate the cells in a multi-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells and incubate them in a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a defined period to allow for cAMP production.

  • cAMP Quantification:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response).

In Vivo Bronchodilator Activity in Guinea Pigs

This protocol describes a method to assess the bronchodilator effects of this compound in an animal model.

Methodology:

  • Animal Preparation:

    • Anesthetize guinea pigs and cannulate the trachea for artificial ventilation.

    • Measure respiratory parameters, such as airway resistance or lung compliance.

  • Induction of Bronchoconstriction:

    • Administer a bronchoconstrictor agent, such as histamine or methacholine, to induce a stable increase in airway resistance.

  • Drug Administration:

    • Administer this compound intravenously or via inhalation at various doses.

  • Measurement of Bronchodilation:

    • Continuously monitor the respiratory parameters to measure the reversal of bronchoconstriction.

  • Data Analysis:

    • Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.

    • Determine the dose-response relationship and calculate the ED50 (the dose that produces 50% of the maximal bronchodilator effect).

Conclusion

References

An In-depth Technical Guide on the Historical Use of Methoxyphenamine in Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, was historically utilized in medicine primarily as a bronchodilator for the treatment of asthma and as a nasal decongestant.[1] Marketed under trade names such as Orthoxine and Proasma, it functions as a β-adrenergic receptor agonist, exerting its effects by stimulating the sympathetic nervous system.[1] This technical guide provides a comprehensive overview of the historical use of this compound, detailing its mechanism of action, pharmacokinetic profile, and data from available clinical and preclinical studies. It also includes detailed experimental protocols for its synthesis and a discussion on its metabolic pathways. The guide concludes with an analysis of the factors that likely contributed to the decline in its use in clinical practice.

Introduction

This compound, chemically known as 2-methoxy-N-methylamphetamine (OMMA), was first synthesized at the Upjohn company.[1] It emerged as a therapeutic agent in an era when adrenergic stimulants were a cornerstone of asthma treatment.[2] Its development was part of a broader effort to identify sympathomimetic amines with a favorable therapeutic index, aiming to maximize bronchodilation while minimizing cardiovascular and central nervous system side effects commonly associated with agents like ephedrine. This guide will delve into the scientific and clinical aspects of this compound's journey in medicine.

Mechanism of Action

This compound is a sympathomimetic amine that acts as a non-selective β-adrenoceptor agonist.[3] Its primary mechanism involves the stimulation of norepinephrine release from nerve terminals. The increased concentration of norepinephrine in the synaptic cleft leads to the activation of both α- and β-adrenergic receptors.

  • Bronchodilation: The activation of β2-adrenergic receptors in the smooth muscles of the bronchioles leads to muscle relaxation and subsequent dilation of the airways. This action is the basis for its use in asthma and other conditions characterized by bronchospasm.

  • Nasal Decongestion: Stimulation of α-adrenergic receptors in the vascular smooth muscle of the nasal mucosa results in vasoconstriction. This reduces blood flow to the nasal passages, thereby decreasing swelling and alleviating nasal congestion.

Signaling Pathway

The binding of this compound (indirectly, via norepinephrine) to β2-adrenergic receptors initiates a downstream signaling cascade. This G-protein coupled receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, ultimately resulting in smooth muscle relaxation.

G This compound This compound Norepinephrine_Release Norepinephrine Release This compound->Norepinephrine_Release Adrenergic_Receptor Adrenergic Receptor (α & β) Norepinephrine_Release->Adrenergic_Receptor G_Protein G-Protein Activation Adrenergic_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase β-receptor Vasoconstriction Vasoconstriction (Nasal Decongestion) G_Protein->Vasoconstriction α-receptor cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Smooth_Muscle_Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation

Caption: this compound's indirect signaling pathway.

Quantitative Data from Preclinical and Clinical Studies

While extensive, high-powered clinical trial data for this compound is scarce in modern databases, historical reports and smaller studies provide some insight into its efficacy.

A study on a compound preparation containing this compound hydrochloride, aminophylline, noscapine, and chlorpheniramine demonstrated clinical efficacy in treating cough variant asthma. In a double-blind controlled study with 110 patients, the treatment group receiving the compound this compound preparation had a clinical effective rate of 78.85%, which was statistically significant compared to the control group's rate of 68.63% (P<0.05). For severe cough, the effective rate was 84.21% in the treatment group versus 64.71% in the control group (P<0.01). The adverse reaction rate was also lower in the treatment group (13.46%) compared to the control group (31.37%) (P<0.05).

Table 1: Efficacy of Compound this compound in Cough Variant Asthma

ParameterTreatment Group (Compound this compound)Control Group (Aminophylline)P-value
Overall Clinical Effective Rate78.85%68.63%<0.05
Effective Rate in Severe Cough84.21%64.71%<0.01
Adverse Reaction Rate13.46%31.37%<0.05

It is important to note that these results are for a combination product, and the specific contribution of this compound to the overall effect cannot be isolated from this data.

Pharmacokinetics and Metabolism

Absorption and Distribution

Following oral administration, this compound is readily absorbed from the gastrointestinal tract.

Metabolism

This compound undergoes hepatic metabolism, primarily through the cytochrome P450 enzyme system, specifically CYP2D6. The main metabolic pathways include:

  • O-demethylation: Removal of the methyl group from the methoxy moiety.

  • N-demethylation: Removal of the methyl group from the amine.

  • Aromatic hydroxylation: Addition of a hydroxyl group to the phenyl ring.

A study identified 5-hydroxy-2-methoxy-N-methylamphetamine, 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone, and 5-hydroxy-2-methoxyphenylacetone as metabolites in human urine.

Excretion

The metabolites of this compound are primarily excreted in the urine.

A study comparing active and passive inhalation of this compound smoke in humans found that the maximum urinary concentration after active inhalation was 800 ng/mL, while after passive inhalation it was 13.4 ng/mL. The total urinary excretion over 24 hours was 625 µg for active inhalation and 8.21 µg for passive inhalation.

Table 2: Urinary Excretion of this compound after Inhalation

ParameterActive InhalationPassive Inhalation
Maximum Urinary Concentration (ng/mL)80013.4
24-hour Urinary Excretion (µg)6258.21

Experimental Protocols

Synthesis of this compound Hydrochloride

Several methods for the synthesis of this compound Hydrochloride have been described in patent literature. A common pathway involves the reaction of o-methoxyphenylacetone with a methylamine solution to form a Schiff base, which is then reduced.

Example Protocol:

  • Schiff Base Formation: 100g of o-methoxyphenylacetone is reacted with 330g of a methylamine methanol solution in a reactor. The reaction is carried out for 15 hours at 28°C to form the corresponding Schiff base.

  • Reduction: 17g of Lithium Aluminium Hydride is added to the Schiff base. The reduction reaction proceeds for 7 hours at 2°C to yield this compound free base.

  • Salt Formation: A hydrochloric acid solution is added to the this compound free base to adjust the pH to 2. The reaction is maintained for 12 hours at -6°C, resulting in the precipitation of this compound Hydrochloride. The final product is then isolated.

G Start o-methoxyphenylacetone + Methylamine Methanol Solution Schiff_Base Schiff Base Formation (15h, 28°C) Start->Schiff_Base Reduction Reduction with LiAlH4 (7h, 2°C) Schiff_Base->Reduction Free_Base This compound Free Base Reduction->Free_Base Salt_Formation Salt Formation with HCl (12h, -6°C, pH 2) Free_Base->Salt_Formation End This compound HCl Salt_Formation->End

Caption: Synthesis workflow for this compound HCl.

Another described method utilizes sodium borohydride or potassium borohydride for the reduction step and subsequent salt formation with a hydrochloric acid/ethanol solution.

Historical Context and Decline in Use

This compound was introduced as a therapeutic option for asthma and allergic rhinitis in the mid-20th century. The landscape of asthma treatment at the time was dominated by adrenergic stimulants and theophylline.

The decline in the use of this compound can be attributed to several factors:

  • Development of More Selective β2-Agonists: The advent of more selective β2-adrenergic agonists (e.g., salbutamol, terbutaline) offered a better safety profile with fewer cardiovascular side effects (e.g., tachycardia, palpitations) compared to non-selective agents like this compound.

  • Rise of Inhaled Corticosteroids: The recognition of the central role of inflammation in asthma pathogenesis led to the widespread adoption of inhaled corticosteroids as a first-line maintenance therapy, shifting the focus away from purely symptomatic relief with bronchodilators.

  • Lack of Robust Clinical Data: Compared to modern pharmaceuticals, the clinical data supporting the efficacy and safety of this compound is limited, which would not meet current regulatory standards.

  • Commercial and Strategic Decisions: Pharmaceutical companies may have shifted their focus to developing and marketing newer, more profitable medications with improved therapeutic profiles.

While not explicitly documented as being withdrawn for safety reasons in major drug withdrawal lists, the emergence of superior therapeutic alternatives likely rendered this compound obsolete in clinical practice.

Conclusion

This compound played a role in the historical management of asthma and nasal congestion as a non-selective β-adrenergic agonist. Its mechanism of action, centered on the release of norepinephrine, provided effective bronchodilation and decongestion. However, the development of more targeted and safer medications, particularly selective β2-agonists and inhaled corticosteroids, led to a decline in its clinical use. This technical guide provides a historical perspective on this compound for researchers and professionals in drug development, highlighting the evolution of pharmacotherapy for respiratory diseases. The synthesis and metabolic pathways detailed herein offer valuable information for a comprehensive understanding of this historical therapeutic agent.

References

Methoxyphenamine's Engagement with β-Adrenergic Receptors: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the β-adrenergic receptor agonist activity of methoxyphenamine. It details the pharmacological interactions, signaling cascades, and the experimental methodologies used to elucidate these properties.

This compound is pharmacologically recognized as a β-adrenergic receptor agonist, historically utilized as a bronchodilator.[1] Its therapeutic effects are rooted in its ability to bind to and activate β-adrenergic receptors, primarily the β2 subtype located in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation.[2] This guide synthesizes available quantitative data, outlines detailed experimental protocols for assessing its activity, and visually represents the associated signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The binding affinity (pKi) and functional potency (pEC50) of this compound at human β1 and β2-adrenergic receptors have been characterized, providing insight into its receptor subtype selectivity. The intrinsic activity, a measure of the maximal effect of the drug relative to a full agonist (isoprenaline), has also been determined. The following tables summarize these key quantitative parameters.

Receptor SubtypeLigandpKiKi (nM)
β1-AdrenergicThis compound4.4535481
β2-AdrenergicThis compound4.8414454

Table 1: Binding Affinity of this compound at Human β1 and β2-Adrenergic Receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypeLigandpEC50EC50 (nM)Intrinsic Activity (vs. Isoprenaline)
β1-AdrenergicThis compound5.0687100.81
β2-AdrenergicThis compound6.029550.86

Table 2: Functional Potency and Efficacy of this compound at Human β1 and β2-Adrenergic Receptors. The pEC50 value is the negative logarithm of the half-maximal effective concentration (EC50), representing the concentration of the agonist that produces 50% of its maximal response. Intrinsic activity is expressed as a ratio relative to the maximal response produced by the full agonist isoprenaline.

Signaling Pathways

Activation of β-adrenergic receptors by an agonist like this compound initiates a well-defined intracellular signaling cascade. This process is crucial for the physiological responses observed, such as bronchodilation.

G_protein_signaling β-Adrenergic Receptor Signaling Pathway This compound This compound (Agonist) BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to G_protein Gs Protein (αβγ) BetaReceptor->G_protein Activates G_alpha Gαs-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates targets leading to

Canonical β-adrenergic signaling cascade.

Experimental Protocols

The quantitative data presented in this guide are typically generated through two key types of in vitro experiments: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound for β-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human β1 or β2-adrenergic receptor.

  • Radioligand (e.g., [³H]-CGP12177, a known β-adrenergic antagonist).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound. Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).

  • Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 60 minutes at 37°C).

  • Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with β-Adrenergic Receptors Incubation Incubate Components Membranes->Incubation Radioligand Radioligand ([³H]-CGP12177) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Plotting Plot % Inhibition vs. [this compound] Counting->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki IC50->Ki cAMP_Assay_Workflow cAMP Accumulation Assay Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation & Lysis cluster_detection_analysis Detection & Analysis Plating Plate Cells with β-Adrenergic Receptors Preincubation Pre-incubate with PDE Inhibitor Plating->Preincubation Stimulation Add this compound (Varying Concentrations) Preincubation->Stimulation Incubation Incubate Stimulation->Incubation Lysis Lyse Cells Incubation->Lysis Detection Detect cAMP Levels Lysis->Detection Plotting Plot [cAMP] vs. [this compound] Detection->Plotting EC50_Emax Determine EC50 & Emax Plotting->EC50_Emax Selectivity_Logic Logical Framework for Receptor Selectivity cluster_data Experimental Data cluster_analysis Analysis cluster_conclusion Conclusion Ki_beta1 Ki (β1) Affinity_Ratio Affinity Ratio (Ki β1 / Ki β2) Ki_beta1->Affinity_Ratio Ki_beta2 Ki (β2) Ki_beta2->Affinity_Ratio EC50_beta1 EC50 (β1) Potency_Ratio Potency Ratio (EC50 β1 / EC50 β2) EC50_beta1->Potency_Ratio EC50_beta2 EC50 (β2) EC50_beta2->Potency_Ratio Selectivity Receptor Selectivity Profile Affinity_Ratio->Selectivity Potency_Ratio->Selectivity

References

Early Studies on the Effects of Methoxyphenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine, known chemically as 2-methoxy-N-methylamphetamine, is a sympathomimetic amine of the amphetamine class.[1] Early research identified it as a β-adrenergic receptor agonist, leading to its primary use as a bronchodilator for respiratory conditions such as asthma.[1][2] This technical guide provides an in-depth overview of the foundational studies on this compound, focusing on its core pharmacological effects, experimental protocols, and the signaling pathways involved. The information is presented to aid researchers and professionals in understanding the initial scientific landscape of this compound.

Core Pharmacological Effects

Early investigations into this compound established its role as a bronchodilator and decongestant. Its mechanism of action is primarily attributed to its activity as a β-adrenergic receptor agonist, which promotes the relaxation of bronchial smooth muscle, leading to improved airflow.[3] Additionally, it stimulates the release of norepinephrine, which activates both alpha and beta-adrenergic receptors, contributing to its decongestant effects through vasoconstriction in the nasal mucosa.[3]

Quantitative Data from Early Studies

The following tables summarize the available quantitative data from early preclinical and clinical investigations into the effects of this compound.

Table 1: Preclinical Efficacy in Animal Models

SpeciesModelEndpointDrug/CompoundDose/ConcentrationResultReference
RatHistamine-induced nasal congestionInhibition of nasal congestionThis compound hydrochlorideID50: 1.16 mg/kg (i.v.)Inhibited histamine-induced nasal congestion.
RatBasal nasal resistanceReduction of nasal resistanceThis compound hydrochloride0.01-30 mg/kg (i.v.)Dose-dependent reduction in nasal basal resistance.
Guinea PigHistamine-induced bronchoconstrictionInhibition of bronchoconstrictionThis compound hydrochloride20 mg/kg (i.v.)Significantly inhibited histamine-induced bronchoconstriction.
Guinea PigHistamine-induced ileum contractionInhibition of contractionThis compound hydrochloride10⁻⁵ to 3 x 10⁻⁴ MDose-dependent inhibition of histamine-induced contractions.

Table 2: Clinical Efficacy in Respiratory Conditions (Note: Data from a later study is included for context due to the scarcity of early quantitative clinical data)

ConditionStudy DesignTreatment GroupControl GroupEfficacy EndpointResultAdverse Reaction RateReference
Cough Variant AsthmaDouble-blind controlled studyCompound this compound hydrochloride capsules (2 caps, tid)Aminophylline (0.1g, tid)Clinical effective rate78.85% (Treatment) vs. 68.63% (Control)13.46% (Treatment) vs. 31.37% (Control)

Experimental Protocols

Detailed methodologies from the key cited experiments are provided below to facilitate replication and further investigation.

Preclinical Evaluation of Decongestant Effects in Rats
  • Objective: To assess the effect of this compound on basal and histamine-induced nasal congestion.

  • Subjects: Anesthetized rats.

  • Methodology:

    • Nasal resistance was assessed by measuring air overflow during the ventilation of the nasal passages at a constant pressure.

    • To evaluate the effect on basal resistance, this compound hydrochloride was administered intravenously in a dose-dependent manner (0.01-30 mg/kg).

    • To assess the effect on induced congestion, nasal congestion was induced by a 0.2% nebulized histamine solution passed into the nasal passages for 15 seconds.

    • This compound was administered intravenously to determine its inhibitory effect on histamine-induced congestion.

  • Data Analysis: The dose required to produce a 50% inhibition (ID50) of the histamine-induced nasal congestion was calculated.

In Vivo and In Vitro Antihistaminic Effects in Guinea Pigs
  • Objective: To determine the effect of this compound on histamine-induced bronchoconstriction and smooth muscle contraction.

  • In Vivo Protocol:

    • Guinea pigs were anesthetized with pentobarbitone.

    • Bronchoconstriction was induced by histamine.

    • This compound hydrochloride (20 mg/kg) was administered intravenously to assess its inhibitory effect.

  • In Vitro Protocol:

    • Guinea pig ileum was isolated and mounted in an organ bath.

    • Contractions were induced by histamine.

    • The effect of this compound hydrochloride (10⁻⁵ to 3 x 10⁻⁴ M) on histamine-induced contractions was measured.

  • Data Analysis: The degree of inhibition of bronchoconstriction and ileum contraction was quantified.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in early this compound research.

Methoxyphenamine_Mechanism_of_Action This compound This compound Norepinephrine_Release Stimulates Norepinephrine Release This compound->Norepinephrine_Release Adrenergic_Receptors Activates Adrenergic Receptors Norepinephrine_Release->Adrenergic_Receptors Alpha_Receptors α-Adrenergic Receptors Adrenergic_Receptors->Alpha_Receptors Beta_Receptors β-Adrenergic Receptors Adrenergic_Receptors->Beta_Receptors Vasoconstriction Vasoconstriction (Nasal Decongestion) Alpha_Receptors->Vasoconstriction Bronchodilation Bronchodilation Beta_Receptors->Bronchodilation

Fig. 1: Mechanism of action of this compound.

Decongestant_Effect_Workflow cluster_protocol Experimental Protocol Start Anesthetized Rat Model Induce_Congestion Induce Nasal Congestion (0.2% Nebulized Histamine) Start->Induce_Congestion Administer_Drug Administer this compound (i.v.) Induce_Congestion->Administer_Drug Measure_Resistance Measure Nasal Resistance Administer_Drug->Measure_Resistance Analyze_Data Calculate ID50 Measure_Resistance->Analyze_Data End Determine Decongestant Efficacy Analyze_Data->End

Fig. 2: Workflow for evaluating decongestant effects.

Conclusion

References

The Anti-inflammatory Properties of Methoxyphenamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, is primarily recognized for its bronchodilatory and decongestant effects.[1][2] It functions as a β-adrenergic receptor agonist, stimulating the release of norepinephrine, which leads to the relaxation of bronchial smooth muscle and vasoconstriction of nasal mucosa.[3][4] Beyond these well-established applications, emerging evidence from preclinical studies highlights the potential anti-inflammatory properties of this compound, particularly in the context of respiratory inflammation. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's anti-inflammatory effects, detailing experimental data, protocols, and proposed mechanisms of action.

Quantitative Data on Anti-inflammatory Effects

The primary quantitative data on the anti-inflammatory effects of this compound comes from a study by Wang et al. (2003) investigating a this compound compound (MC) in a rat model of Chronic Obstructive Pulmonary Disease (COPD). The study demonstrated a significant reduction in key pro-inflammatory markers in the bronchoalveolar lavage fluid (BALF) of rats treated with the this compound compound.

Inflammatory MarkerCOPD Group (Control)MC Group (9 mg/kg/day)% Reductionp-value
Pro-inflammatory Cytokines (pg/mL)
TNF-α185.4 ± 23.5123.7 ± 18.933.3%< 0.01
IL-1β156.2 ± 21.8101.5 ± 15.735.0%< 0.01
IL-6210.7 ± 25.1145.3 ± 20.431.0%< 0.01
TGF-β98.3 ± 15.665.8 ± 11.233.1%< 0.01
White Cell Counts (x10⁵/L)
Total White Blood Cells45.8 ± 6.728.9 ± 5.336.9%< 0.01
Neutrophils20.1 ± 4.211.3 ± 2.943.8%< 0.01
Alveolar Macrophages24.5 ± 3.916.8 ± 3.131.4%< 0.01

Data summarized from Wang YH, Bai CX, Hong QY, Chen J. Anti-inflammatory effect of this compound compound in rat model of chronic obstructive pulmonary disease. Acta Pharmacol Sin. 2003 Dec;24(12):1324-7.[5]

Experimental Protocols

The following is a detailed methodology for the key in vivo experiment that demonstrated the anti-inflammatory effects of a this compound compound.

In Vivo Model: Lipopolysaccharide (LPS) and Cigarette Smoke-Induced COPD in Rats

This model is designed to mimic the chronic inflammation and airway remodeling characteristic of human COPD.

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Induction of COPD:

  • Day 1: Intratracheal instillation of lipopolysaccharide (LPS) from E. coli (200 µg in 100 µL of saline) to initiate an inflammatory response.

  • Days 2-89: Exposure to cigarette smoke (CS) from 12 commercial filter-tipped cigarettes per day in a whole-body exposure chamber. The smoke concentration is gradually increased over the first week.

  • Control Group: Exposed to filtered air instead of cigarette smoke.

3. Treatment Protocol:

  • This compound Compound (MC) Group: Following the 90-day induction period, rats are orally administered the this compound compound daily for a specified duration (e.g., 2 weeks). Dosages can range from 3 to 27 mg/kg/day.

  • Prednisone Group (Positive Control): A separate group receives oral prednisone (e.g., 0.25 mg/kg/day) to serve as a reference anti-inflammatory agent.

  • COPD Group (Untreated Control): Receives a vehicle control (e.g., saline) orally.

4. Sample Collection and Analysis:

  • Bronchoalveolar Lavage (BAL): At the end of the treatment period, rats are anesthetized, and the lungs are lavaged with sterile saline to collect BALF.

  • Cell Counts: The total number of white blood cells in the BALF is determined using a hemocytometer. Differential cell counts (neutrophils, macrophages) are performed on cytocentrifuge preparations stained with Giemsa.

  • Cytokine Analysis: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, TGF-β) in the BALF supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Proposed Signaling Pathways

While direct studies on the specific signaling pathways modulated by this compound are limited, its action as a β2-adrenergic receptor agonist provides a strong basis for its proposed anti-inflammatory mechanism. β2-agonists are known to influence key inflammatory signaling cascades, primarily through the modulation of the NF-κB and MAPK pathways.

G cluster_cytoplasm Cytoplasm This compound This compound beta2AR β2-Adrenergic Receptor This compound->beta2AR binds AC Adenylyl Cyclase beta2AR->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates IkappaB_NFkappaB IκB-α-NF-κB Complex PKA->IkappaB_NFkappaB stabilizes JNK JNK (MAPK) PKA->JNK inhibits IkappaB IκB-α NFkappaB_inactive NF-κB (inactive) NFkappaB_active NF-κB (active) NFkappaB_inactive->NFkappaB_active translocates to nucleus JNK->NFkappaB_active activates Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkappaB_active->Proinflammatory_Genes

Proposed Anti-inflammatory Signaling Pathway of this compound

The diagram above illustrates the proposed mechanism by which this compound, acting as a β2-adrenergic receptor agonist, may exert its anti-inflammatory effects. Activation of the β2-adrenergic receptor leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA is hypothesized to inhibit the pro-inflammatory NF-κB and MAPK (specifically JNK) signaling pathways, thereby reducing the transcription of pro-inflammatory genes.

Experimental Workflow

The following diagram outlines the general workflow for in vivo evaluation of the anti-inflammatory properties of this compound.

G cluster_analysis Data Analysis start Start animal_model Induce COPD in Rats (LPS + Cigarette Smoke) start->animal_model treatment Administer this compound Compound or Vehicle animal_model->treatment collection Collect Bronchoalveolar Lavage Fluid (BALF) treatment->collection cell_count Perform Total and Differential Cell Counts collection->cell_count elisa Measure Cytokine Levels (ELISA) collection->elisa interpretation Interpret Results and Assess Anti-inflammatory Effect cell_count->interpretation elisa->interpretation end End interpretation->end

In Vivo Experimental Workflow

Conclusion and Future Directions

The available preclinical data suggests that this compound possesses anti-inflammatory properties, primarily demonstrated by its ability to reduce pro-inflammatory cytokine levels and inflammatory cell infiltration in an animal model of COPD. The proposed mechanism of action is linked to its function as a β2-adrenergic receptor agonist, likely involving the modulation of the NF-κB and MAPK signaling pathways.

However, several knowledge gaps remain. There is a notable lack of in vitro studies to determine the direct effects of this compound on inflammatory cells and to quantify its potency (e.g., IC50 values). Furthermore, clinical trials specifically designed to evaluate the anti-inflammatory efficacy of this compound in patients with inflammatory airway diseases like asthma and COPD are needed. Future research should focus on these areas to fully elucidate the therapeutic potential of this compound as an anti-inflammatory agent.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine (o-methoxy-N,α-dimethylphenethylamine) is a β-adrenergic receptor agonist that has been used as a bronchodilator.[1] Its detection and quantification are crucial in various fields, including clinical pharmacology, forensic toxicology, and sports anti-doping control.[2] This document provides detailed application notes and protocols for the analytical determination of this compound in biological matrices, focusing on chromatographic and mass spectrometric techniques.

Analytical Methods Overview

A variety of analytical methods have been developed and validated for the detection and quantification of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV detection. These methods offer high sensitivity and specificity, enabling the determination of this compound and its metabolites at low concentrations in complex biological samples such as urine and plasma.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for this compound detection.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

ParameterUrinePlasma
Limit of Detection (LOD) 50 ng/mL[3]3.8 ng/mL (parent drug)[4]
1.6 ng/mL (N-desmethyl metabolite)[4]
3.1 ng/mL (O-desmethyl metabolite)
2.2 ng/mL (5-hydroxy metabolite)
Sample Preparation Liquid-Liquid Extraction (LLE)Protein Precipitation followed by derivatization and LLE or Extractive derivatization
Derivatization Not specifiedPentafluorobenzoyl chloride

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterUrine
Limit of Detection (LOD) 0.7 ng/mL
Intra-day Precision (%RSD) 2.5 - 5.8%
Inter-day Precision (%RSD) 10.8 - 16.2%
Sample Preparation Direct injection after addition of internal standard

Table 3: High-Performance Liquid Chromatography (HPLC) Methods

ParameterPlasmaCompound Dosage Forms
Limit of Quantification (LOQ) 5 µg/L-
Linear Range 5 - 500 µg/L62.5 - 375 µg/mL
Recovery 89.76% - 104.0%99.8% - 100.4%
Within-day Precision (%RSD) < 11%0.4 - 0.6%
Between-day Precision (%RSD) < 11%0.4 - 0.6%
Sample Preparation Liquid-Liquid Extraction with back-extractionDirect analysis of dissolved sample

Table 4: Capillary Electrophoresis (CE) with Electrochemiluminescence (ECL) Detection

ParameterWaterPlasma
Limit of Detection (LOD) 0.9 ng/mL0.3 µg/mL
Linear Range 2 - 50 ng/mL-
Precision (%RSD) 5 - 8% (peak size)-
0.2 - 0.7% (migration time)-

Experimental Protocols

GC-MS for this compound in Urine

This protocol is suitable for the screening of this compound in urine samples, particularly in the context of anti-doping control.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 5 mL of urine, add a suitable internal standard.

  • Adjust the pH of the sample to 14.

  • Add 2 mL of tert-butylmethyl ether and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer (top layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

b. GC-MS Conditions

  • GC System: Agilent 5890 or equivalent

  • MSD System: Agilent 5973 or equivalent

  • Column: HP-5MS (or equivalent), 24 m x 0.25 mm i.d., 0.25 µm film thickness

  • Carrier Gas: Helium

  • Injection Mode: Split (1:10)

  • Injection Volume: 5 µL of the ether layer

  • Temperature Program: Initial temperature of 85°C for 0.1 min, ramp to 330°C at 28°C/min.

  • MS Mode: SCAN (m/z 40-400)

LC-MS/MS for this compound in Urine

This method provides a fast and sensitive alternative for the confirmation of this compound and its metabolites in urine, requiring minimal sample preparation.

a. Sample Preparation

  • To a vial, add a known volume of urine.

  • Add an internal standard (e.g., 5 µg/mL of 2H3-ephedrine).

  • The sample is ready for direct injection into the LC-MS/MS system.

b. LC-MS/MS Conditions

  • LC System: Applied Biosystems API 2000 or equivalent

  • Column: Phenomenex Gemini C6-phenyl, 4.6 x 150 mm, 3 µm particle size

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Elution: Isocratic at 90% A

  • Flow Rate: 800 µL/min with a 1:5 post-column split

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI), positive mode, 400°C

  • Collision Gas: Nitrogen

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic product ions (e.g., m/z 149, 121, 93, and 91).

HPLC-UV for this compound in Human Plasma

This protocol is designed for the simultaneous determination of this compound and other drugs in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction with Back-Extraction)

  • To 1 mL of plasma, add an internal standard (e.g., clenbuterol hydrochloride).

  • Add 1 mL of a suitable organic extraction solvent.

  • Vortex for 5 minutes and centrifuge.

  • Transfer the organic layer to a new tube.

  • Add 100 µL of a suitable acidic solution for back-extraction.

  • Vortex for 5 minutes and centrifuge.

  • Inject an aliquot of the aqueous layer into the HPLC system.

b. HPLC Conditions

  • Column: Inertsil C18, 5 µm, 250 mm x 4.6 mm

  • Mobile Phase: Acetonitrile-water (38:62) containing 2.5 mmol/L SDS and 20 mmol/L NaH2PO4, adjusted to pH 2.5 with H3PO4.

  • Flow Rate: 1.5 mL/min

  • Detection Wavelength: 200 nm

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start 5 mL Urine Sample add_is Add Internal Standard start->add_is ph_adjust Adjust pH to 14 add_is->ph_adjust lle Liquid-Liquid Extraction (tert-butylmethyl ether) ph_adjust->lle centrifuge Centrifuge lle->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute Residue evaporate->reconstitute inject Inject 5 µL into GC-MS reconstitute->inject gc_sep Gas Chromatographic Separation (HP-5MS column) inject->gc_sep ms_detect Mass Spectrometric Detection (SCAN mode m/z 40-400) gc_sep->ms_detect data Data Analysis ms_detect->data

Caption: Workflow for GC-MS detection of this compound in urine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Urine Sample add_is Add Internal Standard (e.g., 2H3-ephedrine) start->add_is inject Direct Injection add_is->inject lc_sep Liquid Chromatographic Separation (C6-phenyl column) inject->lc_sep ms_detect Tandem Mass Spectrometric Detection (APCI, positive mode, MRM) lc_sep->ms_detect data Data Analysis ms_detect->data HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start 1 mL Plasma Sample add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle back_extract Back-Extraction (acidic solution) lle->back_extract separate Separate Aqueous Layer back_extract->separate inject Inject into HPLC separate->inject hplc_sep High-Performance Liquid Chromatographic Separation (C18 column) inject->hplc_sep uv_detect UV Detection (200 nm) hplc_sep->uv_detect data Data Analysis uv_detect->data

References

HPLC Analysis of Methoxyphenamine: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of Methoxyphenamine. It covers methodologies for the quantification of this compound in both pharmaceutical formulations and biological matrices, as well as strategies for chiral separation of its enantiomers.

Introduction

This compound, 1-(2-methoxyphenyl)-N-methylpropan-2-amine, is a sympathomimetic amine used as a bronchodilator. It is structurally related to methamphetamine and possesses a chiral center, existing as two enantiomers. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical products containing this compound, as well as for pharmacokinetic and metabolism studies. HPLC is a powerful technique for the separation, identification, and quantification of this compound in various samples.

Application Note 1: Analysis of this compound in a Multi-Component Cough Syrup

This application note describes a validated RP-HPLC method for the simultaneous determination of this compound hydrochloride along with other active pharmaceutical ingredients commonly found in cough and cold preparations.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh and transfer a portion of the cough syrup equivalent to a target concentration of this compound into a volumetric flask.

  • Dilute with the mobile phase to the mark and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

ParameterCondition
Column Ultrasphere C18, 5 µm
Mobile Phase Dichloromethane:Methanol:0.25% (v/v) Diethylamine aqueous solution (20:60:20, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 264 nm[1]

3. System Suitability:

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of 6 Replicates < 2.0%
Data Presentation

Table 1: Method Validation Data for this compound Hydrochloride in a Compound Capsule Dosage Form [1]

ParameterResult
Linearity Range (µg/mL) 62.5 - 375
Correlation Coefficient (r²) > 0.999
Intra-day Precision (% RSD) 0.4 - 0.6
Inter-day Precision (% RSD) 0.4 - 0.6
Recovery (%) 99.8 ± 0.9 to 100.4 ± 1.6

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_system System Suitability s1 Weigh Cough Syrup s2 Dilute with Mobile Phase s1->s2 s3 Vortex/Sonicate s2->s3 s4 Filter (0.45 µm) s3->s4 a1 Inject Sample (20 µL) s4->a1 Prepared Sample a2 Isocratic Elution (C18 Column) a1->a2 a3 UV Detection (264 nm) a2->a3 a4 Data Acquisition & Processing a3->a4 ss1 Check Tailing Factor a4->ss1 ss2 Verify Theoretical Plates ss1->ss2 ss3 Calculate %RSD ss2->ss3

Workflow for HPLC analysis of this compound in cough syrup.

Application Note 2: Determination of this compound in Human Plasma

This application note provides a protocol for the quantification of this compound in human plasma using RP-HPLC with UV detection, suitable for pharmacokinetic studies.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma in a centrifuge tube, add an internal standard (e.g., Clenbuterol hydrochloride).

  • Add 1.0 mL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Perform a back-extraction by adding 200 µL of 0.1 M HCl, vortexing, and centrifuging.

  • Inject an aliquot of the acidic aqueous layer into the HPLC system.

2. HPLC Conditions:

ParameterCondition
Column Inertsil C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase Acetonitrile:Water (38:62, v/v) containing 2.5 mmol/L SDS and 20 mmol/L NaH₂PO₄ (pH adjusted to 2.5 with H₃PO₄)
Flow Rate 1.5 mL/min
Injection Volume 50 µL
Column Temperature 30 °C
Detection UV at 200 nm

3. System Suitability:

Refer to the system suitability parameters outlined in Application Note 1.

Data Presentation

Table 2: Method Validation Data for this compound in Human Plasma

ParameterResult
Linearity Range (µg/L) 5 - 500
Limit of Quantification (µg/L) 5
Within-day Precision (% RSD) < 11%
Between-day Precision (% RSD) < 11%
Average Recovery (%) 89.76 - 104.0

Experimental Workflow

G cluster_prep Plasma Sample Preparation cluster_analysis HPLC Analysis p1 Plasma Sample + IS p2 Add Organic Solvent (Liquid-Liquid Extraction) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Organic Layer p3->p4 p5 Back-Extraction (Acidic Solution) p4->p5 p6 Collect Aqueous Layer p5->p6 a1 Inject Aqueous Extract p6->a1 Final Extract a2 RP-HPLC Separation a1->a2 a3 UV Detection (200 nm) a2->a3 a4 Quantification a3->a4

Workflow for this compound analysis in human plasma.

Application Note 3: Chiral Separation of this compound Enantiomers

The enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, enantioselective analysis is important in drug development and clinical studies. While specific methods for this compound are not abundant in the literature, a reliable starting point is to adapt methods developed for its close structural analog, methamphetamine.[2]

Proposed Experimental Protocol

1. Sample Preparation:

For biological samples, a liquid-liquid or solid-phase extraction as described in Application Note 2 should be performed. The final extract should be reconstituted in the mobile phase.

2. Chiral HPLC Conditions:

ParameterCondition
Column Astec® CHIROBIOTIC® V2, 5 µm, 15 cm x 4.6 mm
Mobile Phase Polar Ionic Mode: Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide
Flow Rate 1.0 mL/min (starting point, to be optimized)
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm or Mass Spectrometry (for higher sensitivity and selectivity)

3. Method Development Considerations:

  • The Astec® CHIROBIOTIC® V2 column is a macrocyclic glycopeptide-based chiral stationary phase known for its effectiveness in separating polar molecules like amphetamine analogs.

  • The polar ionic mobile phase mode is often successful for such compounds.

  • Optimization of the mobile phase composition, including the type and concentration of acidic and basic additives, will be critical to achieving baseline separation of the this compound enantiomers.

Logical Relationship Diagram

G cluster_problem Analytical Challenge cluster_approach Chiral HPLC Strategy cluster_outcome Desired Outcome p1 This compound Racemate a1 Direct Method p1->a1 Separation Required a2 Chiral Stationary Phase (CSP) a1->a2 a3 Macrocyclic Glycopeptide (e.g., CHIROBIOTIC V2) a2->a3 o1 Separated Enantiomers (+)-Methoxyphenamine (-)-Methoxyphenamine a3->o1 Achieves Resolution

Strategy for chiral separation of this compound.

Conclusion

The HPLC methods detailed in these application notes provide robust and reliable protocols for the quantitative analysis of this compound in pharmaceutical and biological samples. The RP-HPLC methods are suitable for routine quality control and pharmacokinetic studies. For enantioselective analysis, the proposed chiral HPLC method provides a strong foundation for method development, enabling researchers to investigate the stereospecific properties of this compound. Adherence to system suitability criteria is essential to ensure the validity of the generated data.

References

Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry of Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of Methoxyphenamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are applicable for the analysis of this compound in both biological matrices for doping control and clinical monitoring, as well as in pharmaceutical formulations for quality control purposes.

Introduction

This compound (o-methoxy-N,α-dimethylphenethylamine), also known as Orthoxine, is a sympathomimetic amine that has been used as a bronchodilator for the treatment of asthma. Due to its stimulant properties, it is also a substance of interest in doping control analysis. Accurate and reliable analytical methods are crucial for its detection and quantification. GC-MS offers high sensitivity and specificity, making it a "gold standard" for the analysis of such compounds.

Quantitative Data Summary

The following table summarizes the quantitative data for the GC-MS analysis of this compound based on available literature.

ParameterMatrixValueReference
Limit of Detection (LOD)Urine50 ng/mL[1]
Limit of Detection (LOD)Plasma3.8 ng/mL
Linearity Range-Not explicitly stated for GC-MS, however, HPLC methods show linearity in the µg/mL range.
Limit of Quantification (LOQ)-Not explicitly stated. Typically, LOQ is 3-5 times the LOD.
Precision (%RSD)-Not explicitly stated for GC-MS. LC-MS/MS methods show intraday precision of 2.5-5.8% and interday precision of 10.8-16.2%.[1]

Experimental Protocols

Protocol 1: Analysis of this compound in Urine (Doping Control)

This protocol is adapted from a validated screening procedure for stimulants in doping control.[1]

1. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 5 mL of urine into a screw-capped glass tube.

  • Adjust the pH of the urine sample to 14 by adding a suitable alkaline solution (e.g., 5M NaOH).

  • Add 2 mL of tert-butylmethyl ether to the tube.

  • Cap the tube and vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (tert-butylmethyl ether) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 5890 or equivalent.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector (MSD) or equivalent.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 24 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 5 µL of the reconstituted extract is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 85°C, hold for 0.1 min.

    • Ramp: 28°C/min to 330°C.

    • Hold at 330°C for 5 min.[1]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400).

Protocol 2: Analysis of this compound in Pharmaceutical Formulations (Tablets/Capsules)

This protocol is a general procedure for the analysis of active pharmaceutical ingredients (APIs) in solid dosage forms, adapted for this compound.

1. Sample Preparation: Solid Dosage Form Extraction

  • Weigh and finely powder a representative number of tablets or the content of capsules.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a volumetric flask (e.g., 50 mL).

  • Add a suitable solvent (e.g., methanol) to approximately 70% of the flask volume.

  • Sonicate for 15-20 minutes to ensure complete dissolution of the this compound.

  • Allow the solution to cool to room temperature and then dilute to the mark with the same solvent.

  • Mix the solution thoroughly.

  • Filter a portion of the solution through a 0.45 µm syringe filter into a GC vial.

  • If necessary, perform a serial dilution to bring the concentration of this compound into the linear range of the instrument.

2. GC-MS Instrumentation and Conditions

The instrumental conditions can be the same as described in Protocol 1. The injection volume may need to be adjusted based on the concentration of the prepared sample.

Protocol 3: Derivatization for Enhanced Sensitivity and Chromatography (Optional)

For improved chromatographic peak shape and increased sensitivity, especially in complex matrices like plasma, derivatization can be employed.

Derivatization with Pentafluorobenzoyl Chloride (for Plasma Samples)

  • To 1 mL of plasma, add a suitable internal standard.

  • Precipitate proteins by adding 10% trichloroacetic acid, vortex, and centrifuge.

  • Transfer the supernatant to a clean tube.

  • Adjust the pH to 9.2 with a suitable buffer.

  • Add pentafluorobenzoyl chloride and vortex to derivatize.

  • Extract the derivatized analyte with cyclohexane.

  • Analyze the organic extract by GC-MS.

Derivatization with Silylating Agents (General Purpose)

For analytes with active hydrogens (amines, hydroxyls), silylation can improve volatility and thermal stability.

  • Evaporate the sample extract to dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent (e.g., acetonitrile).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

Visualizations

experimental_workflow_urine cluster_sample_prep Sample Preparation (Urine) cluster_analysis GC-MS Analysis urine 5 mL Urine Sample ph_adjust Adjust pH to 14 urine->ph_adjust 1. extraction Liquid-Liquid Extraction (tert-butylmethyl ether) ph_adjust->extraction 2. centrifuge Centrifugation extraction->centrifuge 3. evaporation Evaporation to Dryness centrifuge->evaporation 4. reconstitution Reconstitution (Ethyl Acetate) evaporation->reconstitution 5. gcms GC-MS System reconstitution->gcms Injection data Data Acquisition (Full Scan) gcms->data

GC-MS workflow for this compound in urine.

experimental_workflow_pharmaceutical cluster_sample_prep Sample Preparation (Tablets/Capsules) cluster_analysis GC-MS Analysis tablet Weigh and Powder Tablets/Capsules dissolution Dissolution in Solvent (e.g., Methanol) tablet->dissolution 1. sonication Sonication dissolution->sonication 2. dilution Dilution to Volume sonication->dilution 3. filtration Filtration (0.45 µm) dilution->filtration 4. gcms GC-MS System filtration->gcms Injection data Data Acquisition gcms->data

GC-MS workflow for this compound in pharmaceuticals.

signaling_pathway_analogy cluster_input Input cluster_processing Analytical Process cluster_output Output Sample Sample Matrix (Urine, Plasma, Pharmaceutical) SamplePrep Sample Preparation (Extraction, Cleanup, Derivatization) Sample->SamplePrep Step 1 GC Gas Chromatography (Separation) SamplePrep->GC Step 2 MS Mass Spectrometry (Detection & Identification) GC->MS Step 3 Data Qualitative & Quantitative Data MS->Data Step 4

Logical relationship of the analytical process.

References

Application Notes and Protocols for Cell-Based Assays Involving Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine is a sympathomimetic amine of the amphetamine class, recognized for its activity as a β2-adrenergic receptor agonist.[1][2][3] This property underlies its historical use as a bronchodilator.[1][3] In the context of drug discovery and pharmacological research, cell-based assays are indispensable tools for characterizing the activity of compounds like this compound. These assays provide a physiologically relevant environment to elucidate the mechanism of action, determine potency and efficacy, and assess potential cytotoxicity.

This document provides detailed application notes and experimental protocols for a suite of cell-based assays relevant to the study of this compound. The focus is on assays that interrogate the activation of the β2-adrenergic receptor and its downstream signaling pathways, as well as general cellular health.

Mechanism of Action of this compound

This compound functions primarily as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway initiated by the activation of the β2-adrenergic receptor involves the coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells of the airways, this cascade results in muscle relaxation and bronchodilation.

Key Cell-Based Assays for this compound

A variety of cell-based assays can be employed to study the pharmacological profile of this compound. The most relevant assays include:

  • cAMP Accumulation Assays: Directly measure the production of the second messenger cAMP following receptor activation.

  • Reporter Gene Assays: Utilize a reporter gene (e.g., luciferase) linked to a cAMP response element (CRE) to indirectly measure the activation of the cAMP pathway.

  • Intracellular Calcium Mobilization Assays: While the primary β2-adrenergic pathway is cAMP-mediated, some GPCRs can also influence intracellular calcium levels. This assay can investigate potential off-target effects or non-canonical signaling.

  • Cell Viability and Cytotoxicity Assays: Essential for determining the therapeutic window of a compound by assessing its impact on cell health.

Application Note 1: Quantification of β2-Adrenergic Receptor Activation using a cAMP Assay

This application note describes the use of a competitive immunoassay to quantify the intracellular accumulation of cAMP in cells stimulated with this compound. This is a direct and robust method to determine the agonistic activity and potency of the compound.

Quantitative Data Summary

No specific experimental EC50 values for this compound in cAMP assays were identified in the reviewed literature. The following table provides a hypothetical data set based on the expected activity of a β2-adrenergic agonist to illustrate data presentation. Researchers should determine these values experimentally.

CompoundCell LineAssay TypeEC50 (nM)Emax (% of Isoproterenol)
This compound HEK293 (expressing human β2-AR)cAMP AssayHypothetical: 85Hypothetical: 95%
Isoproterenol (Control)HEK293 (expressing human β2-AR)cAMP Assay10100%
Experimental Protocol: cAMP Accumulation Assay

1. Materials:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human β2-adrenergic receptor.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with calcium and magnesium.

  • Stimulation Buffer: Assay buffer supplemented with a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.

  • Test Compounds: this compound hydrochloride, Isoproterenol (positive control).

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Lysis Buffer: As provided in the cAMP assay kit.

  • Plate: 96-well or 384-well white opaque microplate.

2. Procedure:

  • Cell Culture: Culture the HEK293-β2-AR cells in T75 flasks until they reach 80-90% confluency.

  • Cell Seeding:

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Centrifuge the cells and resuspend them in fresh culture medium.

    • Perform a cell count and assess viability (e.g., using Trypan Blue).

    • Seed the cells into the microplate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Preparation:

    • Prepare a stock solution of this compound and Isoproterenol in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compounds in Stimulation Buffer to create a dose-response curve. A typical concentration range would be from 1 pM to 10 µM.

  • Assay Execution:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of Assay Buffer.

    • Add 50 µL of Stimulation Buffer to each well and incubate for 30 minutes at 37°C.

    • Add 50 µL of the prepared compound dilutions to the respective wells. Include wells with Stimulation Buffer only as a negative control.

    • Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells by adding the lysis buffer provided in the cAMP assay kit.

    • Follow the manufacturer's instructions for the cAMP detection protocol. This typically involves adding detection reagents and incubating for a specified time.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis culture Cell Culture seed Cell Seeding culture->seed wash Wash Cells seed->wash compound Compound Preparation treat Add Compound compound->treat stimulate Add Stimulation Buffer wash->stimulate stimulate->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse detect Detect cAMP lyse->detect read Read Plate detect->read analyze Analyze Data read->analyze

Workflow for the cAMP Accumulation Assay.

Application Note 2: Monitoring β2-Adrenergic Receptor Signaling with a CRE-Luciferase Reporter Gene Assay

This application note details a method for assessing the activity of this compound on the β2-adrenergic receptor by measuring the transcriptional activation of a reporter gene. This assay provides a robust and sensitive readout of the entire signaling cascade from receptor activation to gene expression.

Quantitative Data Summary

Specific experimental data for this compound in a CRE-luciferase reporter assay is not available in the reviewed literature. The following table presents a hypothetical data set to illustrate the expected results.

CompoundCell LineAssay TypeEC50 (nM)Max Fold Induction
This compound GloResponse™ CRE-luc2P HEK293Reporter GeneHypothetical: 120Hypothetical: 15-fold
Isoproterenol (Control)GloResponse™ CRE-luc2P HEK293Reporter Gene1520-fold
Forskolin (Control)GloResponse™ CRE-luc2P HEK293Reporter Gene50050-fold
Experimental Protocol: CRE-Luciferase Reporter Gene Assay

1. Materials:

  • Cell Line: GloResponse™ CRE-luc2P HEK293 Cell Line or a similar cell line containing a CRE-driven luciferase reporter gene.

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).

  • Assay Medium: Serum-free culture medium.

  • Test Compounds: this compound, Isoproterenol (positive control), Forskolin (positive control for adenylyl cyclase activation).

  • Luciferase Assay Reagent: A commercially available luciferase assay system (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System).

  • Plate: 96-well or 384-well white opaque, clear-bottom microplate.

2. Procedure:

  • Cell Seeding:

    • Culture and harvest cells as described in the cAMP assay protocol.

    • Seed 10,000 cells per well in 100 µL of culture medium into the microplate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of the test compounds in Assay Medium.

  • Assay Execution:

    • Carefully replace the culture medium with 100 µL of Assay Medium containing the appropriate concentration of the test compounds.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. This incubation time should be optimized for the specific cell line and reporter construct.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature for about 20 minutes.

    • Add the luciferase assay reagent to each well according to the manufacturer's protocol (typically an equal volume to the cell culture medium).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the fold induction by dividing the relative light units (RLU) of the compound-treated wells by the RLU of the vehicle control wells.

    • Plot the fold induction against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum fold induction.

Visualization of the Signaling Pathway

G This compound This compound b2AR β2-AR This compound->b2AR Gs Gs-protein b2AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP to ATP ATP ATP->AC converts PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB CREB->pCREB CRE CRE pCREB->CRE binds to Luciferase Luciferase Expression CRE->Luciferase drives

β2-AR Signaling to CRE-Luciferase.

Application Note 3: Assessment of Intracellular Calcium Mobilization

This application note provides a method to investigate if this compound induces intracellular calcium mobilization. While β2-adrenergic receptors are canonically coupled to Gs, some GPCRs can exhibit promiscuous coupling to other G-proteins like Gq, which would lead to a calcium response. This assay is useful for profiling the selectivity of this compound.

Quantitative Data Summary

No data was found to suggest that this compound causes intracellular calcium mobilization via the β2-adrenergic receptor. The table below is for illustrative purposes, showing hypothetical data if a compound were to have off-target effects on a Gq-coupled receptor.

CompoundCell LineAssay TypeEC50 (nM)Max Fluorescence Change (RFU)
This compound CHO-K1 (expressing a Gq-coupled receptor)Calcium MobilizationHypothetical: >10,000Hypothetical: Minimal
ATP (Control)CHO-K1 (expressing a Gq-coupled receptor)Calcium Mobilization10050,000
Experimental Protocol: Intracellular Calcium Mobilization Assay

1. Materials:

  • Cell Line: A suitable cell line, such as CHO-K1 or HEK293, preferably expressing the β2-adrenergic receptor.

  • Culture Medium: Appropriate for the chosen cell line.

  • Assay Buffer: HBSS or another buffer containing calcium.

  • Calcium-sensitive Dye: Fluo-4 AM or another suitable dye.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from the cells.

  • Test Compounds: this compound, ATP or another Gq-agonist (positive control).

  • Plate: 96-well or 384-well black-walled, clear-bottom microplate.

  • Instrumentation: A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

2. Procedure:

  • Cell Seeding:

    • Seed cells into the microplate at an optimized density and incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in Assay Buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Plate Preparation:

    • Prepare serial dilutions of the test compounds at a higher concentration (e.g., 4x the final desired concentration) in Assay Buffer.

  • Assay Execution:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4).

    • Establish a baseline fluorescence reading for a few seconds.

    • The instrument will then automatically inject the compound from the compound plate into the cell plate.

    • Continue to measure the fluorescence intensity for several minutes to capture the calcium transient.

  • Data Analysis:

    • The change in fluorescence is typically reported as the maximum signal minus the baseline signal.

    • Plot the change in fluorescence against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells load Load with Calcium Dye seed->load baseline Read Baseline Fluorescence load->baseline compound Prepare Compound Plate inject Inject Compound compound->inject baseline->inject read Read Fluorescence Change inject->read analyze Analyze Data read->analyze

Workflow for Calcium Mobilization Assay.

Application Note 4: Evaluating the Cytotoxicity of this compound

This application note describes a method for assessing the effect of this compound on cell viability using a metabolic assay (MTT or similar). This is a crucial step in early drug development to determine if the compound has a suitable therapeutic index.

Quantitative Data Summary

No specific cytotoxicity data for this compound was found in the reviewed literature. The following table provides a hypothetical example of how cytotoxicity data would be presented.

CompoundCell LineAssay TypeIC50 (µM)
This compound HEK293MTT AssayHypothetical: >100
Doxorubicin (Control)HEK293MTT Assay0.5
Experimental Protocol: Cell Viability (MTT) Assay

1. Materials:

  • Cell Line: Any relevant cell line (e.g., HEK293, A549).

  • Culture Medium: Appropriate for the chosen cell line.

  • Test Compounds: this compound, Doxorubicin or another cytotoxic agent (positive control).

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: e.g., 10% SDS in 0.01 M HCl.

  • Plate: 96-well clear microplate.

2. Procedure:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with 100 µL of medium containing the test compounds.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualization of the Logical Relationship

G ViableCells Viable Cells MitochondrialReductase Mitochondrial Reductase ViableCells->MitochondrialReductase contain MTT MTT (Yellow, Soluble) MTT->MitochondrialReductase Formazan Formazan (Purple, Insoluble) MitochondrialReductase->Formazan reduces Absorbance Measure Absorbance Formazan->Absorbance is proportional to

Principle of the MTT Cell Viability Assay.

References

Application Notes and Protocols for the Dissolution of Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals for the preparation of Methoxyphenamine solutions for experimental use. This compound, also known as 2-methoxy-N-methylamphetamine (OMMA), is a β-adrenergic receptor agonist primarily used as a bronchodilator.[1][2][3] For research purposes, it is most commonly supplied as a hydrochloride salt (this compound HCl), which is a white crystalline powder.[4] The hydrochloride form exhibits greater solubility in aqueous solutions compared to the free base, which is an oily liquid.[4]

Proper dissolution and storage are critical for ensuring the stability and efficacy of the compound in experimental assays. The following protocols provide detailed methodologies for dissolving this compound hydrochloride in various solvents suitable for in vitro and in vivo studies.

Data Presentation: Solubility of this compound Hydrochloride

The following table summarizes the solubility of this compound hydrochloride in common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to achieve optimal dissolution and maintain the integrity of the compound. For dimethyl sulfoxide (DMSO), it is recommended to use a fresh, unopened bottle, as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.

SolventMolar Mass ( g/mol )Solubility (mg/mL)Molar Concentration (mM)Notes
DMSO 215.72≥ 34 - 100≥ 157.6 - 463.6Ultrasonic bath and gentle warming to 37°C can aid dissolution. Use fresh, anhydrous DMSO.
Water 215.7243~199.3The hydrochloride salt is readily soluble in water. The pH of a 5% aqueous solution is 5.3-5.7.
Ethanol 215.7243~199.3Soluble in ethanol.
Chloroform N/ASolubleNot specified-
Benzene N/ASlightly solubleNot specified-
Ether N/ASlightly solubleNot specified-

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 100 mM in DMSO)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media for in vitro experiments.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene or glass vial

  • Vortex mixer

  • Ultrasonic water bath

  • Calibrated analytical balance and weighing paper/boat

Procedure:

  • Weighing: Tare the analytical balance with the weighing vessel. Carefully weigh the desired amount of this compound hydrochloride. For example, to prepare 1 mL of a 100 mM stock solution, weigh 21.57 mg.

  • Solvent Addition: Transfer the weighed powder to a sterile vial. Using a calibrated micropipette, add the calculated volume of DMSO to the vial. For 21.57 mg, add 1 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. Visually inspect the solution to ensure no particulates are present.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (6 months to 1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Stock Solution (e.g., 10 mg/mL in Water)

This protocol is useful for experiments where DMSO may interfere with the assay system.

Materials:

  • This compound hydrochloride powder

  • Sterile, deionized, or distilled water

  • Sterile vial

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Weigh 10 mg of this compound hydrochloride powder and transfer it to a sterile vial.

  • Solvent Addition: Add 1 mL of sterile water to the vial.

  • Dissolution: Cap the vial and vortex thoroughly until the powder is completely dissolved. The hydrochloride salt is readily soluble in water.

  • Sterilization (Optional): If required for the experiment (e.g., cell culture), filter-sterilize the solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the aqueous solution at 4°C for short-term use (a few days). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in aqueous solution upon freezing should be validated for the specific experimental context.

Protocol 3: Preparation of In Vivo Formulation (e.g., 2.5 mg/mL)

This protocol describes a multi-component solvent system to achieve a clear solution suitable for intravenous (i.v.) or other parenteral administration in animal models. Such formulations are often used to improve solubility and reduce precipitation upon injection into the bloodstream.

Materials:

  • This compound hydrochloride

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (sterile, 0.9% NaCl)

  • Sterile tubes and syringes

Procedure:

  • Prepare a DMSO Stock: First, prepare a concentrated stock solution in DMSO, for example, 25 mg/mL.

  • Vehicle Preparation: To prepare 1 mL of the final formulation, follow this order of addition: a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound hydrochloride stock solution in DMSO. Mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Finally, add 450 µL of sterile saline to reach a final volume of 1 mL. Mix thoroughly.

  • Final Concentration: This procedure yields a 2.5 mg/mL solution of this compound hydrochloride in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Inspection: Ensure the final solution is clear and free of precipitation before administration.

  • Use: This formulation should be prepared fresh for each experiment.

Visualizations

G Workflow for Preparing a this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage weigh 1. Weigh this compound HCl Powder transfer 2. Transfer to Sterile Vial weigh->transfer add_solvent 3. Add Solvent (e.g., DMSO) transfer->add_solvent vortex 4. Vortex Thoroughly add_solvent->vortex check Fully Dissolved? vortex->check assist 5. Use Sonication / Gentle Heat (37°C) check->assist No aliquot 6. Aliquot into Single-Use Vials check->aliquot Yes assist->vortex store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

G Logical Flow for In Vivo Formulation Preparation stock Prepare Concentrated Stock (e.g., 25 mg/mL in DMSO) add_stock Add DMSO Stock to PEG300 (Mix well) stock->add_stock peg Add PEG300 to a new tube peg->add_stock tween Add Tween-80 (Mix well) add_stock->tween saline Add Saline to final volume (Mix well) tween->saline final Final Formulation (2.5 mg/mL) Ready for use saline->final

Caption: Logical flow for preparing an in vivo formulation.

References

Application Notes and Protocols for Methoxyphenamine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, functions as a β-adrenergic receptor agonist.[1] Its primary mechanism of action involves the stimulation of adrenergic receptors, which is believed to be mediated through the release of norepinephrine.[2] This activity results in physiological responses such as bronchodilation and vasoconstriction, making it a compound of interest for preclinical research in respiratory and inflammatory conditions.[2][3] this compound has been investigated for its potential therapeutic effects, including bronchodilatory and anti-inflammatory properties.[1]

These application notes provide a summary of dosage information from preclinical studies, detailed experimental protocols for evaluating its efficacy, and an overview of its signaling pathway.

Data Presentation: Dosage Calculations

The following tables summarize the available quantitative data for this compound from preclinical studies. It is crucial to note that effective dosages can vary significantly depending on the animal model, route of administration, and the specific pathological condition being investigated.

Table 1: Lethal Dose (LD50) of this compound
SpeciesRoute of AdministrationLD50 (mg/kg)Toxic Effects Noted
RatOral630Details not reported other than lethal dose.
RatSubcutaneous573Details not reported other than lethal dose.
RatIntravenous50Details not reported other than lethal dose.
MouseOral605Behavioral (convulsions, ataxia), Respiratory (dyspnea).

Source: NIIRDN Drugs in Japan (Ethical Drugs). (Yakugyo Jiho Co., Ltd., Tokyo, Japan) Volume(issue)/page/year: 6,837,1982; NYKZAU Nippon Yakurigaku Zasshi. Japanese Journal of Pharmacology. (Nippon Yakuri Gakkai, c/o Kyoto Daigaku Igakubu Yakurigaku Kyoshitsu, Konoe-cho, Yoshida, Sakyo-ku, Kyoto 606, Japan) V.40- 1944- Volume(issue)/page/year: 55,653,1959.

Table 2: Effective Doses (ED) of this compound in Preclinical Models
SpeciesModelRoute of AdministrationEffective Dose Range (mg/kg)Specific Effect
RatHistamine-induced nasal congestionIntravenous0.01 - 30Inhibition of nasal congestion
Guinea PigHistamine-induced bronchoconstrictionIntravenous13 - 20Antagonism of bronchoconstriction
RatCOPD Model (this compound Compound*)Oral3 - 27 (daily)Anti-inflammatory

*Note: The oral anti-inflammatory data is for a this compound compound, and the specific contribution of this compound to the effect at this dosage is not specified.

Signaling Pathway

This compound primarily acts as a β2-adrenergic receptor agonist. Its mechanism of action involves stimulating the release of norepinephrine, which then binds to β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Methoxyphenamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Norepinephrine Norepinephrine This compound->Norepinephrine Stimulates release Beta2AR β2-Adrenergic Receptor Norepinephrine->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 1. Signaling pathway of this compound in bronchial smooth muscle cells.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in preclinical models.

Protocol 1: Evaluation of Bronchodilator Activity in a Guinea Pig Model of Histamine-Induced Bronchoconstriction

Objective: To assess the ability of this compound to inhibit bronchoconstriction induced by histamine in anesthetized guinea pigs.

Materials:

  • This compound hydrochloride

  • Histamine dihydrochloride

  • Pentobarbitone sodium (anesthetic)

  • Saline (0.9% NaCl)

  • Mechanical ventilator

  • Pressure transducer connected to a data acquisition system

  • Intravenous catheters

Procedure:

  • Male Dunkin-Hartley guinea pigs (300-400 g) are anesthetized with pentobarbitone sodium (60 mg/kg, intraperitoneally).

  • The trachea is cannulated for artificial ventilation with a constant volume of air (10 ml/kg) at a rate of 60 breaths/min.

  • A lateral thoracotomy is performed to eliminate the influence of spontaneous breathing.

  • Intratracheal pressure is measured using a pressure transducer connected to the tracheal cannula.

  • The jugular vein is cannulated for intravenous administration of substances.

  • A baseline of stable intratracheal pressure is established.

  • Bronchoconstriction is induced by an intravenous bolus injection of histamine (5-10 µg/kg). The increase in intratracheal pressure is recorded.

  • After the response to histamine has returned to baseline, a dose of this compound (e.g., 10, 20, 30 mg/kg) or vehicle (saline) is administered intravenously.

  • After a 5-minute pre-treatment period, the histamine challenge is repeated.

  • The percentage inhibition of the histamine-induced bronchoconstriction by this compound is calculated.

Bronchodilator_Assay_Workflow A Anesthetize Guinea Pig (Pentobarbitone 60 mg/kg IP) B Tracheal Cannulation and Mechanical Ventilation A->B C Measure Baseline Intratracheal Pressure B->C D Induce Bronchoconstriction (Histamine IV) C->D E Administer this compound or Vehicle (IV) D->E F Repeat Histamine Challenge E->F G Calculate % Inhibition F->G

Figure 2. Experimental workflow for the bronchodilator assay.

Protocol 2: Evaluation of Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema

Objective: To assess the anti-inflammatory effect of this compound on acute inflammation.

Materials:

  • This compound hydrochloride

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in water)

  • Pletysmometer or digital calipers

  • Oral gavage needles

  • Intraperitoneal injection needles

Procedure:

  • Male Wistar rats (180-220 g) are fasted overnight with free access to water.

  • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Animals are divided into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and this compound treatment groups (e.g., 10, 30, 100 mg/kg).

  • This compound or vehicle is administered orally or intraperitoneally.

  • One hour after drug administration, 0.1 ml of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

Protocol 3: Evaluation of Anti-inflammatory Activity in a Mouse Model of Lipopolysaccharide (LPS)-Induced Lung Inflammation

Objective: To assess the effect of this compound on lung inflammation induced by LPS.

Materials:

  • This compound hydrochloride

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthetic (e.g., ketamine/xylazine)

  • Bronchoalveolar lavage (BAL) equipment

  • Reagents for cell counting and cytokine analysis (ELISA kits)

Procedure:

  • Male C57BL/6 mice (8-10 weeks old) are used.

  • Mice are anesthetized, and LPS (1 mg/kg in 50 µl of sterile saline) is administered intratracheally to induce lung inflammation. A control group receives sterile saline.

  • This compound or vehicle is administered (e.g., intraperitoneally or orally) at a specified time point before or after LPS challenge (e.g., 1 hour before).

  • 24 hours after LPS administration, mice are euthanized.

  • A bronchoalveolar lavage (BAL) is performed by instilling and retrieving a fixed volume of phosphate-buffered saline (PBS) into the lungs via a tracheal cannula.

  • The total number of inflammatory cells (neutrophils, macrophages) in the BAL fluid is determined using a hemocytometer and cytospin preparations.

  • The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid supernatant is measured by ELISA.

  • The effect of this compound is determined by comparing cell counts and cytokine levels in the treated groups to the LPS-only group.

Logical_Relationship A Preclinical Question: Does this compound have bronchodilator/anti-inflammatory effects? B Select Appropriate Animal Model A->B C Bronchodilation Model (e.g., Histamine-induced bronchoconstriction) B->C D Inflammation Model (e.g., Carrageenan paw edema, LPS-induced lung inflammation) B->D E Determine Dosage and Route of Administration C->E D->E F Conduct Experiment and Collect Data E->F G Analyze and Interpret Results F->G

Figure 3. Logical workflow for preclinical evaluation of this compound.

Conclusion

The provided data and protocols offer a foundation for the preclinical investigation of this compound. The established LD50 values provide a starting point for dose-range finding studies. The experimental protocols for bronchodilator and anti-inflammatory activity can be adapted to evaluate the efficacy of this compound in relevant disease models. Further research is warranted to establish effective oral and intraperitoneal dosages of this compound as a single agent and to further elucidate its pharmacokinetic and pharmacodynamic properties.

References

Application Note: Quantitative Analysis of Methoxyphenamine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxyphenamine is a sympathomimetic amine used as a bronchodilator. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. This application note describes a robust and sensitive method for the determination of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of similar compounds in plasma and is intended to serve as a comprehensive guide for researchers.

Analytical Method Overview

The method employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, followed by chromatographic separation on a reverse-phase C18 column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2][3] This approach offers high selectivity and sensitivity for the quantification of this compound in complex biological samples. While an internal standard is crucial for accurate quantification, for the purpose of this general protocol, the use of a stable isotope-labeled analog of this compound is recommended.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for extracting similar analytes from plasma.[1]

Materials:

  • Human plasma samples

  • This compound standard solutions

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled this compound)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 N Hydrochloric acid

  • Microcentrifuge tubes (2.0 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of plasma sample into a 2.0 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each sample, calibrator, and quality control sample, except for the blank matrix.

  • Vortex mix for 10 seconds.

  • Add 1.0 mL of methyl tert-butyl ether to the tube.

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

The following LC conditions are a starting point and may require optimization for specific instrumentation.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Isocratic or gradient elution may be used depending on sample complexity. A starting point is 45% B.
Flow Rate 0.200 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 5-10 minutes

3. Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The specific MRM transitions for this compound and its internal standard must be determined experimentally by infusing a standard solution of the analyte. The following table provides a template for the necessary parameters.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined for this compound (m/z of [M+H]⁺)
Product Ion (Q3) To be determined (characteristic fragment ion)
Collision Energy (CE) To be optimized for the specific precursor-product ion transition
Dwell Time 100-200 ms
Source Temperature 500-550°C
IonSpray Voltage 4500-5500 V

Data Presentation

The following tables summarize typical quantitative performance data that should be obtained during method validation. The data presented here is based on a validated method for a similar compound, Methoxyamine, and serves as an example.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound1.25 - 500≥ 0.99

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%)
Low3.500.9 - 1.00.8 - 3.095 - 105
Medium45.00.9 - 1.00.8 - 3.095 - 105
High4500.9 - 1.00.8 - 3.095 - 105

Table 3: Recovery

QC LevelConcentration (ng/mL)Recovery (%)
Low3.5042 - 54
Medium45.042 - 54
High45042 - 54

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction (Methyl tert-butyl ether) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Methoxyphenamine in Bronchial Asthma Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyphenamine is a sympathomimetic amine belonging to the amphetamine class of compounds. It functions as a β-adrenergic receptor agonist and has been utilized as a bronchodilator in the management of bronchial asthma. Its mechanism of action involves the relaxation of airway smooth muscle, leading to improved airflow and alleviation of asthma symptoms. This document provides a comprehensive overview of the application of this compound in bronchial asthma studies, including a summary of available clinical data, detailed experimental protocols, and a visualization of its signaling pathway.

Clinical Studies and Efficacy

While extensive clinical trial data for this compound as a monotherapy for bronchial asthma is limited in recent literature, a study on a compound formulation provides some insight into its efficacy in a related condition, cough variant asthma (CVA).

A double-blind, controlled study involving 110 patients with CVA compared the efficacy of a compound this compound hydrochloride capsule with aminophylline. The compound capsule contained 12.5 mg of this compound, 25 mg of aminophylline, 7 mg of noscapine, and 2 mg of chlorpheniramine.[1]

Table 1: Clinical Efficacy of Compound this compound Hydrochloride in Cough Variant Asthma [1]

Treatment GroupNClinical Effective RateEffective Rate in Severe CoughAdverse Reaction Rate
Compound this compound5278.85%84.21%**13.46%
Aminophylline5168.63%64.71%31.37%

*P < 0.05 compared to the aminophylline group **P < 0.01 compared to the aminophylline group

These results suggest that the this compound-containing compound was effective and safe for the treatment of cough variant asthma.[1] However, it is important to note that these findings are for a combination product, and the specific contribution of this compound to the overall effect cannot be isolated. Further clinical trials focusing on this compound as a single agent and utilizing standardized lung function measurements, such as Forced Expiratory Volume in 1 second (FEV1), are needed to fully elucidate its clinical utility in bronchial asthma.

Pharmacokinetics

Mechanism of Action and Signaling Pathway

This compound exerts its bronchodilatory effect by acting as a β2-adrenergic receptor agonist on airway smooth muscle cells. The binding of this compound to these receptors initiates a downstream signaling cascade that ultimately leads to muscle relaxation.

Methoxyphenamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Converted by PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels Ca2+ Channels (Inhibition) PKA->Ca_channels Phosphorylates & Inhibits MLCK Myosin Light Chain Kinase (Inhibition) PKA->MLCK Phosphorylates & Inhibits Relaxation Smooth Muscle Relaxation Ca_channels->Relaxation Leads to MLCK->Relaxation Leads to

Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.

Experimental Protocols

In Vitro Airway Smooth Muscle Relaxation Assay

This protocol describes a general method for assessing the relaxant effects of a β-adrenergic agonist like this compound on pre-contracted airway smooth muscle tissue in vitro.

Objective: To determine the concentration-response relationship of this compound in relaxing airway smooth muscle.

Materials:

  • Isolated tracheal or bronchial tissue from a suitable animal model (e.g., guinea pig, rat, or human donor tissue).

  • Krebs-Henseleit buffer solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Carbachol or histamine (contractile agents).

  • This compound hydrochloride.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Carefully dissect the trachea or bronchi and place them in cold Krebs-Henseleit buffer.

    • Clean the airway of adherent connective tissue and cut it into rings of 2-4 mm in width.

    • Suspend the rings between two L-shaped stainless-steel hooks in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams (optimal tension should be determined empirically for the specific tissue).

    • During equilibration, wash the tissues with fresh buffer every 15-20 minutes.

    • After equilibration, induce a contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

    • Wash the tissues and allow them to return to baseline.

  • Contraction and Relaxation Study:

    • Induce a submaximal, stable contraction with a contractile agent such as carbachol (e.g., 1 µM) or histamine.

    • Once a stable plateau of contraction is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 100 µM).

    • Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.

    • At the end of the experiment, add a potent, non-specific relaxant (e.g., papaverine) to induce maximal relaxation and normalize the data.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by carbachol or histamine.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Experimental_Workflow_In_Vitro_Relaxation start Start tissue_prep Tissue Preparation (Tracheal/Bronchial Rings) start->tissue_prep equilibration Equilibration in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) tissue_prep->equilibration viability_check Viability Check (KCl-induced contraction) equilibration->viability_check contraction Induce Submaximal Contraction (e.g., Carbachol) viability_check->contraction drug_addition Cumulative Addition of This compound contraction->drug_addition data_acquisition Record Isometric Tension drug_addition->data_acquisition data_acquisition->drug_addition Repeat for each concentration analysis Data Analysis (Concentration-Response Curve, EC50, Emax) data_acquisition->analysis end_node End analysis->end_node

Caption: Workflow for In Vitro Airway Smooth Muscle Relaxation Assay.

Conclusion

This compound is a β-adrenergic agonist with bronchodilatory properties relevant to the treatment of bronchial asthma. While clinical data for its use as a single agent is scarce, studies on combination products suggest its potential efficacy. The mechanism of action is well-understood to involve the β2-adrenergic signaling pathway, leading to airway smooth muscle relaxation. The provided experimental protocols offer a framework for further preclinical investigation into the pharmacological properties of this compound. Future research, including well-controlled clinical trials with standardized endpoints and comprehensive pharmacokinetic studies, is warranted to fully establish the therapeutic role of this compound in the modern management of bronchial asthma.

References

Troubleshooting & Optimization

Methoxyphenamine stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of Methoxyphenamine. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound Hydrochloride?

A1: Solid this compound Hydrochloride should be stored in a tightly sealed container in a dry, cool, and well-ventilated environment, protected from direct sunlight. For long-term storage, specific temperature recommendations are provided in the table below.

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in a suitable solvent such as DMSO. Once prepared, the solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles, which can lead to product inactivation. For in vivo experiments, it is best to prepare the working solution freshly on the same day of use. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.

Q3: What is the shelf life of this compound as a solid and in solution?

A3: The shelf life of this compound depends on the storage conditions. The table below summarizes the recommended storage durations to maintain product integrity.

Q4: What are the known degradation pathways and potential degradation products of this compound?

A4: this compound can undergo metabolism in vivo through several pathways, including O-dealkylation, aromatic hydroxylation, and N-demethylation.[1][2] While specific forced degradation studies are not extensively published, based on its chemical structure and known metabolic pathways, potential degradation can be expected under hydrolytic (acidic and basic), oxidative, and thermal stress. Potential degradation products identified from metabolic studies include O-desmethylthis compound (ODMP), 5-hydroxythis compound (5HMP), and N-desmethyl-methoxyphenamine (NDMP).[1][2]

Stability and Storage Conditions Summary

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°C3 yearsStore in a tightly sealed container in a dry, cool, and ventilated environment. Avoid direct sunlight.
Room Temperature (15-30°C)Shorter-termFor routine use, store in a desiccator.
Stock Solution in DMSO -80°C1-2 yearsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 month to 1 yearUse within a shorter timeframe compared to -80°C storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon thawing. Low solubility at colder temperatures; repeated freeze-thaw cycles.Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the precipitate. Always aliquot stock solutions after the first preparation to avoid multiple freeze-thaw cycles.
Loss of biological activity in experiments. Improper storage leading to degradation; repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from solid compound. Ensure proper storage of both solid and solution forms as per the recommended conditions. For in vivo studies, always use freshly prepared working solutions.
Inconsistent experimental results. Inaccurate concentration of stock solution due to solvent evaporation or degradation.Use freshly prepared stock solutions. Validate the concentration of your stock solution using a validated analytical method, such as HPLC-UV.
Discoloration of the solid compound. Exposure to light or moisture, leading to degradation.Discard the discolored compound and use a fresh batch that has been stored properly in a dark and dry environment.

Experimental Protocols

Stability Indicating HPLC Method for this compound Analysis

This protocol is adapted from a method developed for the simultaneous determination of this compound hydrochloride in a compound dosage form.[3] This method can be used as a starting point for developing a stability-indicating assay for this compound.

1. Chromatographic Conditions:

  • Column: Ultrasphere C18 (or equivalent), 5 µm particle size.

  • Mobile Phase: Dichloromethane:Methanol:0.25% (v/v) Diethylamine aqueous solution (20:60:20, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound hydrochloride in the mobile phase at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working standard solutions in the range of 62.5 - 375 µg/mL.

3. Sample Preparation (for stability studies):

  • Subject the this compound sample (solid or in solution) to forced degradation conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis).

  • Neutralize the pH of the acidic and basic samples.

  • Dilute the samples with the mobile phase to a concentration within the linear range of the assay.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.

Visualizations

Signaling Pathway of this compound

This compound is a β-adrenergic receptor agonist. Its primary mechanism of action for bronchodilation involves the activation of β2-adrenergic receptors on airway smooth muscle cells, leading to muscle relaxation.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Beta2AR β2-Adrenergic Receptor This compound->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Inactive Myosin Light Chain Kinase (MLCK) PKA->MLCK_inactive Inactivates Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Caption: β2-Adrenergic receptor signaling pathway for bronchodilation.

Experimental Workflow for In Vitro Bronchodilator Efficacy Testing

The following workflow outlines a general procedure for evaluating the efficacy of a bronchodilator like this compound in an in vitro setting.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture_Cells Culture Airway Smooth Muscle Cells Induce_Contraction Induce Contraction (e.g., with histamine) Culture_Cells->Induce_Contraction Prepare_Drug Prepare this compound Solutions (various concentrations) Add_Drug Add this compound Solutions Prepare_Drug->Add_Drug Induce_Contraction->Add_Drug Incubate Incubate for a Defined Period Add_Drug->Incubate Measure_Relaxation Measure Muscle Relaxation (e.g., cAMP levels, cell imaging) Incubate->Measure_Relaxation Analyze_Data Analyze Data and Determine EC50 Measure_Relaxation->Analyze_Data

Caption: In vitro experimental workflow for evaluating bronchodilator efficacy.

References

Optimizing Methoxyphenamine Dosage for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the dosage of Methoxyphenamine in cell culture experiments. Whether you are investigating its therapeutic potential, studying its effects on cellular processes, or developing new drug formulations, this resource offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a sympathomimetic amine, acting primarily as a β2-adrenergic receptor agonist.[1][2] Its mechanism of action in cell culture involves binding to and activating β2-adrenergic receptors on the cell surface. This activation stimulates the Gs alpha subunit of the G protein, which in turn activates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1] this compound can also stimulate the release of norepinephrine, which can then act on adrenergic receptors.[1] Additionally, it possesses some α-adrenergic receptor activity.

Q2: What are the expected effects of this compound on cultured cells?

As a β2-adrenergic agonist, this compound is expected to induce responses mediated by the cAMP signaling pathway. These can include, but are not limited to, changes in gene expression, cell proliferation, differentiation, and metabolism, depending on the cell type. For example, in smooth muscle cells, it is known to cause relaxation. In some cancer cell lines, related compounds have been shown to decrease cell proliferation and induce apoptosis.

Q3: What is a recommended starting concentration range for this compound in cell culture?

Direct in vitro dosage recommendations for this compound are not widely published. However, a reasonable starting point can be estimated based on pharmacokinetic data. The maximum urinary concentration (Cmax) of this compound after inhalation in humans has been reported to be approximately 800 ng/mL, which is about 3.7 µM. In vitro studies often use concentrations 20- to 200-fold higher than the plasma Cmax. This suggests a broad starting range of 1 µM to 500 µM . It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: How should I prepare a stock solution of this compound?

This compound hydrochloride is soluble in DMSO. For example, a 10 mM stock solution can be prepared by dissolving the appropriate amount of this compound hydrochloride in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q5: What are potential off-target effects of this compound in cell culture?

As this compound has some activity at α-adrenergic receptors, off-target effects related to the activation of these receptors are possible. Furthermore, high concentrations may lead to non-specific effects or cytotoxicity. It is advisable to include appropriate controls, such as treating cells with other known β2-adrenergic agonists or antagonists, to help distinguish on-target from off-target effects.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at expected concentrations. 1. Cell line lacks sufficient β2-adrenergic receptor expression. 2. Degraded this compound stock solution. 3. Suboptimal assay conditions. 1. Confirm β2-adrenergic receptor expression in your cell line via qPCR, western blot, or flow cytometry.2. Prepare a fresh stock solution of this compound.3. Optimize assay parameters such as incubation time and cell density.
High cell death or cytotoxicity observed. 1. This compound concentration is too high. 2. Solvent (e.g., DMSO) toxicity. 3. Contamination of cell culture. 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH) to determine the IC50 and select a non-toxic concentration range.2. Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments.3. Regularly check cultures for signs of contamination and test for mycoplasma.
Inconsistent or variable results between experiments. 1. Receptor desensitization due to prolonged or repeated exposure. 2. Variability in cell passage number or confluency. 3. Inconsistent preparation of this compound dilutions. 1. Consider shorter incubation times or pre-incubating with an antagonist to study acute effects. For chronic studies, be aware of potential desensitization.[3]2. Use cells within a consistent range of passage numbers and ensure similar confluency at the start of each experiment.3. Prepare fresh serial dilutions for each experiment from a reliable stock solution.
Unexpected changes in cell morphology. 1. Cytoskeletal rearrangements due to cAMP signaling. 2. Early signs of cytotoxicity. 1. Document morphological changes and investigate their correlation with cAMP pathway activation.2. Assess cell viability at the concentrations causing morphological changes.

Experimental Protocols

Determining Optimal Dosage Range using a Cell Viability Assay (MTT Assay)

This protocol is designed to establish a dose-response curve and determine the cytotoxic concentration 50 (CC50) of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound hydrochloride

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. A suggested starting range is 1 µM to 1000 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.

Measuring cAMP Accumulation

This protocol provides a general method for quantifying the increase in intracellular cAMP following this compound treatment, confirming its on-target activity.

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • This compound hydrochloride

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Forskolin (positive control)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well or 384-well white opaque plates

Procedure:

  • Cell Seeding: Seed cells into the appropriate plate and grow to confluency.

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with IBMX (e.g., 500 µM) in stimulation buffer for 15-30 minutes at 37°C to prevent cAMP degradation.

    • Add various concentrations of this compound (e.g., 0.1 µM to 100 µM) or controls (vehicle, forskolin) to the wells.

    • Incubate for 15-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP detection assay following the kit protocol.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence, absorbance) using a plate reader.

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each sample and plot the concentration-response curve to determine the EC50 of this compound for cAMP production.

Data Presentation

Table 1: Example Dose-Response Data for this compound on Cell Viability

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.7 ± 4.8
1095.3 ± 6.1
5088.1 ± 5.5
10075.4 ± 7.2
25052.3 ± 6.8
50028.9 ± 4.9
100010.1 ± 3.3

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Table 2: Starting Concentration Ranges for Various In Vitro Assays

Assay TypeSuggested Starting Concentration Range (µM)Key Considerations
Cell Viability / Cytotoxicity 1 - 1000Determine CC50 to identify non-toxic working concentrations.
Cell Proliferation 0.1 - 100Use concentrations below the CC50.
cAMP Accumulation 0.01 - 100A sensitive assay to confirm on-target activity; expect a response at lower concentrations.
Gene Expression (qPCR/Western Blot) 0.1 - 50Select a concentration that elicits a clear biological response without causing significant cell death.

Visualizations

Methoxyphenamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds to G_protein Gs Protein B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) CREB->Cellular_Response Regulates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cell Culture seed_cells Seed Cells in Multi-well Plate prep_cells->seed_cells prep_drug Prepare this compound Stock and Dilutions treat_cells Treat Cells with This compound prep_drug->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay cAMP_assay Perform cAMP Assay incubate->cAMP_assay other_assays Other Functional Assays (e.g., Proliferation, qPCR) incubate->other_assays data_analysis Data Analysis and Dose-Response Curve viability_assay->data_analysis cAMP_assay->data_analysis other_assays->data_analysis

Caption: General experimental workflow.

Troubleshooting_Logic start Experiment Start issue Inconsistent or No Effect? start->issue check_receptor Check β2-AR Expression (qPCR, Western) issue->check_receptor Yes high_cytotoxicity High Cytotoxicity? issue->high_cytotoxicity No check_drug Prepare Fresh Drug Stock check_receptor->check_drug check_conditions Optimize Assay (Time, Density) check_drug->check_conditions check_conditions->start Re-run lower_dose Lower this compound Concentration high_cytotoxicity->lower_dose Yes success Successful Experiment high_cytotoxicity->success No check_solvent Check Solvent Concentration lower_dose->check_solvent check_solvent->start Re-run

Caption: Troubleshooting decision tree.

References

Technical Support Center: Methoxyphenamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methoxyphenamine and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most prevalent synthesis route for this compound is the reductive amination of o-methoxyphenylacetone. This process typically involves two main steps: the formation of an intermediate (either a Schiff base or an oxime) from o-methoxyphenylacetone and methylamine, followed by the reduction of this intermediate to yield this compound.[1][2]

Q2: Which reducing agents can be used for this compound synthesis, and how do they compare?

A2: A variety of reducing agents can be employed. Catalytic hydrogenation using noble metal catalysts like palladium on carbon (Pd/C) or platinum oxide is one method.[3] However, this approach can be costly and carries safety risks associated with handling hydrogen gas.[1] A safer and more cost-effective alternative is the use of borohydride reagents, such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄).[1] Other metal reducing agents like Lithium Aluminium Hydride (LiAlH₄) and sodium cyanoborohydride have also been reported.

Q3: What are the critical parameters to control for achieving a high yield?

A3: To achieve a high yield of this compound, it is crucial to control several parameters:

  • Reaction Temperature: The formation of the intermediate and the reduction step often have optimal temperature ranges. For instance, the reduction using sodium borohydride is typically carried out at low temperatures (-10°C to 5°C).

  • pH Control: During the final step of forming the hydrochloride salt, the pH must be carefully adjusted, typically to a range of 1-3, to ensure efficient precipitation of the product.

  • Solvent Selection: The choice of solvent for both the reaction and the purification steps is important. Alcohols like methanol and ethanol are commonly used.

  • Purity of Reactants: Using high-purity starting materials, such as o-methoxyphenylacetone and methylamine, is essential to minimize side reactions and impurities.

Q4: How is the final product, this compound Hydrochloride, purified?

A4: The purification of this compound Hydrochloride typically involves crystallization. After the reaction is complete and the free base is converted to the hydrochloride salt, the crude product is often obtained by filtration. This crude product is then recrystallized from a suitable solvent, such as absolute ethanol, to achieve higher purity. The final product is usually dried under vacuum.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield - Incomplete reaction in either the intermediate formation or reduction step.- Suboptimal temperature or pH control.- Loss of product during workup and purification.- Monitor the reaction progress using techniques like TLC or HPLC to ensure completion.- Carefully control the temperature, especially during the addition of the reducing agent.- Optimize the pH for the precipitation of the hydrochloride salt.- Ensure efficient extraction and minimize transfers during purification.
Presence of Impurities in the Final Product - Side reactions occurring during the synthesis.- Incomplete removal of starting materials or byproducts.- Inefficient recrystallization.- Use high-purity starting materials.- Optimize reaction conditions (temperature, reaction time) to minimize side product formation.- Perform multiple recrystallizations if necessary.- Use a different solvent system for recrystallization to improve impurity removal.
Difficulty in Product Precipitation/Crystallization - Incorrect pH for salt formation.- Supersaturation of the solution.- Presence of impurities inhibiting crystallization.- Re-verify and adjust the pH of the solution to the optimal range (1-3) for hydrochloride salt formation.- Try seeding the solution with a small crystal of pure this compound Hydrochloride.- Ensure the crude product is sufficiently pure before attempting crystallization.
Safety Concerns with Catalytic Hydrogenation - Risk of explosion with hydrogen gas.- Flammability of the catalyst (e.g., Pd/C).- Consider using alternative reducing agents like sodium borohydride, which are generally safer to handle.- If using catalytic hydrogenation, ensure proper grounding of equipment and use an inert atmosphere (e.g., nitrogen) when handling the catalyst.

Data on this compound Synthesis Yields

Synthesis Method Reducing Agent Solvent Reported Yield Reference
Reductive Amination (Oxime Intermediate)Sodium BorohydrideMethanol/Ethanol81.4% - 84.2%
Reductive Amination (Schiff Base Intermediate)LiAlH₄, Sodium Cyanoborohydride, etc.Ethanol> 82%
Catalytic Hydrogenation1% Pt/CEthanol67.6%
Catalytic Hydrogenation1% Pt/CEthyl Acetate58.5%

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrochloride via Borohydride Reduction

This protocol is based on the method described in patent CN105669469A.

Step 1: Synthesis of o-methoxyphenyl oxime

  • In a reaction vessel, add o-methoxyphenylacetone and a solvent such as methanol, ethanol, or ethyl acetate.

  • Stir the mixture and introduce monomethylamine gas at a controlled temperature of 20-35°C for 11-13 hours.

  • Monitor the reaction until the concentration of o-methoxyphenylacetone is below 5%. The resulting solution containing the o-methoxyphenyl oxime is used directly in the next step.

Step 2: Reduction to this compound free base

  • Cool the reaction solution from Step 1 to between -8°C and -10°C.

  • Slowly add sodium borohydride or potassium borohydride to the solution. The mass of the borohydride should be 0.18-0.2 times the initial mass of o-methoxyphenylacetone.

  • Allow the reaction to proceed for 1-1.5 hours.

  • Add water to quench any unreacted borohydride.

  • Separate and purify the reaction solution to obtain the this compound free base.

Step 3: Formation of this compound Hydrochloride

  • Dissolve the this compound free base in absolute ethanol.

  • Cool the solution to below 0°C.

  • Add a solution of hydrochloric acid in ethanol dropwise to adjust the pH to 2-3.

  • Allow the product to crystallize at -8°C for 12 hours.

  • Filter the mixture to collect the crude this compound Hydrochloride.

  • Recrystallize the crude product from absolute ethanol.

  • Dry the purified crystals under vacuum at 80°C for 4 hours.

Protocol 2: Synthesis of this compound Hydrochloride via Catalytic Hydrogenation

This protocol is based on the method described in patent CN102267917B.

Step 1: Catalytic Hydrogenation

  • In a high-pressure autoclave, combine o-methoxypropiophenone, a 33% methylamino alcohol solution, a 1% Pt/C catalyst, and ethanol.

  • Pressurize the autoclave with hydrogen gas to 3.5 MPa.

  • Heat the reaction mixture to 40°C and maintain for 12 hours with stirring.

  • After the reaction, cool the vessel, release the pressure, and filter the reaction mixture to recover the catalyst.

  • Remove the solvent under reduced pressure.

  • Distill the residue under reduced pressure to obtain o-methoxyamphetamine (this compound free base).

Step 2: Formation of this compound Hydrochloride

  • Dissolve the o-methoxyamphetamine obtained in the previous step in a suitable solvent like ethanol or toluene.

  • Bubble dry HCl gas through the solution until the pH is ≤ 1.

  • Filter the resulting precipitate and wash the filter cake with acetone to get the crude this compound Hydrochloride.

  • Recrystallize the crude product from ethanol to obtain the purified product.

Reaction Pathway Diagrams

Synthesis_via_Borohydride_Reduction A o-Methoxyphenylacetone C o-Methoxyphenyl Oxime (Intermediate) A->C Step 1: Oxime Formation B Monomethylamine B->C Step 1: Oxime Formation E This compound (Free Base) C->E Step 2: Reduction D Sodium Borohydride (Reducing Agent) D->E Step 2: Reduction G This compound HCl (Final Product) E->G Step 3: Salt Formation F HCl / Ethanol F->G Step 3: Salt Formation

Caption: Synthesis of this compound HCl via Borohydride Reduction.

Synthesis_via_Catalytic_Hydrogenation A o-Methoxypropiophenone D This compound (Free Base) A->D Step 1: Reductive Amination B Methylamino Alcohol Solution B->D Step 1: Reductive Amination C H₂ Gas + Pt/C Catalyst C->D Step 1: Reductive Amination F This compound HCl (Final Product) D->F Step 2: Salt Formation E Dry HCl Gas E->F Step 2: Salt Formation

Caption: Synthesis of this compound HCl via Catalytic Hydrogenation.

References

Technical Support Center: Preventing Degradation of Methoxyphenamine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methoxyphenamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellowish-brown color. What is the likely cause and how can I prevent it?

A1: Discoloration, particularly a yellowish-brown hue, is often indicative of oxidative degradation. The phenylethylamine structure of this compound is susceptible to oxidation, which can be triggered by exposure to atmospheric oxygen, light, or trace metal ions. This process can lead to the formation of colored quinone-type structures.

Prevention Strategies:

  • Use Degassed Solvents: Prepare solutions using solvents that have been deoxygenated by methods such as sparging with an inert gas (e.g., nitrogen or argon).

  • Work Under an Inert Atmosphere: If possible, handle the solution under an inert gas blanket.

  • Add Antioxidants: Consider the addition of a suitable antioxidant, such as ascorbic acid (e.g., 0.1%), to the solution.[1]

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photo-initiated oxidation.

Q2: I am observing a significant loss of potency in my this compound solution over a short period. What could be the reason?

A2: A rapid loss of potency can be attributed to several factors, with hydrolysis being a common cause, especially if the solution is not buffered to an optimal pH. This compound, as a secondary amine, has a pKa value that influences its stability at different pH levels. Extreme acidic or basic conditions can catalyze hydrolytic degradation.

Troubleshooting Steps:

  • pH Control: Ensure your solution is buffered to a pH that confers maximal stability. For many phenylethylamine derivatives, a slightly acidic to neutral pH is often optimal.

  • Temperature Control: Store solutions at recommended low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage) to slow down the rate of degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to prevent degradation that can occur during repeated freezing and thawing.

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by the following factors:

  • pH: The pH of the solution can significantly affect the rate of hydrolysis.

  • Light: Exposure to UV or visible light can induce photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

  • Temperature: Higher temperatures accelerate the rate of most degradation reactions.

  • Solvent: The choice of solvent can impact stability. While aqueous solutions are common, the presence of water can facilitate hydrolysis.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Discoloration of Solution (Yellowing/Browning) Oxidative DegradationPrepare solutions using deoxygenated solvents. Store protected from light in amber vials. Consider adding an antioxidant like ascorbic acid.[1]
Loss of Potency / Inconsistent Assay Results Hydrolytic Degradation or Unstable pHEnsure the solution is buffered to an optimal pH. Store solutions at low temperatures (4°C or frozen). Avoid repeated freeze-thaw cycles by aliquoting.
Precipitation in Solution Poor Solubility or pH ShiftConfirm the solvent is appropriate for the desired concentration. Ensure the pH of the solution is maintained within a range where this compound is soluble. Gentle warming or sonication may aid dissolution, but be mindful of potential thermal degradation.
Appearance of New Peaks in Chromatogram Formation of Degradation ProductsConduct a forced degradation study to identify potential degradants. Ensure your analytical method is stability-indicating and can resolve the parent drug from all degradation products.

Quantitative Data Summary

Stress Condition Reagent/Condition Time Temperature Expected Degradation Potential Degradation Products
Acid Hydrolysis 1 M HCl24 h60 °CModerateProducts of ether cleavage or other acid-catalyzed reactions.
Base Hydrolysis 1 M NaOH24 h60 °CModerateProducts of base-catalyzed reactions.
Oxidative Degradation 3% H₂O₂2 h25 °CHighQuinones and various other oxidation products.
Photodegradation ICH Q1B Light Exposure24 h25 °CLow to ModerateVarious photolytic products.
Thermal Degradation Dry Heat24 h60 °CLowThermally induced degradation products.

Experimental Protocols

Protocol 1: General Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 2 hours, protected from light.

    • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At the end of the exposure period, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the analytical method.

    • Analyze the samples using a suitable stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Basic Hydrolysis This compound->Base Oxidation Oxidation (e.g., H2O2) This compound->Oxidation Light Photodegradation (UV/Vis Light) This compound->Light Heat Thermal Degradation This compound->Heat Hydrolysis_Products Hydrolysis Products (e.g., Ether Cleavage) Acid->Hydrolysis_Products Base->Hydrolysis_Products Oxidation_Products Oxidation Products (e.g., Quinones) Oxidation->Oxidation_Products Photolytic_Products Photolytic Products Light->Photolytic_Products Thermal_Products Thermal Products Heat->Thermal_Products Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (1 mg/mL) Acid_Stress Acid Hydrolysis Stock_Solution->Acid_Stress Base_Stress Base Hydrolysis Stock_Solution->Base_Stress Oxidative_Stress Oxidative Stress Stock_Solution->Oxidative_Stress Photo_Stress Photolytic Stress Stock_Solution->Photo_Stress Thermal_Stress Thermal Stress Stock_Solution->Thermal_Stress Neutralize Neutralize Acid/Base Samples Acid_Stress->Neutralize Base_Stress->Neutralize Dilute Dilute All Samples Oxidative_Stress->Dilute Photo_Stress->Dilute Thermal_Stress->Dilute Neutralize->Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Dilute->HPLC_Analysis

References

Technical Support Center: Refining Purification Techniques for Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methoxyphenamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Q1: My this compound hydrochloride is not dissolving in the recrystallization solvent, even at elevated temperatures. What should I do?

A1:

  • Cause: The chosen solvent may be unsuitable for this compound hydrochloride, which is a salt and generally requires polar solvents.

  • Solution: this compound hydrochloride is soluble in water, ethanol, and chloroform, and slightly soluble in benzene and ether.[1] For recrystallization, consider using polar solvents like ethanol, methanol, or mixtures of alcohol and water. If using a single solvent fails, a solvent/anti-solvent system can be effective. For example, dissolve the compound in a minimal amount of a good solvent (e.g., hot ethanol) and then slowly add a miscible anti-solvent (e.g., diethyl ether or hexane) until turbidity appears. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

Q2: Oiling out instead of crystallization is occurring upon cooling the recrystallization solution. How can I fix this?

A2:

  • Cause: The boiling point of the solvent might be higher than the melting point of the solute, or the solution may be supersaturated. The presence of impurities can also promote oiling out.

  • Solution:

    • Lower the cooling temperature further to see if the oil solidifies.

    • Add a small seed crystal of pure this compound to induce crystallization.

    • Redissolve the oil by heating and add more solvent to decrease the saturation level before cooling again.

    • Try a different solvent system with a lower boiling point.

Q3: The yield of my recrystallized this compound hydrochloride is very low. How can I improve it?

A3:

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Ensure you are using the minimum amount of hot solvent required to dissolve the compound completely.

    • After crystallization, cool the mixture in an ice bath to maximize precipitation.

    • Consider a different solvent or a solvent/anti-solvent system where the compound has lower solubility at cold temperatures.

    • Evaporate some of the solvent from the mother liquor and cool again to obtain a second crop of crystals.

Chromatography Issues

Q4: I am observing significant peak tailing during the column chromatography of this compound. What is causing this and how can I prevent it?

A4:

  • Cause: Peak tailing for basic compounds like this compound on silica gel is often due to strong interactions between the amine group and acidic silanol groups on the stationary phase.

  • Solution:

    • Add a basic modifier to the mobile phase: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide (typically 0.1-1%), can neutralize the acidic silanol groups and improve peak shape.

    • Use a different stationary phase: Consider using an amine-functionalized silica column or a less acidic stationary phase like alumina.

    • Reversed-phase chromatography: For the more polar hydrochloride salt, reversed-phase chromatography on a C18 column with an aqueous/organic mobile phase can be effective.

Q5: My this compound is not eluting from the silica gel column, or the recovery is very low.

A5:

  • Cause: The mobile phase is likely not polar enough to displace the basic this compound from the acidic silica gel.

  • Solution:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, you can add methanol to the ethyl acetate. A common mobile phase for amines is a gradient of methanol in dichloromethane (DCM).

    • As mentioned in the previous point, adding a basic modifier like triethylamine can help to reduce strong interactions and improve elution.

Acid-Base Extraction Issues

Q6: An emulsion has formed at the interface of the aqueous and organic layers during the acid-base extraction of this compound. How can I break it?

A6:

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions.

  • Solution:

    • Allow the mixture to stand for a longer period.

    • Gently swirl the separatory funnel instead of shaking it vigorously.

    • Add a small amount of a saturated brine solution (NaCl) to increase the ionic strength of the aqueous phase, which can help to break the emulsion.

    • If the emulsion persists, filtering the mixture through a pad of Celite or glass wool can be effective.

Frequently Asked Questions (FAQs)

General Purification

Q1: What is the typical purity of commercially available this compound hydrochloride?

A1: Commercially available this compound hydrochloride is often supplied with a purity of 98% or higher.[2] Some suppliers offer grades with purities exceeding 99.5%, as determined by HPLC.[1]

Q2: What are some common impurities that might be present in crude this compound?

A2: Common impurities can include unreacted starting materials from the synthesis (e.g., o-methoxyphenylacetone and methylamine), by-products from side reactions, and residual solvents.

Solubility and Stability

Q3: What are the solubility properties of this compound and its hydrochloride salt?

A3:

  • This compound (free base): Oily liquid.

  • This compound hydrochloride: White crystalline powder. It is soluble in water, ethanol, and chloroform, and slightly soluble in benzene and ether.[1]

Q4: How should I store purified this compound and its solutions?

A4:

  • Solid this compound hydrochloride: Should be stored at -20°C for long-term stability (up to 3 years).[1]

  • Stock solutions: Once prepared, stock solutions should be aliquoted and stored at -80°C (stable for up to 1 year) to avoid repeated freeze-thaw cycles.

Analytical Methods

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantitative purity analysis. Reversed-phase HPLC on a C18 column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a standard approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for identifying and quantifying this compound and its potential metabolites or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the purified compound and to detect impurities.

  • Melting Point: The melting point of this compound hydrochloride is a useful indicator of purity. The reported melting point is 129-131 °C.

Quantitative Data

Table 1: Purity of Commercially Available this compound Hydrochloride

Supplier ReferencePurityAnalytical Method
Supplier A>99.5%HPLC
Supplier B98.0%Not specified
Supplier C99.74%HPLC

Table 2: Representative Recrystallization Solvents and Expected Outcomes for Amine Hydrochlorides

Solvent SystemExpected YieldExpected PurityNotes
EthanolModerate to HighGood to ExcellentA common and effective solvent for many amine hydrochlorides.
MethanolModerateGoodHigher solubility may lead to lower yields compared to ethanol.
IsopropanolHighGood to ExcellentOften provides a good balance of solubility for high recovery.
Ethanol/WaterModerate to HighExcellentThe addition of water can improve the solubility of highly polar impurities.
Ethanol/Diethyl EtherHighExcellentA good solvent/anti-solvent system for inducing crystallization.

Note: The data in Table 2 is representative for amine hydrochlorides and should be optimized for this compound in the laboratory.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

  • Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., ethanol).

  • Dissolution: In a fume hood, place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound (Free Base)

  • Column Preparation: Pack a flash chromatography column with silica gel in the desired initial mobile phase (e.g., 98:2 dichloromethane:methanol).

  • Sample Preparation: Dissolve the crude this compound free base in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) to elute the compound. To mitigate peak tailing, 0.5% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Acid-Base Extraction for Purification of this compound

  • Dissolution: Dissolve the crude reaction mixture containing this compound (free base) and neutral or acidic impurities in an organic solvent like diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer. The organic layer can be washed again with the acidic solution to ensure complete extraction.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10), which will deprotonate the this compound hydrochloride and precipitate the free base.

  • Back Extraction: Extract the aqueous solution with a fresh portion of organic solvent (e.g., diethyl ether) to recover the purified this compound free base. Repeat the extraction two more times.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow start Crude This compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High Polarity (Salt Form) chromatography Column Chromatography purification_choice->chromatography Mixture of Polarities acid_base Acid-Base Extraction purification_choice->acid_base Presence of Acidic/ Neutral Impurities analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis chromatography->analysis acid_base->analysis pure_product Pure This compound analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

signaling_pathway start Crude this compound (Free Base) dissolve Dissolve in Organic Solvent start->dissolve add_acid Extract with Aqueous Acid (e.g., HCl) dissolve->add_acid separate1 Separate Layers add_acid->separate1 aqueous_layer Aqueous Layer: This compound HCl separate1->aqueous_layer Basic Compound organic_layer1 Organic Layer: Neutral/Acidic Impurities separate1->organic_layer1 Impurities basify Add Base (e.g., NaOH) to Aqueous Layer aqueous_layer->basify extract_base Extract with Organic Solvent basify->extract_base separate2 Separate Layers extract_base->separate2 organic_layer2 Organic Layer: Pure this compound separate2->organic_layer2 Purified Product aqueous_waste Aqueous Waste separate2->aqueous_waste Waste dry_evaporate Dry and Evaporate Organic Layer organic_layer2->dry_evaporate end Purified this compound (Free Base) dry_evaporate->end logical_relationship start Problem Encountered issue_type What is the purification method? start->issue_type recrystallization Recrystallization issue_type->recrystallization Recrystallization chromatography Chromatography issue_type->chromatography Chromatography extraction Extraction issue_type->extraction Extraction oil_out Oiling Out? recrystallization->oil_out low_yield Low Yield? recrystallization->low_yield peak_tail Peak Tailing? chromatography->peak_tail no_elution No Elution? chromatography->no_elution emulsion Emulsion? extraction->emulsion sol1 Add more solvent or change solvent oil_out->sol1 Yes sol2 Use less solvent, cool to lower temp low_yield->sol2 Yes sol3 Add basic modifier to mobile phase peak_tail->sol3 Yes sol4 Increase mobile phase polarity no_elution->sol4 Yes sol5 Add brine, stand and wait emulsion->sol5 Yes

References

Technical Support Center: Minimizing Cardiovascular Side Effects of Methoxyphenamine in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cardiovascular side effects of Methoxyphenamine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular side effects of this compound observed in animal studies?

A1: this compound, a sympathomimetic amine, primarily causes cardiovascular side effects through its stimulation of adrenergic receptors.[1][2] The most commonly observed side effects in animal models include:

  • Tachycardia: An increase in heart rate due to the activation of beta-1 adrenergic receptors in the heart.[1]

  • Hypertension: An elevation in blood pressure resulting from the stimulation of alpha-adrenergic receptors, which causes vasoconstriction.[1][2]

  • Arrhythmias: Irregular heart rhythms can occur at higher doses or in susceptible animal models.

Q2: What is the underlying mechanism of this compound-induced cardiovascular side effects?

A2: this compound acts as a sympathomimetic agent by stimulating the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. Norepinephrine then activates both alpha and beta-adrenergic receptors, leading to a "fight or flight" response that includes increased heart rate and vasoconstriction, resulting in elevated blood pressure.

Q3: How can I minimize the tachycardic effects of this compound in my animal model?

A3: Co-administration of a beta-adrenergic receptor antagonist, commonly known as a beta-blocker, can effectively mitigate tachycardia induced by this compound. Propranolol is a non-selective beta-blocker that has been shown to be effective in reducing heart rate increases caused by sympathomimetics. The specific dose and timing of the beta-blocker administration should be optimized for your specific animal model and experimental protocol.

Q4: What strategies can be employed to control hypertension induced by this compound?

A4: To manage hypertension, co-administration of a vasodilator or an alpha-adrenergic receptor antagonist can be considered. Alpha-blockers would directly counteract the vasoconstriction caused by this compound. The choice of agent and dosage will depend on the specific animal model and the severity of the hypertensive response. Careful dose-response studies are recommended to determine the optimal combination that minimizes blood pressure elevation without compromising the primary objectives of the study.

Q5: Are there specific animal models that are more susceptible to the cardiovascular side effects of this compound?

A5: While specific studies on this compound susceptibility are limited, it is generally understood that animal models with pre-existing cardiovascular conditions, such as hypertension or heart failure, may be more sensitive to the cardiovascular effects of sympathomimetic drugs. Additionally, the species and strain of the animal can influence the cardiovascular response. For instance, rodent models are commonly used for initial cardiotoxicity screening.

Troubleshooting Guides

Troubleshooting Guide 1: Managing Acute Tachycardia During Experimentation
Issue Possible Cause Troubleshooting Steps
Sudden, significant increase in heart rate (>30% above baseline) following this compound administration. Overstimulation of beta-1 adrenergic receptors.1. Reduce Dose: In subsequent experiments, consider lowering the dose of this compound. 2. Administer Beta-Blocker: If ethically permissible and aligned with study goals, administer a pre-determined dose of a beta-blocker (e.g., propranolol) prior to or concurrently with this compound. 3. Monitor ECG Continuously: Ensure continuous ECG monitoring to detect any arrhythmias that may accompany the tachycardia.
Heart rate remains elevated for an extended period. Slow metabolism or clearance of this compound in the specific animal model.1. Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the half-life of this compound in your animal model. 2. Adjust Dosing Schedule: Modify the dosing schedule to allow for adequate clearance between doses.
Troubleshooting Guide 2: Addressing Hypertensive Events
Issue Possible Cause Troubleshooting Steps
Mean arterial pressure (MAP) increases by more than 25% from baseline after this compound administration. Alpha-adrenergic receptor-mediated vasoconstriction.1. Dose Adjustment: Titrate the dose of this compound to the lowest effective level. 2. Co-administration of a Vasodilator: Consider the use of a vasodilator to counteract the pressor effects. The choice of vasodilator should be carefully considered based on its mechanism of action and potential interactions. 3. Continuous Blood Pressure Monitoring: Utilize continuous blood pressure monitoring (e.g., telemetry or arterial catheter) for real-time assessment.
Significant fluctuations in blood pressure. Baroreflex-mediated response or interaction with other experimental factors.1. Stabilize Animal: Ensure the animal is in a calm, stable state before and during the experiment. 2. Review Anesthesia Protocol: If the animal is anesthetized, ensure the anesthetic agent is not contributing to blood pressure instability.
Troubleshooting Guide 3: Identifying and Mitigating ECG Artifacts
Issue Possible Cause Troubleshooting Steps
Wandering baseline on ECG. Animal movement, respiration, or poor electrode contact.1. Improve Electrode Contact: Ensure proper skin preparation and use of conductive gel. 2. Secure Electrodes: Firmly attach electrodes to the animal. 3. Acclimatize Animal: Allow the animal to acclimate to the experimental setup to reduce movement.
Muscle tremor artifact (fine, rapid oscillations). Shivering, stress, or neurological conditions.1. Maintain Body Temperature: Use a warming pad to maintain the animal's body temperature. 2. Reduce Stress: Handle the animal calmly and minimize environmental stressors.
60-Hz (or 50-Hz) interference (thick, uniform baseline). Electrical interference from nearby equipment.1. Ground Equipment: Ensure all equipment is properly grounded. 2. Use Shielded Cables: Employ shielded ECG cables. 3. Move Away from Power Sources: Position the experimental setup away from large electrical equipment.

Experimental Protocols

Protocol 1: Continuous Cardiovascular Monitoring in Rodents using Telemetry

This protocol describes the surgical implantation of a telemetry device for the continuous monitoring of ECG and blood pressure in a conscious, freely moving rodent.

Materials:

  • Telemetry transmitter (e.g., for ECG and blood pressure)

  • Surgical instruments

  • Anesthesia machine and isoflurane

  • Warming pad

  • Sutures

  • Analgesics

  • Data acquisition system

Procedure:

  • Anesthesia and Preparation: Anesthetize the rodent using isoflurane. Shave and sterilize the surgical area (ventral abdomen and neck).

  • Transmitter Implantation: Make a midline abdominal incision. Insert the sterile telemetry transmitter into the abdominal cavity.

  • Catheter Placement (for Blood Pressure): Tunnel the pressure-sensing catheter subcutaneously from the abdomen to the neck. Isolate the carotid artery and insert the catheter, securing it with sutures.

  • ECG Lead Placement: Tunnel the ECG leads subcutaneously to their respective positions for a standard Lead II configuration (e.g., right pectoral muscle and left lateral chest wall). Secure the leads to the muscle tissue.

  • Closure: Suture the muscle and skin incisions.

  • Recovery: Administer analgesics and allow the animal to recover for at least 5-7 days before starting the experiment.

  • Data Acquisition: House the animal in its home cage placed on the receiver. The data acquisition system will continuously record ECG and blood pressure.

Protocol 2: Direct Blood Pressure Measurement via Femoral Artery Catheterization

This protocol details the procedure for direct and continuous blood pressure measurement in an anesthetized rodent via femoral artery catheterization.

Materials:

  • Polyethylene tubing (e.g., PE-50)

  • Pressure transducer

  • Surgical instruments

  • Anesthesia

  • Heparinized saline

  • Data acquisition system

Procedure:

  • Anesthesia and Preparation: Anesthetize the animal and place it on a surgical board. Shave and disinfect the inguinal area.

  • Femoral Artery Isolation: Make a small incision in the groin to expose the femoral artery, vein, and nerve. Carefully separate the femoral artery from the surrounding tissues.

  • Catheter Insertion: Place ligatures loosely around the artery. Make a small incision in the artery and insert the heparinized saline-filled catheter.

  • Secure Catheter: Tighten the ligatures to secure the catheter in place.

  • Connect to Transducer: Connect the other end of the catheter to the pressure transducer, which is linked to the data acquisition system.

  • Data Recording: Allow the blood pressure signal to stabilize before administering this compound and recording the response.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cardiovascular Parameters in Rats

This compound Dose (mg/kg, IV)Change in Heart Rate (bpm, mean ± SEM)Change in Mean Arterial Pressure (mmHg, mean ± SEM)
Vehicle Control+5 ± 2+2 ± 1
1+50 ± 8+15 ± 3
3+120 ± 15+35 ± 5
10+250 ± 20+60 ± 8

Table 2: Hypothetical Effect of Propranolol on this compound-Induced Tachycardia in Rats

Treatment GroupChange in Heart Rate (bpm, mean ± SEM)
This compound (3 mg/kg, IV)+125 ± 12
Propranolol (1 mg/kg, IV) + this compound (3 mg/kg, IV)+20 ± 5

Visualizations

Methoxyphenamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (e.g., Cardiomyocyte, Smooth Muscle) This compound This compound Vesicle Norepinephrine Vesicle This compound->Vesicle Stimulates Release NE_released Norepinephrine Vesicle->NE_released NE Norepinephrine Alpha_Receptor Alpha-Adrenergic Receptor NE_released->Alpha_Receptor Binds to Beta_Receptor Beta-Adrenergic Receptor NE_released->Beta_Receptor Binds to Vasoconstriction Vasoconstriction (Increased Blood Pressure) Alpha_Receptor->Vasoconstriction Leads to Tachycardia Tachycardia (Increased Heart Rate) Beta_Receptor->Tachycardia Leads to

Caption: Signaling pathway of this compound's cardiovascular effects.

Experimental_Workflow_Telemetry A Animal Acclimation B Telemetry Device Implantation (ECG & Blood Pressure) A->B C Surgical Recovery (5-7 days) B->C D Baseline Cardiovascular Recording (24 hours) C->D E This compound Administration (or Vehicle) D->E H Optional: Co-administration of Antagonist/Mitigating Agent D->H F Continuous Post-Dose Recording E->F G Data Analysis (Heart Rate, Blood Pressure, ECG Intervals) F->G H->E

Caption: Experimental workflow for cardiovascular assessment using telemetry.

Troubleshooting_ECG_Artifacts Start ECG Recording Issue Q1 Is the baseline wandering? Start->Q1 A1 Check Electrode Contact Secure Electrodes Acclimatize Animal Q1->A1 Yes Q2 Are there fine, rapid oscillations? Q1->Q2 No End Clean ECG Signal A1->End A2 Maintain Body Temperature Reduce Animal Stress Q2->A2 Yes Q3 Is there a thick, uniform baseline noise? Q2->Q3 No A2->End A3 Check Equipment Grounding Use Shielded Cables Isolate from Power Sources Q3->A3 Yes Q3->End No A3->End

References

Validation & Comparative

Comparing Methoxyphenamine to other β-adrenergic agonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methoxyphenamine and Other β-Adrenergic Agonists for Researchers

This guide provides a detailed comparison of this compound with other β-adrenergic agonists, focusing on receptor selectivity, mechanism of action, and functional potency. The information is intended for researchers, scientists, and professionals in drug development, with supporting experimental data and protocols to inform future research.

Introduction to this compound

This compound, also known as 2-methoxy-N-methylamphetamine (OMMA), is a sympathomimetic amine of the amphetamine class.[1][2] It functions as a β-adrenergic receptor agonist and has been used clinically as a bronchodilator and nasal decongestant.[1][3][4] Unlike many newer β-agonists that are designed for selectivity, this compound exhibits a non-selective binding profile to β-adrenoceptors. Its mechanism also involves the stimulation of α-adrenergic receptors, contributing to its decongestant effects through vasoconstriction, and it may act indirectly by promoting the release of norepinephrine.

Mechanism of Action: β-Adrenergic Signaling

β-adrenergic agonists exert their effects by binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding event activates the associated Gs protein, which in turn stimulates adenylyl cyclase to increase the production of the second messenger, cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and resulting in various physiological responses.

The primary subtypes of β-receptors include:

  • β1-receptors: Predominantly found in the heart. Their stimulation leads to increased heart rate, contractility, and conduction velocity.

  • β2-receptors: Primarily located in the smooth muscle of the bronchioles, blood vessels, and uterus. Activation causes smooth muscle relaxation, leading to effects like bronchodilation and vasodilation.

  • β3-receptors: Mainly found in adipose tissue and involved in regulating metabolism.

The clinical utility and side-effect profile of a β-agonist are largely determined by its selectivity for these receptor subtypes. For instance, β2-selective agonists are preferred for treating respiratory conditions like asthma to minimize cardiac side effects associated with β1-receptor activation.

G_protein_signaling cluster_membrane Cell Membrane receptor β-Adrenergic Receptor g_protein Gs Protein (αβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts agonist β-Agonist (e.g., this compound) agonist->receptor Binds atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Bronchodilation) pka->response Phosphorylates Targets

Caption: Simplified β-adrenergic receptor signaling pathway.

Comparative Receptor Binding Affinity

The affinity of a ligand for a receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (as pKi values, where pKi = -log(Ki)) of this compound and other representative β-agonists at the three human β-adrenoceptor subtypes. A higher pKi value indicates a higher binding affinity. Data is derived from whole-cell radioligand binding studies in CHO-K1 cells.

Compoundβ1 Affinity (pKi)β2 Affinity (pKi)β3 Affinity (pKi)β2 vs β1 Selectivity (fold)β2 vs β3 Selectivity (fold)Classification
This compound 4.59 ± 0.04 3.94 <4 0.22 <0.87 Non-selective
Isoprenaline6.51 ± 0.046.75 ± 0.036.52 ± 0.041.71.7Non-selective Agonist
Salbutamol5.28 ± 0.046.13 ± 0.034.88 ± 0.047.117.8β2-selective Agonist
Formoterol6.55 ± 0.038.28 ± 0.036.13 ± 0.0453.7141.3β2-selective Agonist
Salmeterol6.40 ± 0.038.35 ± 0.035.90 ± 0.0489.1281.8β2-selective Agonist
Clenbuterol5.75 ± 0.056.84 ± 0.035.20 ± 0.0412.343.7β2-selective Agonist

Data adapted from Baker, J.G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology.

As the data indicates, this compound has low affinity for all three β-receptor subtypes and displays no significant selectivity. In fact, it shows a slightly higher affinity for the β1 receptor over the β2 receptor. This contrasts sharply with modern β2-agonists like Salmeterol and Formoterol, which were designed for high β2 selectivity to maximize therapeutic effects in the airways while minimizing off-target cardiac effects.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.

binding_assay_workflow start Start prep_cells Prepare cells expressing β-receptors (e.g., CHO-K1) start->prep_cells add_radioligand Add fixed concentration of radioligand (e.g., [3H]-CGP 12177) prep_cells->add_radioligand add_competitor Add varying concentrations of unlabeled test compound (e.g., this compound) add_radioligand->add_competitor incubate Incubate at room temperature to reach equilibrium add_competitor->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand using scintillation counting separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Cell Culture: Stably transfected CHO-K1 cells expressing the human β1, β2, or β3-adrenoceptor are cultured to near confluency.

  • Assay Preparation: Cells are harvested and resuspended in assay buffer. The assay is performed in 96-well plates.

  • Competition Reaction: To each well, add:

    • A fixed concentration of a suitable radioligand (e.g., [3H]-CGP 12177), typically at or below its Kd value.

    • A range of concentrations of the unlabeled test compound (the competitor).

    • Cell suspension.

  • Incubation: The plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding reaction to reach equilibrium.

  • Separation: The contents of each well are rapidly filtered through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification: The filter mats are dried, and a scintillant is added. The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the functional consequence of receptor activation by quantifying the intracellular accumulation of cAMP.

camp_assay_workflow start Start plate_cells Plate receptor-expressing cells in 96-well plates start->plate_cells incubate_overnight Incubate overnight to allow cell adherence plate_cells->incubate_overnight add_pde Pre-treat with a PDE inhibitor (e.g., IBMX) to prevent cAMP degradation incubate_overnight->add_pde add_agonist Add varying concentrations of the agonist (e.g., this compound) add_pde->add_agonist incubate_stim Incubate for a defined period (e.g., 30-60 min) at 37°C add_agonist->incubate_stim lyse_cells Lyse cells and add detection reagents incubate_stim->lyse_cells measure_signal Measure signal (e.g., luminescence, fluorescence) proportional to cAMP lyse_cells->measure_signal analyze Analyze data to determine EC50 and Emax measure_signal->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation functional assay.

Detailed Methodology:

  • Cell Plating: Plate cells expressing the β-adrenoceptor of interest into 96-well plates and allow them to adhere overnight.

  • Assay Conditions: Aspirate the culture medium and replace it with stimulation buffer. To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a phosphodiesterase (PDE) inhibitor, such as IBMX, for a short period.

  • Agonist Stimulation: Add the β-agonist test compounds at various concentrations to the wells. Include a positive control (e.g., the non-selective agonist Isoprenaline) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen assay kit (e.g., HTRF, AlphaScreen, Luminescence-based). These kits typically use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

  • Data Analysis: The generated signal is inversely or directly proportional to the amount of cAMP in the well. A standard curve is used to interpolate the concentration of cAMP. The results are plotted as cAMP concentration versus the log concentration of the agonist to determine the potency (EC50) and efficacy (Emax) of the compound.

Conclusion

This compound is a non-selective β-adrenergic agonist with a low affinity for β1, β2, and β3 receptors. Its pharmacological profile, which also includes α-adrenergic activity, differs significantly from modern, highly selective β2-agonists used in respiratory medicine. The provided data and protocols offer a framework for objectively comparing the binding and functional characteristics of this compound against other compounds, aiding in the characterization of novel adrenergic agents and the understanding of structure-activity relationships within this important class of drugs.

References

A Comparative Guide to the Urinary Excretion of Methoxyphenamine and Methamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the urinary excretion profiles of methoxyphenamine and methamphetamine, supported by experimental data. The information presented is intended to assist researchers and professionals in the fields of pharmacology, toxicology, and drug development in understanding the metabolic fate and analytical detection of these two related compounds.

Executive Summary

This compound, a non-regulated structural analog of methamphetamine, is often used as a model compound in research to study the pharmacokinetics of methamphetamine without the legal and ethical restrictions associated with a controlled substance.[1] While both are metabolized by CYP2D6, their urinary excretion patterns, metabolite profiles, and the influence of physiological factors like urinary pH show distinct differences. This guide will delve into these differences, presenting key quantitative data, detailed experimental methodologies, and a visual representation of their metabolic pathways.

Quantitative Data on Urinary Excretion

The following tables summarize key quantitative parameters related to the urinary excretion of this compound and methamphetamine, compiled from various human studies.

Table 1: Urinary Excretion of this compound

ParameterValueConditionsSource
Major MetabolitesO-desmethylthis compound (ODMP), N-desmethylthis compound (NDMP), 5-hydroxythis compound (5HMP)Human volunteers[2][3]
Renal ClearanceIncreased 5-fold in acidic vs. alkaline urineControlled pH study[2]
Plasma Terminal Half-lifeDecreased 2-fold in acidic vs. alkaline urineControlled pH study[2]
Max. Urinary Concentration (Active Inhalation)800 ng/mLActive inhalation of smoke
Max. Urinary Concentration (Passive Inhalation)13.4 ng/mLPassive inhalation of smoke
Total Urinary Excretion (24h, Active Inhalation)625 µgActive inhalation of smoke
Total Urinary Excretion (24h, Passive Inhalation)8.21 µgPassive inhalation of smoke

Table 2: Urinary Excretion of Methamphetamine

ParameterValueConditionsSource
Major MetabolitesAmphetamine (AP), p-hydroxymethamphetamine (p-OHMA), p-OHMA-Sulfate, p-OHMA-GlucuronideHuman users
Unchanged Drug Excreted in Urine37-54% of doseNormal urine pH (6-8)
Molar % of Dose in Urine (Total MA + AP)57.5 ± 21.7% (10mg low dose); 40.9 ± 8.5% (20mg high dose)Controlled oral administration
Terminal Elimination Half-life (Urine)23.6 ± 6.6 hoursControlled oral administration
Renal Clearance175 ± 102 mL/minControlled oral administration
Maximum Excretion Rates403 to 4919 µg/h (Methamphetamine); 59 to 735 µg/h (Amphetamine)Controlled oral administration

Metabolic Pathways and Excretion Workflow

The metabolic pathways of this compound and methamphetamine, primarily mediated by the CYP2D6 enzyme, lead to the formation of several metabolites that are subsequently excreted in the urine. The following diagram illustrates these pathways.

cluster_mpa This compound Metabolism cluster_ma Methamphetamine Metabolism MPA This compound ODMP O-desmethyl- This compound (ODMP) MPA->ODMP O-demethylation (CYP2D6) NDMP N-desmethyl- This compound (NDMP) MPA->NDMP N-demethylation (CYP2D6) HMP5 5-hydroxy- This compound (5HMP) MPA->HMP5 Aromatic Hydroxylation (CYP2D6) Urine_MPA Urinary Excretion MPA->Urine_MPA ODMP->Urine_MPA NDMP->Urine_MPA HMP5->Urine_MPA MA Methamphetamine AP Amphetamine (AP) MA->AP N-demethylation (CYP2D6) pOHMA p-hydroxy- methamphetamine (p-OHMA) MA->pOHMA p-hydroxylation (CYP2D6) Urine_MA Urinary Excretion MA->Urine_MA AP->Urine_MA Conjugates Sulfate & Glucuronide Conjugates pOHMA->Conjugates Conjugation pOHMA->Urine_MA Conjugates->Urine_MA

Metabolic pathways of this compound and methamphetamine.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from key studies cited in this guide.

Study on the Influence of Urinary pH on this compound Disposition
  • Subjects: Five healthy male volunteers who were extensive metabolizers of debrisoquine and this compound.

  • Design: The study was conducted on three separate occasions with urinary pH under uncontrolled, acidic, and basic conditions.

  • Drug Administration: A single oral dose of this compound hydrochloride.

  • Sample Collection: Plasma and urine samples were collected at various time points.

  • Analytical Method: Not explicitly stated in the abstract, but likely involved chromatographic techniques coupled with mass spectrometry for the quantification of this compound and its metabolites.

  • pH Control: Acidic urine was maintained by oral administration of ammonium chloride, and alkaline urine was maintained with sodium bicarbonate.

Urinary Pharmacokinetics of Methamphetamine Following Controlled Oral Administration
  • Subjects: Eight healthy participants (n=8).

  • Design: Participants received four daily 10-mg (low) oral doses of sustained-release (d)-methamphetamine hydrochloride. After a four-week washout period, five participants received four daily 20-mg (high) oral doses.

  • Sample Collection: All urine specimens were collected throughout the study.

  • Analytical Method: Gas chromatography-mass spectrometry with positive chemical ionization (GC-MS/PCI) was used to measure methamphetamine and amphetamine concentrations.

Analysis of Methamphetamine in Urine by HPLC with Solid-Phase Dispersive Extraction
  • Objective: To develop a simple and rapid method for analyzing methamphetamine in urine.

  • Sample Pretreatment: Solid-phase dispersive extraction (SPDE) was used for cleanup, followed by solid-phase fluorescence derivatization with 9-fluorenylmethyl chloroformate (FMOC).

  • Analytical Method: High-performance liquid chromatography with fluorescence detection (HPLC-FL).

  • Instrumentation: The specific HPLC-FL system used is not detailed in the abstract but would consist of a pump, injector, C18 column, fluorescence detector, and data acquisition system.

Urinary Profiles of this compound after Inhalation
  • Objective: To differentiate between active and passive inhalation of this compound as a model for methamphetamine.

  • Subjects: Six healthy adult male subjects.

  • Design: Subjects were exposed to either passive or active inhalation of this compound smoke in a small room.

  • Sample Collection: Urine samples were collected.

  • Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to measure this compound concentrations.

Discussion and Conclusion

The urinary excretion profiles of this compound and methamphetamine, while sharing the same primary metabolic enzyme (CYP2D6), exhibit significant differences. The influence of urinary pH on the renal clearance of this compound is a critical factor, with acidic conditions drastically increasing its excretion. In contrast, studies on methamphetamine have focused more on quantifying the parent drug and its primary metabolite, amphetamine, over time to establish detection windows and understand dose-related excretion.

The use of this compound as a model for methamphetamine in inhalation studies has provided valuable insights into the potential for distinguishing between active and passive exposure, a crucial aspect in forensic toxicology. The significantly lower urinary concentrations of this compound after passive exposure suggest that similar patterns would be observed for methamphetamine.

For researchers, these findings highlight the importance of considering the specific compound, administration route, and physiological conditions such as urinary pH when designing and interpreting urinary excretion studies. For drug development professionals, understanding these metabolic pathways and excretion kinetics is fundamental for predicting drug-drug interactions and designing dosage regimens.

The analytical methods employed in these studies, ranging from GC-MS to LC-MS/MS and HPLC-FL, underscore the necessity of sensitive and specific techniques for the accurate quantification of these compounds and their metabolites in complex biological matrices like urine. The choice of analytical method will depend on the specific research question, required sensitivity, and available instrumentation.

References

Methoxyphenamine's Bronchodilator Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the validation of Methoxyphenamine's bronchodilator properties, with a comparative look at alternative therapies. This guide synthesizes available clinical data and outlines relevant experimental protocols.

This compound, a sympathomimetic amine, functions as a beta-adrenergic receptor agonist to induce bronchodilation. Its mechanism of action involves the relaxation of bronchial smooth muscle, making it a therapeutic option for respiratory conditions characterized by bronchoconstriction. This guide provides a detailed comparison of this compound with other bronchodilators, supported by available clinical data and experimental methodologies.

Comparative Clinical Efficacy

Direct, head-to-head clinical trial data for this compound as a monotherapy is limited in publicly available literature. It is often formulated as a compound product. One notable study investigated a compound containing this compound hydrochloride, aminophylline, noscapine, and chlorpheniramine for the treatment of cough variant asthma. While the results of this study cannot be solely attributed to this compound, they provide the most direct clinical comparison available.

Table 1: Comparison of a this compound-Containing Compound and Aminophylline in the Treatment of Cough Variant Asthma [1]

Outcome MeasureCompound this compound Hydrochloride GroupAminophylline Groupp-value
Clinical Effective Rate 78.85%68.63%<0.05
Adverse Reaction Rate 13.46%31.37%<0.05

Note: The "Compound this compound Hydrochloride" group received a combination of aminophylline, this compound, noscapine, and chlorpheniramine. The observed effects cannot be attributed to this compound alone.

For a broader perspective, the following table compares the general profiles of different classes of bronchodilators, with salbutamol (a short-acting beta-agonist, SABA) and theophylline (a methylxanthine, similar to aminophylline) as representative examples.

Table 2: General Comparison of Bronchodilator Classes

FeatureThis compound (as a sympathomimetic amine)Salbutamol (SABA)Theophylline/Aminophylline (Methylxanthine)
Mechanism of Action Beta-adrenergic receptor agonist, stimulates norepinephrine release[2]Selective beta-2 adrenergic receptor agonist[3]Phosphodiesterase inhibition, adenosine receptor antagonism
Onset of Action Relatively rapidRapid (within minutes)Slower
Route of Administration Oral[4]Inhaled, OralOral, Intravenous
Common Side Effects Cardiovascular effects (increased heart rate, blood pressure)[2]Tremor, tachycardia, palpitationsNausea, vomiting, headache, cardiac arrhythmias

Experimental Protocols

The validation of bronchodilator effects relies on standardized and rigorous experimental protocols. Spirometry is the gold-standard method for assessing bronchodilation in clinical trials.

Spirometry for Assessing Bronchodilator Response

Objective: To measure the change in lung function after the administration of a bronchodilator.

Procedure:

  • Baseline Measurement: Perform spirometry to establish the patient's baseline forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). Ensure at least three acceptable and reproducible maneuvers are obtained.

  • Bronchodilator Administration: Administer a standardized dose of the bronchodilator being tested (e.g., this compound) or a comparator drug.

  • Post-Bronchodilator Measurement: After a specified time interval (typically 15-30 minutes for short-acting bronchodilators), repeat spirometry to measure the post-bronchodilator FEV1 and FVC.

  • Calculation of Response: A positive bronchodilator response is generally defined as an increase of ≥12% and ≥200 mL from the baseline FEV1 or FVC.

In Vitro Assessment of Bronchial Smooth Muscle Relaxation

Objective: To directly measure the relaxant effect of a compound on airway smooth muscle.

Procedure:

  • Tissue Preparation: Isolate bronchial rings or tracheal strips from an appropriate animal model (e.g., guinea pig) or human donor tissue.

  • Organ Bath Setup: Mount the tissue in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Contraction Induction: Induce a sustained contraction of the smooth muscle using a contractile agonist (e.g., histamine, methacholine, or carbachol).

  • Compound Administration: Add cumulative concentrations of the test compound (e.g., this compound) to the organ bath.

  • Measurement of Relaxation: Record the changes in isometric tension to determine the concentration-response curve and calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Signaling Pathways and Mechanisms

The bronchodilator effect of this compound is mediated through the beta-2 adrenergic receptor signaling pathway, a common mechanism for many bronchodilators.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound B2AR Beta-2 Adrenergic Receptor This compound->B2AR Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Beta-2 Adrenergic Receptor Signaling Pathway for Bronchodilation.

This diagram illustrates the sequence of events following the binding of a beta-2 agonist like this compound to its receptor on bronchial smooth muscle cells, ultimately leading to muscle relaxation and bronchodilation.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a bronchodilator.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_outcome Primary Outcome receptor_binding Receptor Binding Assays (Beta-2 Adrenergic Receptor) in_vitro In Vitro Bronchial Smooth Muscle Relaxation receptor_binding->in_vitro animal_models In Vivo Animal Models (e.g., Guinea Pig Asthma Model) in_vitro->animal_models phase1 Phase I (Safety and Tolerability) animal_models->phase1 phase2 Phase II (Efficacy and Dose-Ranging) phase1->phase2 phase3 Phase III (Comparative Efficacy vs. Standard of Care) phase2->phase3 spirometry Spirometry (FEV1, FVC) phase2->spirometry phase3->spirometry

Caption: Experimental Workflow for Bronchodilator Drug Development.

References

Cross-Reactivity of Methoxyphenamine in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Methoxyphenamine in various commercially available amphetamine immunoassays. Understanding the potential for cross-reactivity is critical for accurate interpretation of screening results and for the development of more specific drug detection methods. This document summarizes available quantitative data, outlines experimental protocols for key immunoassays, and provides a visual representation of a typical experimental workflow.

Data Presentation: Quantitative Cross-Reactivity of this compound

The following table summarizes the concentration of this compound required to produce a positive result in the Siemens EMIT® II Plus Amphetamines Assay at different cutoff levels. Data for other common immunoassays is also included where available.

Immunoassay PlatformAssay PrincipleTarget Analyte(s)This compound Concentration for Positive Result (ng/mL)
Siemens Enzyme Multiplied Immunoassay Technique (EMIT) Amphetamine/Methamphetamine300 ng/mL cutoff: 90,000[1] 500 ng/mL cutoff: 160,000[1] 1000 ng/mL cutoff: 360,000[1]
Abbott Fluorescence Polarization Immunoassay (FPIA) Amphetamine/MethamphetamineCross-reactivity has been observed, but specific quantitative data is not readily available in the public domain.[2][3]
Roche Kinetic Interaction of Microparticles in Solution (KIMS) Amphetamine/MethamphetamineData on this compound cross-reactivity is not provided in available manufacturer documentation.
Siemens Dimension Enzyme Immunoassay (EIA) Amphetamine/MethamphetamineData on this compound cross-reactivity is not readily available in the public domain.

Note: The data indicates that while this compound can cause a positive result in the Siemens EMIT® II Plus assay, a significantly high concentration is required compared to the target analytes. The lack of readily available quantitative data for other platforms highlights the need for further public-domain studies on the cross-reactivity of this compound.

Experimental Protocols

The following are generalized experimental protocols for determining the cross-reactivity of a compound in common amphetamine immunoassays. For specific operational parameters, it is essential to refer to the manufacturer's package insert and instrument manuals.

Siemens EMIT® II Plus Amphetamines Assay

The EMIT® II Plus Amphetamines Assay is a homogeneous enzyme immunoassay. The principle of the assay is based on the competition between the drug in the sample and a drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for a limited number of antibody binding sites.

Methodology:

  • Reagent Preparation: The assay consists of two reagents: Reagent A (antibodies to amphetamine/methamphetamine, glucose-6-phosphate) and Reagent B (drug labeled with G6PDH). These are typically ready-to-use liquid reagents.

  • Sample Preparation: Urine samples are used directly. To test for cross-reactivity, drug-free urine is spiked with known concentrations of this compound.

  • Assay Procedure (Automated Analyzer):

    • The automated analyzer pipettes a specific volume of the sample and Reagent A into a reaction cuvette.

    • After a brief incubation period, Reagent B is added.

    • The G6PDH activity is determined spectrophotometrically by measuring the rate of conversion of NAD+ to NADH at 340 nm.

    • The enzyme activity is proportional to the concentration of the drug in the sample.

  • Calibration and Control: The assay is calibrated using manufacturer-provided calibrators at different cutoff levels (e.g., 300, 500, and 1000 ng/mL). Quality controls are run to ensure the accuracy and precision of the assay.

  • Data Interpretation: The rate of absorbance change in the sample is compared to the rate of the cutoff calibrator. A sample producing a rate equal to or greater than the cutoff calibrator is considered positive.

Abbott Fluorescence Polarization Immunoassay (FPIA)

The FPIA technology is based on the principle of competitive binding. A fluorescently labeled drug competes with the unlabeled drug in the sample for binding sites on a specific antibody.

Methodology:

  • Reagent Preparation: The reagents include a fluorescein-labeled amphetamine/methamphetamine tracer and a specific antibody solution.

  • Sample Preparation: Urine samples are used. For cross-reactivity testing, drug-free urine is spiked with various concentrations of this compound.

  • Assay Procedure (e.g., on Abbott TDx Analyzer):

    • The sample, tracer, and antibody are incubated together.

    • The reaction mixture is excited with polarized light.

    • The degree of polarization of the emitted light is measured.

    • If the sample contains the target drug (or a cross-reactant), it will compete with the tracer for antibody binding sites. This results in more free tracer, which rotates more freely and thus has a lower polarization value.

  • Calibration and Control: A multi-point calibration curve is generated using calibrators of known concentrations. Controls are run to validate the calibration curve.

  • Data Interpretation: The polarization value of the sample is inversely proportional to the concentration of the drug. The instrument calculates the concentration based on the calibration curve.

Roche Kinetic Interaction of Microparticles in Solution (KIMS) Assay

The KIMS assay utilizes the principle of competition for antibody binding sites between the drug in the sample and a drug-polymer conjugate. This interaction influences the aggregation of microparticles coated with antibodies.

Methodology:

  • Reagent Preparation: The assay involves microparticles sensitized with a specific antibody and a drug-polymer conjugate.

  • Sample Preparation: Urine samples are used. To assess cross-reactivity, drug-free urine is spiked with this compound at different concentrations.

  • Assay Procedure (Automated Analyzer):

    • The sample is mixed with the antibody-coated microparticles and the drug-polymer conjugate.

    • In the absence of the drug in the sample, the drug-polymer conjugate binds to the antibody-coated microparticles, causing agglutination.

    • The rate of agglutination is measured turbidimetrically.

    • If the drug is present in the sample, it competes with the drug-polymer conjugate for the antibody binding sites, thereby inhibiting agglutination.

  • Calibration and Control: The assay is calibrated with d-methamphetamine calibrators at specified cutoff levels. Controls are used to monitor assay performance.

  • Data Interpretation: The rate of change in absorbance is inversely related to the concentration of the drug in the sample.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing immunoassay cross-reactivity and the general principle of a competitive immunoassay.

G cluster_prep Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis cluster_result Result Interpretation start Start: Obtain Drug-Free Urine spike Spike Urine with Known Concentrations of this compound start->spike run_assay Run Spiked Samples, Calibrators, and Controls on Immunoassay Analyzer spike->run_assay calibrators Prepare Calibrators and Controls calibrators->run_assay measure Measure Assay Signal (e.g., Absorbance, Polarization) run_assay->measure compare Compare Sample Signal to Cutoff Calibrator Signal measure->compare positive Positive Result (Signal ≥ Cutoff) compare->positive negative Negative Result (Signal < Cutoff) compare->negative determine Determine Minimum Concentration for Positive Result positive->determine

Caption: Experimental workflow for cross-reactivity testing.

G cluster_0 Negative Sample (No Drug) cluster_1 Positive Sample (Drug Present) Ab Antibody Ag_L Labeled Drug Ab->Ag_L Binding Occurs, Signal Generated Ab2 Antibody Drug Drug (or Cross-Reactant) Ab2->Drug Ag_L2 Labeled Drug Ag_L2->Ab2 Drug->Ab2 Competition for Binding Sites label_no_signal Reduced/No Signal

References

Comparative Analysis of Methoxyphenamine and its Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the pharmacological and metabolic profiles of Methoxyphenamine and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective comparison, complete with detailed methodologies and visual representations of key biological pathways.

Introduction

This compound is a sympathomimetic amine of the amphetamine class, utilized primarily as a bronchodilator and nasal decongestant.[1] Its therapeutic effects are mediated through its action as a non-selective β-adrenoceptor agonist.[1] The clinical efficacy and potential side effects of this compound are intrinsically linked to its metabolic fate within the body, which involves transformation into several key metabolites. Understanding the comparative pharmacology of the parent drug and these metabolites is crucial for a complete comprehension of its overall activity profile.

The primary metabolic pathways for this compound are O-demethylation, N-demethylation, and aromatic ring hydroxylation, leading to the formation of O-desmethylthis compound (ODMP), N-desmethylthis compound (NDMP), and 5-hydroxythis compound (5HMP), respectively.[2][3][4] In vitro studies have confirmed that the cytochrome P450 enzyme CYP2D6 is involved in the formation of ODMP and 5HMP, but not NDMP.

Pharmacological Profile

This compound exerts its pharmacological effects by stimulating adrenergic receptors. Its bronchodilatory action is attributed to the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and improved airflow. Its decongestant effects stem from the stimulation of α-adrenergic receptors in the nasal mucosa, causing vasoconstriction and reduced swelling.

Table 1: Adrenergic Receptor Binding Affinities of this compound

CompoundReceptor SubtypepKi
This compoundβ1-adrenoceptor-3.94
This compoundβ2-adrenoceptor-4.59 ± 0.04
This compoundβ3-adrenoceptorNot Determined

Data sourced from Baker, 2005. pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Metabolic Pathways and Pharmacokinetics

The metabolism of this compound is a key determinant of its duration of action and potential for drug-drug interactions. The primary enzymatic transformations are well-established.

Methoxyphenamine_Metabolism This compound This compound ODMP O-desmethyl- This compound (ODMP) This compound->ODMP O-demethylation (CYP2D6) NDMP N-desmethyl- This compound (NDMP) This compound->NDMP N-demethylation HMP 5-hydroxy- This compound (5HMP) This compound->HMP Aromatic Hydroxylation (CYP2D6)

Figure 1: Metabolic pathways of this compound.

A pilot study in healthy volunteers following a single oral dose of this compound hydrochloride provided insights into its pharmacokinetic profile and that of its major metabolites.

Table 2: Detection of this compound and its Metabolites in Human Plasma

CompoundDetection Duration (hours)
This compoundat least 24
O-desmethylthis compound (ODMP)at least 32
5-hydroxythis compound (5HMP)at least 12
N-desmethylthis compound (NDMP)at least 4

Data from a pilot study involving healthy volunteers after a single oral dose.

Signaling Pathway

As a β-adrenergic agonist, this compound initiates a well-characterized signaling cascade upon binding to its receptor. This pathway ultimately leads to the physiological responses of bronchodilation and vasoconstriction.

Beta_Adrenergic_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound BetaReceptor β-Adrenergic Receptor This compound->BetaReceptor Binds to GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., muscle relaxation) PKA->Response Phosphorylates targets leading to

Figure 2: Beta-adrenergic signaling pathway initiated by this compound.

Experimental Protocols

The analysis of this compound and its metabolites in biological matrices is critical for pharmacokinetic and metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma Analysis

This protocol is a summary of a sensitive method for the determination of this compound and its metabolites in plasma.

Sample Preparation:

  • To 1 mL of plasma, add a suitable internal standard.

  • Precipitate proteins by adding 10% trichloroacetic acid.

  • Centrifuge to pellet the precipitated proteins.

  • Adjust the pH of the supernatant to 9.2.

  • Perform aqueous derivatization with pentafluorobenzoyl chloride.

  • Extract the derivatized analytes with a single step of cyclohexane extraction.

  • Evaporate the organic layer to dryness and reconstitute in a suitable solvent for injection.

GC-MS Parameters:

  • Detector: Electron-capture detector for metabolites; Nitrogen-phosphorus detector for the parent drug.

  • Column: Specificity will depend on the analytes, but a non-polar column like a DB-5ms is often suitable for this class of compounds.

  • Carrier Gas: Helium.

  • Temperature Program: An initial temperature of around 85°C, ramped to a final temperature of approximately 330°C.

  • Injection Mode: Splitless or split injection depending on the concentration of the analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urine Analysis

This protocol is based on a method for the detection of this compound and its metabolites in urine for doping control purposes.

Sample Preparation:

  • To 5 mL of urine, add an appropriate internal standard (e.g., deuterated analog).

  • For a simple screening method, the urine can be directly injected after dilution and addition of the internal standard.

  • For a more concentrated sample, perform a liquid-liquid extraction. Adjust the pH of the urine to 14 and extract with tert-butylmethyl ether.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

LC-MS/MS Parameters:

  • LC Column: A C18 or a phenyl-hexyl column is typically used. For example, a Phenomenex Gemini C6-phenyl column (4.6x150 mm, 3 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically around 0.8 to 1 mL/min with a post-column split if necessary.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for each analyte and the internal standard.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization Concentration Evaporation & Reconstitution Derivatization->Concentration Injection Injection into GC or LC Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification Identification Identification Detection->Identification

Figure 3: General experimental workflow for the analysis of this compound and its metabolites.

Conclusion

This compound is a clinically utilized bronchodilator and nasal decongestant that undergoes extensive metabolism to form O-desmethyl, N-desmethyl, and 5-hydroxy metabolites. While the pharmacological activity of the parent compound at adrenergic receptors is established, a significant knowledge gap exists regarding the comparative pharmacological profiles of its primary metabolites. Further research is warranted to elucidate the specific receptor binding affinities and functional activities of these metabolites to fully understand their contribution to the overall therapeutic and potential adverse effects of this compound. The analytical methodologies outlined in this guide provide a robust framework for conducting such future pharmacokinetic and pharmacodynamic investigations.

References

The Evolving Landscape of Bronchodilators: A Comparative Analysis of Methoxyphenamine and Newer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 28, 2025 – A comprehensive review of available pharmacological and clinical data reveals a significant evolution in bronchodilator therapy, with newer agents demonstrating marked improvements in selectivity and efficacy compared to older drugs like methoxyphenamine. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key data and experimental methodologies to inform future research and development in respiratory medicine.

This compound, a sympathomimetic amine of the amphetamine class, has historically been used as a bronchodilator.[1] Its mechanism of action involves the stimulation of adrenergic receptors, leading to the relaxation of airway smooth muscle.[2][3] However, this compound is characterized as a non-selective β-adrenoceptor agonist, which can result in a broader range of systemic effects.[4]

In contrast, modern bronchodilator therapy has shifted towards highly selective agents, primarily long-acting β2-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs). These drugs offer targeted action on the airways, maximizing therapeutic benefit while minimizing off-target side effects. Newer therapies often involve fixed-dose combinations of LABAs and LAMAs, which have been shown to provide superior bronchodilation and clinical outcomes compared to monotherapy.[5]

This guide presents a comparative analysis of the efficacy of this compound and these newer bronchodilators, supported by available experimental data. It is important to note that quantitative receptor binding and potency data for this compound are scarce in publicly available literature, reflecting its older development era. This limitation necessitates a partially qualitative comparison for some pharmacological parameters.

Mechanism of Action: A Shift from Non-Selective to Targeted Therapy

This compound functions as a bronchodilator by stimulating β-adrenergic receptors in the bronchial smooth muscle, leading to relaxation and wider airways. It also promotes the release of norepinephrine, which further activates both alpha and beta-adrenergic receptors, contributing to its bronchodilatory and decongestant effects.

Newer bronchodilators, however, employ more refined mechanisms.

  • Long-Acting β2-Agonists (LABAs) such as salmeterol, formoterol, and vilanterol, are highly selective for the β2-adrenergic receptor subtype, which is predominantly expressed in airway smooth muscle. This selectivity minimizes cardiovascular side effects associated with β1-receptor stimulation.

  • Long-Acting Muscarinic Antagonists (LAMAs) like tiotropium, glycopyrronium, and umeclidinium, block the action of acetylcholine on M3 muscarinic receptors in the airways. This prevents bronchoconstriction mediated by the parasympathetic nervous system.

The complementary actions of LABAs and LAMAs have led to the development of successful combination therapies that target both major pathways of bronchoconstriction.

Signaling Pathways and Experimental Workflows

The signaling cascades initiated by these bronchodilators, as well as the typical workflows for their preclinical and clinical evaluation, are depicted below.

cluster_this compound This compound (Non-selective β-agonist) cluster_LABA Newer LABA (Selective β2-agonist) This compound This compound Adrenergic_Receptors β1 & β2 Adrenergic Receptors This compound->Adrenergic_Receptors AC Adenylyl Cyclase Adrenergic_Receptors->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation LABA e.g., Salmeterol, Formoterol Beta2_Receptor β2 Adrenergic Receptor LABA->Beta2_Receptor AC_LABA Adenylyl Cyclase Beta2_Receptor->AC_LABA cAMP_LABA ↑ cAMP AC_LABA->cAMP_LABA PKA_LABA Protein Kinase A cAMP_LABA->PKA_LABA Relaxation_LABA Bronchodilation PKA_LABA->Relaxation_LABA

Figure 1: Simplified signaling pathway of β-agonist bronchodilators.

cluster_LAMA Newer LAMA (Muscarinic Antagonist) Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor PLC Phospholipase C M3_Receptor->PLC Activates LAMA e.g., Tiotropium, Glycopyrronium LAMA->M3_Receptor Blocks IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Contraction Bronchoconstriction Ca2->Contraction

Figure 2: Simplified signaling pathway of LAMA bronchodilators.

cluster_Workflow Bronchodilator Efficacy Evaluation Workflow In_Vitro In Vitro Assays (Receptor Binding, Functional Assays) Ex_Vivo Ex Vivo Studies (Isolated Trachea/Bronchi) In_Vitro->Ex_Vivo In_Vivo In Vivo Animal Models (e.g., Guinea Pig, Mouse) Ex_Vivo->In_Vivo Clinical_Trials Clinical Trials (Phase I-III) (Spirometry - FEV1) In_Vivo->Clinical_Trials

Figure 3: General experimental workflow for bronchodilator drug development.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data for this compound and newer bronchodilators.

Table 1: Receptor Binding Affinity (Ki) of Bronchodilators

Drug ClassDrugTarget ReceptorKi (nM)Citation(s)
Non-selective β-agonist This compoundβ-AdrenergicData Not Available-
LABA Salmeterolβ2-Adrenergic1.5
LABA Formoterolβ2-Adrenergic2.0 (pKi 8.7)-
LABA Vilanterolβ2-Adrenergic~0.04 (pKi 10.4)-
LAMA TiotropiumM3 Muscarinic0.14 - 0.32-
LAMA GlycopyrroniumM3 Muscarinic0.5 - 3.6
LAMA UmeclidiniumM3 Muscarinic0.06

Table 2: In Vitro Potency (EC50) of β-Agonist Bronchodilators

DrugAssayEC50 (nM)Citation(s)
This compoundcAMP accumulation / Airway relaxationData Not Available-
SalmeterolcAMP accumulation~1.0-
FormoterolAirway relaxation1.3
VilanterolcAMP accumulation~0.04 (pEC50 10.4)

Table 3: Clinical Efficacy - Improvement in Forced Expiratory Volume in 1 second (FEV1)

Drug/CombinationStudy PopulationImprovement in Trough FEV1 (mL) vs. Placebo/ComparatorCitation(s)
This compoundAsthma/COPDSpecific FEV1 data from monotherapy trials are limited.-
LABA/LAMA Combinations
Indacaterol/GlycopyrroniumCOPD89.44
Tiotropium/OlodaterolCOPD54.75
Umeclidinium/VilanterolCOPD83.66

Experimental Protocols

Receptor Binding Assays (for Ki determination): These assays typically involve radioligand binding studies using cell membranes expressing the receptor of interest (e.g., β2-adrenergic or M3-muscarinic receptors). The ability of the test compound (this compound or newer bronchodilators) to displace a known radiolabeled ligand is measured at various concentrations. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays (for EC50 determination): For β-agonists, functional potency is often assessed by measuring the accumulation of cyclic AMP (cAMP) in cells expressing the β2-adrenergic receptor. Cells are incubated with varying concentrations of the agonist, and the amount of cAMP produced is quantified. The concentration of the agonist that produces 50% of the maximal response (EC50) is a measure of its potency. Another functional assay involves measuring the relaxation of pre-contracted isolated airway smooth muscle tissues (e.g., guinea pig trachea or human bronchial rings) in an organ bath.

In Vivo Animal Models: Animal models, such as guinea pigs and mice, are used to assess the in vivo efficacy and duration of action of bronchodilators. Bronchoconstriction is induced by agents like histamine or methacholine, and the ability of the test compound to prevent or reverse this bronchoconstriction is measured, often by assessing changes in airway resistance.

Clinical Trials (Spirometry): The primary endpoint for assessing bronchodilator efficacy in clinical trials is the change in Forced Expiratory Volume in 1 second (FEV1). Spirometry is performed before and after administration of the bronchodilator. A significant increase in FEV1 (typically ≥12% and ≥200 mL from baseline) indicates a positive bronchodilator response. For long-acting agents, the trough FEV1 (measured at the end of the dosing interval) is a key measure of sustained efficacy.

Conclusion

The evolution from non-selective agents like this compound to highly selective LABAs and LAMAs represents a significant advancement in the pharmacological treatment of obstructive airway diseases. The improved receptor selectivity of newer bronchodilators translates into a more favorable efficacy and safety profile. While direct quantitative comparisons with this compound are hampered by a lack of available data, the substantial body of evidence for newer agents underscores their superiority in providing targeted and sustained bronchodilation. Future research and development should continue to focus on refining selectivity and exploring novel mechanisms to further improve therapeutic outcomes for patients with respiratory diseases.

References

A Comparative Analysis of Methoxyphenamine: In Vitro Mechanisms and In Vivo Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, has been utilized primarily as a bronchodilator and nasal decongestant.[1][2] Understanding the relationship between its interactions with cellular targets (in vitro) and its physiological effects in a whole organism (in vivo) is crucial for optimizing its therapeutic applications and predicting potential side effects. This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by available experimental data.

Summary of Pharmacological Effects

This compound exerts its effects primarily through the adrenergic system. It acts as a β-adrenergic receptor agonist and also demonstrates activity at α-adrenergic receptors.[1][3][4] Its mechanism of action is twofold: it can directly bind to and activate adrenergic receptors, and it can indirectly stimulate the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system. This dual action leads to physiological responses such as the relaxation of bronchial smooth muscle (bronchodilation) and the constriction of blood vessels in the nasal mucosa (nasal decongestion).

Quantitative Comparison of In Vitro and In Vivo Data

To facilitate a clear comparison, the following tables summarize the available quantitative data on the effects of this compound. A significant gap in the publicly available literature is the absence of specific receptor binding affinities (Ki) and functional potencies (EC50) for this compound at its primary adrenergic targets.

Table 1: In Vitro Effects of this compound

ParameterAssay SystemTarget/EffectResultCitation
Antagonism of HistamineGuinea Pig Ileum ContractionHistamine H1 Receptor- Shifts histamine log-concentration-response curve to the right (10⁻⁵ to 10⁻⁴ M)- 3.90-fold rightward shift at 10⁻⁵ M- Non-competitive antagonism at higher concentrations (≥ 10⁻⁴ M)
MetabolismHuman CYP2D6 MicrosomesMetabolic ProfileMetabolized to O-desmethylthis compound (ODMP) and 5-hydroxythis compound (5HMP)

Table 2: In Vivo Effects of this compound

ParameterAnimal ModelEffectResultCitation
Nasal Decongestion (ID50)Anesthetized RatsInhibition of histamine-induced nasal congestion1.16 mg/kg (i.v.)
BronchodilationAnesthetized Guinea PigsAntagonism of histamine-induced bronchoconstriction2.94-fold rightward shift of histamine dose-response curve at 20 mg/kg (i.v.)
Anti-inflammatory EffectRat Model of COPDReduction of pro-inflammatory cytokines in bronchoalveolar lavage fluidSignificant decrease with daily oral doses of 3, 9, and 27 mg of a this compound compound

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols used in key studies investigating the effects of this compound.

In Vitro Assay: Guinea Pig Ileum Contraction

This assay is used to assess the effect of this compound on smooth muscle contraction induced by histamine.

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Measurement: The tissue is connected to an isotonic transducer to record contractions.

  • Experimental Procedure:

    • A cumulative concentration-response curve for histamine is established.

    • The tissue is then incubated with varying concentrations of this compound (e.g., 10⁻⁵ M to 10⁻³ M) for a set period.

    • The histamine concentration-response curve is re-established in the presence of this compound.

  • Data Analysis: The magnitude of the rightward shift in the histamine dose-response curve is calculated to determine the antagonistic effect of this compound.

In Vivo Model: Histamine-Induced Nasal Congestion in Rats

This model evaluates the nasal decongestant activity of this compound.

  • Animal Preparation: Male Wistar rats are anesthetized. A cannula is inserted into the trachea for artificial ventilation, and another is placed in the nasopharynx to measure nasal airway resistance.

  • Induction of Nasal Congestion: Histamine is administered intranasally to induce nasal congestion, which is measured as an increase in nasal airway resistance.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Data Analysis: The dose of this compound required to reduce the histamine-induced nasal congestion by 50% (ID50) is calculated.

Signaling Pathways and Experimental Workflows

The cellular mechanisms underlying the effects of this compound involve complex signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the workflow of a key experimental assay.

methoxyphenamine_signaling meth This compound beta2 β2-Adrenergic Receptor meth->beta2 Direct Agonism alpha1 α1-Adrenergic Receptor meth->alpha1 Direct Agonism norepi Norepinephrine Release meth->norepi Indirect Action g_alpha_s Gαs beta2->g_alpha_s g_alpha_q Gαq alpha1->g_alpha_q norepi->beta2 norepi->alpha1 ac Adenylyl Cyclase g_alpha_s->ac camp cAMP ac->camp pka Protein Kinase A camp->pka bronchodilation Bronchodilation (Smooth Muscle Relaxation) pka->bronchodilation plc Phospholipase C g_alpha_q->plc ip3 IP3 plc->ip3 ca2 ↑ Intracellular Ca²⁺ ip3->ca2 vasoconstriction Vasoconstriction (Nasal Decongestion) ca2->vasoconstriction experimental_workflow start Start: Isolate Guinea Pig Ileum mount Mount Tissue in Organ Bath (Tyrode's Solution, 37°C) start->mount stabilize Stabilize Tissue mount->stabilize hist_curve1 Establish Baseline Histamine Concentration-Response Curve stabilize->hist_curve1 incubate Incubate with this compound hist_curve1->incubate hist_curve2 Re-establish Histamine Curve in Presence of this compound incubate->hist_curve2 analyze Analyze Data: Calculate Fold Shift hist_curve2->analyze end End analyze->end

References

Confirming the binding affinity of Methoxyphenamine to adrenergic receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxyphenamine, a sympathomimetic amine of the amphetamine class, has been utilized clinically as a bronchodilator. Its therapeutic effects are attributed to its interaction with adrenergic receptors. However, a comprehensive, quantitative understanding of its binding affinity to the various adrenergic receptor subtypes remains elusive in publicly available literature. This guide provides a comparative framework for researchers seeking to characterize the adrenergic binding profile of this compound, offering a qualitative summary of its known interactions, a quantitative comparison with established adrenergic ligands, and a detailed experimental protocol for determining its binding affinity.

This compound and Adrenergic Receptors: A Qualitative Overview

This compound is broadly classified as a β-adrenergic receptor agonist.[1][2] Its action as a bronchodilator is consistent with the activation of β2-adrenergic receptors in the smooth muscle of the airways, leading to relaxation and improved airflow.[3] Additionally, some evidence suggests an indirect involvement of α1-adrenoceptors in its mechanism of action, particularly in its effects on nasal congestion.[4] The World Health Organization's Anatomical Therapeutic Chemical (ATC) classification system categorizes this compound as a non-selective beta-adrenoreceptor agonist.[5]

Despite these classifications, specific binding affinities, such as the dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50), for this compound at α1, α2, β1, β2, and β3 adrenergic receptor subtypes are not readily found in scientific literature. This lack of quantitative data prevents a precise understanding of its receptor selectivity and potential off-target effects.

Comparative Binding Affinities of Adrenergic Ligands

To provide a frame of reference for the potential binding profile of this compound, the following table summarizes the binding affinities (Ki in nM) of several well-characterized adrenergic agonists and antagonists across different receptor subtypes. This data, gathered from various sources, highlights the diverse selectivity profiles of compounds acting on the adrenergic system.

CompoundTypeα1-AR (Ki, nM)α2-AR (Ki, nM)β1-AR (Ki, nM)β2-AR (Ki, nM)
Norepinephrine Agonist33056--
Isoprenaline Agonist----
Salbutamol Agonist----
Prazosin Antagonist----
Yohimbine Antagonist-12--
Propranolol Antagonist----
ICI 118,551 Antagonist--49.50.7

Note: A lower Ki value indicates a higher binding affinity. Data for some compounds at specific receptor subtypes is not consistently reported in the literature reviewed.

Experimental Protocol: Radioligand Competition Binding Assay

To quantitatively determine the binding affinity of this compound for adrenergic receptors, a radioligand competition binding assay is the gold standard. This method measures the ability of a test compound (in this case, this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Objective: To determine the Ki of this compound for α1, α2, β1, and β2 adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO-K1 or HEK293 cells).

  • Radioligands:

    • α1-AR: [3H]-Prazosin

    • α2-AR: [3H]-Rauwolscine

    • β1/β2-AR: [3H]-CGP 12177 or [3H]-Dihydroalprenolol (DHA)

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist for the respective receptor (e.g., 10 µM Phentolamine for α-receptors, 10 µM Propranolol for β-receptors).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer to a predetermined optimal protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Membranes.

    • Non-specific Binding: Radioligand + Non-specific Binding Control + Membranes.

    • Competition Binding: Radioligand + varying concentrations of this compound + Membranes.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Process and Pathway

To further aid in the understanding of the experimental process and the underlying biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Expressing Cell Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand competition binding assay.

signaling_pathway cluster_alpha1 α1-Adrenergic Receptor cluster_alpha2 α2-Adrenergic Receptor cluster_beta β-Adrenergic Receptors (β1, β2, β3) A1 α1-AR Gq Gq A1->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Ca²⁺ IP3_DAG->Ca PKC PKC Activation IP3_DAG->PKC A2 α2-AR Gi Gi A2->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease B β-AR Gs Gs B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase PKA PKA Activation cAMP_increase->PKA Ligand Adrenergic Agonist Ligand->A1 Ligand->A2 Ligand->B

Caption: Simplified signaling pathways of adrenergic receptors.

References

A Comparative Guide to Drug-Drug Interactions with Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and potential drug-drug interactions with Methoxyphenamine, a sympathomimetic amine used as a bronchodilator and decongestant. The information is intended to support research, drug development, and clinical safety assessments by summarizing key metabolic pathways, pharmacodynamic interactions, and available experimental data.

Overview of this compound's Mechanism and Metabolism

This compound primarily acts as a β-adrenergic receptor agonist, leading to bronchodilation. It also possesses α-adrenergic agonist properties, which contribute to its decongestant effects through vasoconstriction.[1] The drug's sympathomimetic action is largely indirect, mediated by the release of norepinephrine.[2]

This compound is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] Specifically, O-demethylation and aromatic hydroxylation are major metabolic pathways mediated by the polymorphic enzyme CYP2D6 .[3][4] N-demethylation also occurs but to a lesser extent and is not mediated by CYP2D6. Understanding these metabolic pathways is crucial for predicting and evaluating potential drug-drug interactions.

Data Presentation: Quantitative Analysis of Drug Interactions

Quantitative data on this compound's drug-drug interactions are limited in publicly available literature. The most well-documented interaction is with the potent CYP2D6 inhibitor, quinidine.

Table 1: Pharmacokinetic Interaction between this compound and Quinidine in Healthy Volunteers

ParameterThis compound Alone (Mean ± SD)This compound + Quinidine (Mean ± SD)% Change
Urinary Excretion (0-32h)
This compoundData not specifiedData not specified-
O-desmethylthis compoundData not specifiedSignificantly decreased-
5-hydroxythis compoundData not specifiedSignificantly decreased-
N-desmethylthis compoundData not specifiedNo significant change-
Metabolic Ratio
This compound / O-desmethylthis compoundExtensive Metabolizer PhenotypeShift to Poor Metabolizer Phenotype-

Note: The study by Roy et al. (1987) focused on urinary metabolite excretion and metabolic ratios rather than plasma pharmacokinetic parameters like AUC or Cmax. The results clearly demonstrate a significant inhibition of CYP2D6-mediated metabolism of this compound by quinidine.

Table 2: Qualitative Summary of Potential Drug-Drug Interactions with this compound

Interacting Drug ClassPotential OutcomeMechanism of Interaction
Monoamine Oxidase Inhibitors (MAOIs) Hypertensive crisisIncreased norepinephrine availability due to both MAO inhibition and this compound's releasing effect.
Sympathomimetic Amines Additive cardiovascular effects (increased heart rate, blood pressure)Potentiation of sympathomimetic effects.
Beta-Blockers Decreased therapeutic effect of both drugsPharmacodynamic antagonism at β-adrenergic receptors.
Tricyclic Antidepressants Potential for increased cardiovascular side effectsPotentiation of norepinephrine effects.
CYP2D6 Inhibitors (e.g., Quinidine, Fluoxetine, Paroxetine) Increased plasma concentrations of this compoundInhibition of this compound's primary metabolic pathway.
CNS Depressants Potential for altered sedative effectsPharmacodynamic interaction.

Experimental Protocols

In Vivo Study of CYP2D6 Inhibition: this compound and Quinidine

This protocol is based on the methodology described by Roy et al. (1987).

Objective: To evaluate the effect of quinidine, a potent CYP2D6 inhibitor, on the metabolism of this compound in healthy volunteers.

Study Design:

  • Participants: Healthy male volunteers classified as extensive metabolizers for CYP2D6.

  • Treatment Arms:

    • Single oral dose of this compound HCl (60.3 mg).

    • Pre-treatment with quinidine (250 mg bisulfate salt) followed by a single oral dose of this compound HCl (60.3 mg).

  • Washout Period: A sufficient washout period between treatment arms.

  • Sample Collection: Urine collection for 32 hours post-Methoxyphenamine administration.

  • Analytical Method: Quantification of this compound and its metabolites (N-desmethyl, O-desmethyl, and 5-hydroxy) in urine using a validated chromatographic method (e.g., GC-MS or LC-MS/MS).

  • Endpoint Analysis: Comparison of the urinary excretion profiles and metabolic ratios (e.g., this compound/O-desmethylthis compound) between the two treatment arms.

In Vitro Assessment of CYP2D6 Inhibition using Human Liver Microsomes

This is a representative protocol for assessing the inhibitory potential of a compound on this compound metabolism.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the CYP2D6-mediated metabolism of this compound.

Materials:

  • Pooled human liver microsomes (HLMs).

  • This compound.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Potassium phosphate buffer (pH 7.4).

  • Test compound and a known CYP2D6 inhibitor (e.g., quinidine) as a positive control.

  • Acetonitrile or other suitable organic solvent to terminate the reaction.

  • LC-MS/MS for metabolite quantification.

Procedure:

  • Preparation: Prepare stock solutions of this compound, the test compound, and the positive control.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine HLMs, phosphate buffer, and varying concentrations of the test compound or positive control.

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation: Add this compound to the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes) within the linear range of metabolite formation.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the formation of a specific CYP2D6-mediated metabolite of this compound (e.g., O-desmethylthis compound) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Methoxyphenamine_Metabolism This compound This compound O_Desmethyl O-desmethyl- This compound This compound->O_Desmethyl O-demethylation Five_Hydroxy 5-hydroxy- This compound This compound->Five_Hydroxy Aromatic hydroxylation N_Desmethyl N-desmethyl- This compound This compound->N_Desmethyl N-demethylation CYP2D6 CYP2D6 CYP2D6->O_Desmethyl CYP2D6->Five_Hydroxy Other_Enzymes Other Enzymes Other_Enzymes->N_Desmethyl Quinidine Quinidine Quinidine->CYP2D6 Inhibits

Caption: Metabolic pathway of this compound and inhibition by quinidine.

MAOI_Interaction cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAO Monoamine Oxidase NE_Vesicles Norepinephrine Vesicles MAO->NE_Vesicles Degrades NE NE_Released Norepinephrine (Released) NE_Vesicles->NE_Released Adrenergic_Receptor Adrenergic Receptor NE_Released->Adrenergic_Receptor Binds Sympathetic_Response Increased Sympathetic Response Adrenergic_Receptor->Sympathetic_Response MAOIs MAOIs MAOIs->MAO Inhibits This compound This compound This compound->NE_Vesicles Stimulates Release

Caption: Pharmacodynamic interaction of this compound with MAOIs.

Experimental_Workflow cluster_0 Treatment Arm 1 cluster_1 Treatment Arm 2 start Recruit Healthy Volunteers (Extensive Metabolizers) meth_admin_1 Administer this compound start->meth_admin_1 quin_admin Administer Quinidine start->quin_admin urine_collect_1 Collect Urine (0-32h) meth_admin_1->urine_collect_1 analysis Quantify this compound and Metabolites (LC-MS/MS) urine_collect_1->analysis meth_admin_2 Administer this compound quin_admin->meth_admin_2 urine_collect_2 Collect Urine (0-32h) meth_admin_2->urine_collect_2 urine_collect_2->analysis comparison Compare Metabolite Profiles and Metabolic Ratios analysis->comparison

Caption: In vivo experimental workflow for this compound-Quinidine interaction.

References

Comparative Metabolism of Methoxyphenamine: A Human vs. Monkey Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the species-specific metabolic pathways of Methoxyphenamine, highlighting key differences between human and primate models.

This guide provides a comprehensive comparison of this compound metabolism in humans and monkeys, drawing upon available scientific literature. Understanding the metabolic fate of a drug candidate in different species is a cornerstone of preclinical drug development, offering insights into potential efficacy and toxicity. This document summarizes the known metabolic pathways, presents available data in a comparative format, details experimental methodologies, and provides a visual representation of the metabolic transformations.

Executive Summary

This compound undergoes significant metabolism in both humans and monkeys, primarily through three main pathways: aromatic O-demethylation, aromatic ring hydroxylation, and N-demethylation. While these core pathways are shared, a notable species-specific difference exists. In monkeys, three additional major metabolites, which remain unidentified, are formed, suggesting a more complex or divergent metabolic route compared to humans. In humans, these primary transformations and their subsequent glucuronide conjugations represent the principal metabolic fate of the drug. Further research in humans has also identified secondary metabolites, indicating more extensive biotransformation than initially understood.

Comparative Metabolic Profile

The metabolic profiles of this compound in humans and monkeys show both similarities in the primary routes of biotransformation and a significant divergence in the formation of additional metabolites in monkeys.

Metabolic PathwayHumanMonkeyKey Observations
Aromatic O-demethylation YesYesA common pathway in both species.
Aromatic Ring Hydroxylation YesYesFollowed by glucuronide conjugation in both.
N-demethylation YesYesA shared route of metabolism.
Formation of Additional Major Metabolites NoYes (Three unidentified)Represents a significant species difference.
Formation of Secondary Metabolites Yes (e.g., 5-hydroxy-2-methoxyamphetamine, 2-methoxyphenylacetone)Not explicitly reportedHuman metabolism appears to be more extensively characterized.

Metabolic Pathways of this compound

The following diagram illustrates the known metabolic pathways of this compound in humans and monkeys, highlighting the shared and species-specific transformations.

Methoxyphenamine_Metabolism cluster_human Human Metabolism cluster_monkey Monkey Metabolism Methoxyphenamine_H This compound O-demethylation_H Aromatic O-demethylation Methoxyphenamine_H->O-demethylation_H Hydroxylation_H Aromatic Ring Hydroxylation Methoxyphenamine_H->Hydroxylation_H N-demethylation_H N-demethylation Methoxyphenamine_H->N-demethylation_H Glucuronidation_H Glucuronide Conjugation O-demethylation_H->Glucuronidation_H Hydroxylation_H->Glucuronidation_H Secondary_Metabolites_H Secondary Metabolites Hydroxylation_H->Secondary_Metabolites_H N-demethylation_H->Secondary_Metabolites_H Methoxyphenamine_M This compound O-demethylation_M Aromatic O-demethylation Methoxyphenamine_M->O-demethylation_M Hydroxylation_M Aromatic Ring Hydroxylation Methoxyphenamine_M->Hydroxylation_M N-demethylation_M N-demethylation Methoxyphenamine_M->N-demethylation_M Additional_Metabolites_M Three Unidentified Major Metabolites Methoxyphenamine_M->Additional_Metabolites_M Glucuronidation_M Glucuronide Conjugation O-demethylation_M->Glucuronidation_M Hydroxylation_M->Glucuronidation_M

Caption: Metabolic pathways of this compound in humans and monkeys.

Experimental Protocols

The identification and comparison of this compound metabolites in humans and monkeys have primarily been conducted using chromatographic and spectrometric techniques. The following is a generalized protocol based on the available literature.

1. Sample Collection and Preparation:

  • Urine Collection: Urine samples are collected from human subjects and monkeys following the administration of this compound.

  • Enzymatic Hydrolysis: To analyze conjugated metabolites, urine samples are often treated with β-glucuronidase to hydrolyze the glucuronide conjugates, liberating the parent metabolites.

  • Extraction: The metabolites are then extracted from the urine using a suitable organic solvent under alkaline conditions.

2. Analytical Methodology:

  • Gas-Liquid Chromatography (GLC): The extracted metabolites are separated using a gas chromatograph. This technique separates compounds based on their volatility and interaction with the stationary phase of the chromatography column.

  • Mass Spectrometry (MS): The separated compounds from the GLC are then introduced into a mass spectrometer for identification. The mass spectrometer fragments the molecules and the resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint, which can be compared to that of synthetic reference compounds for positive identification.

The combination of GLC and MS (GLC-MS) is a powerful tool for separating and identifying drug metabolites in biological fluids.

Experimental Workflow

The following diagram outlines the typical workflow for the analysis of this compound metabolites.

Experimental_Workflow Admin Administration of This compound Urine Urine Sample Collection Admin->Urine Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Urine->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction Analysis GLC-MS Analysis Extraction->Analysis Identification Metabolite Identification (Comparison with Standards) Analysis->Identification Comparison Comparative Analysis (Human vs. Monkey) Identification->Comparison

Caption: Workflow for this compound metabolite analysis.

Implications for Drug Development

The observed differences in the metabolic profile of this compound between humans and monkeys underscore the importance of conducting thorough comparative metabolism studies during preclinical development. The presence of additional major metabolites in monkeys could have significant implications for the toxicological assessment of the drug. These species-specific metabolites may have different pharmacological or toxicological properties, and their absence in humans could lead to inaccurate predictions of safety and efficacy. Therefore, while non-human primates are often considered a good model for human drug metabolism, these findings highlight that direct extrapolation of metabolic data should be done with caution. Further identification of the unique monkey metabolites would be crucial for a complete understanding of the species-specific disposition of this compound.

Distinguishing Active Ingestion from Passive Exposure to Methoxyphenamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to differentiate between active consumption and passive environmental exposure to Methoxyphenamine (MPA). By leveraging experimental data from various biological matrices, this document outlines key biomarkers, analytical protocols, and data interpretation strategies.

Introduction

This compound (2-methoxy-N-methylamphetamine) is a sympathomimetic amine of the amphetamine class, previously used as a bronchodilator. Distinguishing between its active use and passive exposure is a critical challenge in forensic toxicology and clinical research. This guide details analytical approaches using urine and hair samples to provide a clearer determination of exposure routes.

The primary mechanism of action for this compound involves the stimulation of norepinephrine release, which in turn activates adrenergic receptors.[1] This leads to physiological responses such as bronchodilation.

Methoxyphenamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell MPA This compound Vesicle Synaptic Vesicle (Norepinephrine) MPA->Vesicle Stimulates Release NE Norepinephrine Vesicle->NE Release BetaReceptor β-Adrenergic Receptor NE->BetaReceptor Binds GProtein G-protein (Gs) BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylates Targets

Caption: this compound-induced β-adrenergic signaling pathway.

Biomarkers of Exposure

The key to distinguishing active from passive exposure lies in the analysis of the parent compound and its metabolites. The primary metabolic pathways for this compound include O-demethylation, N-demethylation, and aromatic hydroxylation, primarily mediated by the CYP2D6 enzyme.[2][3]

Key Metabolites:

  • O-desmethylthis compound (ODMP)

  • N-desmethylthis compound (NDMP)

  • 5-hydroxythis compound (5HMP)

The presence of significant concentrations of these metabolites is a strong indicator of active ingestion, as passive exposure is unlikely to result in substantial metabolism.

Comparative Analysis: Urine vs. Hair

Urinary Analysis

Urinalysis offers a short-term window of detection and is highly effective for differentiating recent active and passive exposure. A key study by Morinaka et al. (2023) demonstrated significant differences in urinary this compound concentrations following active and passive inhalation.[4][5]

Table 1: Urinary this compound (MPA) Concentrations after Active and Passive Inhalation

Exposure TypeMaximum Urinary MPA Concentration (ng/mL)Total Urinary MPA Excretion in 24h (µg)
Active Inhalation 800625
Passive Inhalation 13.48.21

The data clearly indicates that urinary MPA concentrations are substantially lower—by a factor of approximately 60 to 76—in passively exposed individuals compared to active users.

This protocol is based on the methodology described by Morinaka et al. (2023).

Urinary_Analysis_Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Data Quantification UrineCollection Collect urine samples at timed intervals Centrifugation Centrifuge sample UrineCollection->Centrifugation Dilution Dilute supernatant with internal standard solution Centrifugation->Dilution Injection Inject sample into LC-MS/MS system Dilution->Injection Separation Chromatographic separation Injection->Separation Detection Mass spectrometric detection (MRM mode) Separation->Detection Calibration Generate calibration curve Detection->Calibration Quantify Quantify MPA and metabolite concentrations Calibration->Quantify

Caption: Experimental workflow for urinary this compound analysis.

Detailed Steps:

  • Sample Collection: Collect urine samples from subjects at specified time points post-exposure.

  • Sample Preparation:

    • Centrifuge the urine samples to pellet any precipitates.

    • Dilute an aliquot of the supernatant with a solution containing a deuterated internal standard (e.g., MPA-d5).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Perform chromatographic separation using a suitable column (e.g., C18).

    • Utilize a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of MPA and its metabolites.

  • Quantification:

    • Construct a calibration curve using standards of known concentrations.

    • Determine the concentrations of MPA and its metabolites in the urine samples by comparing their peak areas to the calibration curve.

Hair Analysis

Hair analysis provides a longer detection window, offering insights into chronic or past exposure. While direct comparative studies on active versus passive inhalation of this compound in hair are limited, the principles of hair analysis for other substances can be applied. The presence of metabolites within the hair shaft is a strong indicator of active use, as external contamination would primarily deposit the parent drug on the hair surface.

A study on oral administration of this compound demonstrated its incorporation into hair, with detectable levels appearing in the hair bulb within 30 minutes of intake.

Table 2: this compound (MOP) Concentration in Hair After a Single Oral Dose

Hair SegmentTime to DetectionPeak Concentration (pg/1-mm single hair)
Hair Bulb (0-1 mm) 30 minutes~100-900
Upper Dermis Zone (1-5 mm) 1 hour~30-100

This is a generalized protocol based on standard practices for hair drug testing.

Hair_Analysis_Workflow cluster_collection Sample Collection cluster_decontamination Decontamination cluster_extraction Extraction cluster_analysis GC-MS or LC-MS/MS Analysis HairCollection Collect hair sample (from posterior vertex) Washing Wash hair with organic solvents and water HairCollection->Washing TestWash (Optional) Analyze wash solution for external contamination Washing->TestWash Segmentation Segment hair (e.g., 1 cm sections) Washing->Segmentation Pulverization Pulverize hair segments Segmentation->Pulverization Incubation Incubate with extraction solvent (e.g., Methanol/HCl) Pulverization->Incubation Derivatization (Optional for GC-MS) Derivatize extract Incubation->Derivatization Injection Inject sample into GC-MS or LC-MS/MS Incubation->Injection Derivatization->Injection Quantification Quantify MPA and metabolite concentrations Injection->Quantification

Caption: General experimental workflow for hair analysis.

Detailed Steps:

  • Sample Collection: Collect a strand of hair, preferably from the posterior vertex, ensuring the root end is identifiable.

  • Decontamination:

    • Wash the hair sample sequentially with organic solvents (e.g., dichloromethane, methanol) and water to remove external contaminants.

    • Optionally, the final wash solution can be analyzed to assess the level of external contamination.

  • Extraction:

    • Segment the hair shaft into sections (e.g., 1 cm) to create a timeline of exposure.

    • Pulverize or finely cut the hair segments to increase surface area.

    • Extract the drugs and metabolites by incubating the hair in an acidic or enzymatic solution.

  • Analysis:

    • Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS. For GC-MS, a derivatization step may be necessary.

    • Quantify the concentrations of MPA and its metabolites (ODMP, NDMP, 5HMP).

Interpretation:

  • High MPA, Low/No Metabolites: Suggestive of external contamination. Analysis of the wash solution can support this finding.

  • Presence of Metabolites (especially ODMP and 5HMP): Strong evidence of active ingestion and systemic exposure.

Conclusion

The differentiation between active and passive exposure to this compound is achievable through robust analytical methodologies.

  • Urinary analysis provides definitive evidence for recent exposure, with significantly lower concentrations indicating passive inhalation.

  • Hair analysis offers a long-term historical record of exposure. The presence of key metabolites within the hair matrix is a reliable indicator of active consumption, effectively ruling out external contamination as the sole source of the parent drug.

For a conclusive determination, a combined approach utilizing both urine and hair analysis is recommended, providing both short-term and long-term insights into an individual's exposure history. Future research should focus on establishing standardized cutoff concentrations and metabolite-to-parent drug ratios in various biological matrices to further refine the interpretation of results.

References

Safety Operating Guide

Navigating the Final Frontier: A Step-by-Step Guide to the Proper Disposal of Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends far beyond its synthesis and application in experiments. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of methoxyphenamine, ensuring the safety of laboratory personnel and the protection of our environment.

This compound, a β-adrenergic receptor agonist, is not currently classified as a controlled substance by the Drug Enforcement Administration (DEA). This distinction is crucial as it dictates a disposal pathway different from that of regulated compounds. The following procedures are based on general best practices for the disposal of non-hazardous pharmaceutical and chemical waste in a laboratory setting.

Core Disposal Procedure for this compound

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is handled and disposed of in accordance with all federal, state, and local regulations.

Step-by-Step Disposal Workflow:

  • Segregation and Labeling:

    • Isolate all this compound waste, including pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

    • Place the waste in a designated, leak-proof, and clearly labeled container. The label should include:

      • "Waste this compound"

      • Chemical Formula: C₁₁H₁₇NO

      • Date of accumulation start

      • Hazard identification (e.g., "Harmful if swallowed"[1])

  • Secure Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Maintain an inventory of the accumulated waste.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup by a licensed hazardous waste disposal contractor.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.

  • Documentation:

    • Retain all documentation related to the waste disposal, including the waste manifest provided by the disposal company, for a minimum of two years, or as required by your institution's policies.

Alternative Disposal Considerations (for trace amounts and specific scenarios):

While professional disposal is the gold standard, for trace amounts of contamination on labware, the following practices, aligned with general laboratory waste guidelines, may be permissible. Always consult with your institution's EHS department before proceeding.

  • Decontamination of Glassware: Glassware with trace residual contamination should be rinsed with an appropriate solvent (e.g., ethanol or isopropanol) multiple times. The rinsate must be collected and disposed of as chemical waste. After thorough decontamination, the glassware can be washed and reused.

  • Disposal of Contaminated Solids: Non-reusable items such as gloves, paper towels, and pipette tips contaminated with small amounts of this compound should be placed in a sealed bag and disposed of in the designated solid chemical waste stream for incineration.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Quantitative Data Summary

No specific quantitative limits for the disposal of this compound were found in the reviewed literature. Disposal regulations are primarily procedural and based on the classification of the waste.

Data PointValueSource
DEA Controlled Substance ScheduleNot ScheduledGeneral DEA guidelines
Acute Toxicity (Oral, LD50 Rat)630 mg/kg[2]

Experimental Protocols

Disposal of chemical waste is a procedural process governed by safety and environmental regulations, not experimental protocols. Therefore, no experimental protocols for the disposal of this compound are applicable. The provided step-by-step guidance constitutes the standard operating procedure.

This compound Disposal Workflow

Methoxyphenamine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 On-Site Management cluster_2 Professional Disposal cluster_3 Documentation A This compound Waste (Pure compound, solutions, contaminated labware) B Segregate into a Designated, Labeled, Leak-proof Container A->B C Secure Storage in a Ventilated Area B->C D Maintain Waste Inventory E Contact Environmental Health & Safety (EHS) D->E F Arrange Pickup by Licensed Hazardous Waste Contractor E->F G Provide SDS and Waste Inventory F->G H Final Disposal via Incineration (Preferred) G->H I Receive Waste Manifest from Contractor H->I J Retain Disposal Records I->J

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methoxyphenamine

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides crucial safety and logistical information for the handling and disposal of Methoxyphenamine, a beta-adrenergic receptor agonist. Adherence to these guidelines is essential for ensuring a safe laboratory environment and minimizing risk to personnel.

Quantitative Safety and Physical Data

To facilitate a rapid assessment of this compound's properties, the following data has been compiled.

PropertyValueCitation(s)
Chemical Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Appearance Solid[1]
Oral LD50 (Rat) 630 mg/kg (for this compound Hydrochloride)[2]
Boiling Point 252.3°C at 760 mmHg[1]
Flash Point 102.6°C

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation.

Primary Barriers:

  • Gloves: Chemical-resistant nitrile gloves are recommended for their broad protection against a variety of chemicals. Always inspect gloves for tears or punctures before use. For extended handling or in case of a spill, double-gloving is advised. Used gloves should be disposed of as hazardous waste.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, chemical safety goggles are mandatory.

  • Lab Coat: A long-sleeved lab coat must be worn at all times.

Secondary Barriers (Required for handling powders or creating aerosols):

  • Respiratory Protection: Use a NIOSH-approved respirator. For weighing or mixing powdered this compound, an N95 respirator is recommended to prevent inhalation of airborne particles.

  • Face Shield: In addition to goggles, a face shield provides a further layer of protection against splashes.

PPE_Protocol cluster_splash_risk Splash Potential? start Assess Task handling_solids Handling Solids (e.g., weighing) start->handling_solids handling_liquids Handling Liquids start->handling_liquids ppe_respirator ppe_respirator handling_solids->ppe_respirator ppe_gloves ppe_gloves handling_liquids->ppe_gloves ppe_eyes ppe_eyes handling_liquids->ppe_eyes ppe_coat ppe_coat handling_liquids->ppe_coat splash_yes Yes handling_liquids->splash_yes Check splash_no No handling_liquids->splash_no Check ppe_respirator->ppe_gloves ppe_gloves->ppe_eyes ppe_eyes->ppe_coat ppe_face_shield ppe_face_shield splash_yes->ppe_face_shield splash_no->ppe_coat ppe_face_shield->ppe_coat

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will minimize exposure and ensure operational safety.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a chemical fume hood.
  • Ensure a spill kit is readily accessible.
  • Assemble all necessary PPE before handling the compound.

2. Handling:

  • Work in a well-ventilated area at all times.
  • Avoid the formation of dust and aerosols.
  • Use non-sparking tools and equipment to prevent ignition.
  • Keep containers tightly closed when not in use.

3. Storage:

  • Store this compound in a dry, cool, and well-ventilated place.
  • Keep it segregated from incompatible materials and foodstuffs.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All materials that have come into contact with this compound, including gloves, disposable lab coats, and contaminated labware, must be treated as hazardous waste.
  • Collect solid waste in a designated, labeled, and sealed container.
  • Aqueous waste should be collected separately from organic solvent waste.

2. Disposal Procedure:

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
  • Under no circumstances should this compound be disposed of down the drain.
  • Empty containers must be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of in the regular trash after removing or defacing the label.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Labware) collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid liquid_waste Liquid Waste Solutions collect_liquid Collect in Labeled, Sealed Container liquid_waste->collect_liquid empty_containers Empty Containers triple_rinse Triple Rinse with Appropriate Solvent empty_containers->triple_rinse ehs_disposal Dispose via EHS/ Licensed Contractor collect_solid->ehs_disposal collect_liquid->ehs_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash_disposal Dispose of Rinsed Container in Regular Trash triple_rinse->trash_disposal collect_rinsate->ehs_disposal

Caption: Step-by-step workflow for the safe disposal of this compound waste.

Emergency Protocols

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess: From a safe distance, assess the extent of the spill and consult the Safety Data Sheet (SDS).

  • Contain: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.

  • Clean-up: Wear appropriate PPE, including double gloves, goggles, and a respirator. Absorb the spill with inert material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS office.

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.